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  • Product: Diphenyl isophthalate
  • CAS: 744-45-6

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis and Properties of Diphenyl Isophthalate

For Researchers, Scientists, and Drug Development Professionals Diphenyl isophthalate (B1238265) (DPI), an aromatic ester, serves as a significant monomer in the synthesis of high-performance polymers. Its rigid structur...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Diphenyl isophthalate (B1238265) (DPI), an aromatic ester, serves as a significant monomer in the synthesis of high-performance polymers. Its rigid structure imparts desirable thermal and mechanical properties to materials such as polyesters, polybenzimidazoles, and polybenzothiazoles. This guide provides a comprehensive overview of the synthesis, properties, and applications of diphenyl isophthalate, with detailed experimental protocols and data presented for clarity and reproducibility.

Properties of Diphenyl Isophthalate

Diphenyl isophthalate is a white crystalline solid at room temperature.[1][2] It is soluble in organic solvents like ethanol (B145695) and acetone (B3395972) but insoluble in water.[1][3] The key physical and chemical properties are summarized in the table below.

PropertyValueReference(s)
Molecular Formula C₂₀H₁₄O₄[1][3][4][5]
Molecular Weight 318.32 g/mol [1][3][5]
CAS Number 744-45-6[1][3][4]
Appearance White to almost white powder or crystals[1][3][6]
Melting Point 136-138 °C (lit.)[1][3][4]
Boiling Point 275 °C at 10 mmHg[1][3]
Density 1.2 g/cm³[1][3]
Solubility Soluble in ethanol and acetone; insoluble in water.[1][3]
Flash Point 223 °C[1][3]
Vapor Pressure 4.32 x 10⁻¹⁰ mmHg at 25°C[1]
Refractive Index 1.5400 (estimate)[1][3]
Enthalpy of Formation (solid) -476.1 kJ/mol[7]

Synthesis of Diphenyl Isophthalate

Several synthetic routes to diphenyl isophthalate have been developed, each with distinct advantages and disadvantages concerning reaction conditions, yield, and purity of the final product. The primary methods include transesterification, direct esterification from isophthalic acid, and acylation using isophthaloyl chloride.

Synthesis MethodReactantsCatalyst/ReagentKey ConditionsYieldReference(s)
Transesterification Dimethyl isophthalate, Phenol (B47542)n-Butyl titanateHigh temperature, reduced pressure distillation-[1]
Reaction with Diphenyl Carbonate Isophthalic acid, Diphenyl carbonateStannous oxide (SnO)250-300 °C, 30 min to several hours, removal of phenolHigh[8][9][10]
Acylation with Isophthaloyl Chloride (Method 1) Isophthaloyl chloride, Sodium salt of phenolDichloroethane (solvent)5-30 °C, 5-15 hours, stirring93.7%[11]
Acylation with Isophthaloyl Chloride (Method 2) Isophthaloyl chloride, PhenolDual catalyst system (e.g., phase-transfer catalyst like benzyltriethylammonium chloride)10-30 °C initially, then reflux for 2-6 hours in cyclohexane>98%[12]

Experimental Protocols

The following are detailed experimental protocols for two common methods of diphenyl isophthalate synthesis.

This method involves the reaction of isophthaloyl chloride with the sodium salt of phenol in dichloroethane.[11]

Materials:

  • Isophthaloyl chloride (0.05 mol)

  • Sodium phenolate (B1203915) (0.13 mol)

  • Dichloroethane (100 ml)

  • Water

Procedure:

  • Dissolve 0.05 mol of isophthaloyl chloride in 100 ml of dichloroethane in a reaction vessel.

  • Add 0.13 mol of sodium phenolate to the solution.

  • Maintain the reaction temperature at 5 °C and stir the mixture for 12 hours.

  • After the reaction is complete, wash the reaction mixture with water and separate the organic layer.

  • Distill off the dichloroethane solvent.

  • Recrystallize the crude product to obtain the final diphenyl isophthalate.

Results:

  • Yield: 93.7%

  • Purity: 99%

This process describes the preparation of diphenyl isophthalate by reacting isophthalic acid with diphenyl carbonate using stannous oxide as a catalyst.[9][10]

Materials:

  • Isophthalic acid (0.18 mol, 30 g)

  • Diphenyl carbonate (1.08 mol, 232 g)

  • Stannous oxide (SnO) (0.5 mole percent based on isophthalic acid, 0.12 g)

  • Nitrogen gas

Procedure:

  • Charge a 500 ml flask equipped with a nitrogen inlet, mechanical stirrer, and distillation column with isophthalic acid, diphenyl carbonate, and stannous oxide.[10]

  • Heat the mixture to 280 °C under a nitrogen sparge for two hours.[10]

  • During the heating period, continuously remove the phenol formed in the reaction at atmospheric pressure.[10]

  • After the reaction, distill the mixture at 1 mm Hg pressure and 140 °C to remove excess diphenyl carbonate.[10]

  • Increase the temperature to 250 °C at 1 mm Hg pressure to distill and recover the diphenyl isophthalate.[10]

Applications

Diphenyl isophthalate is a versatile monomer primarily used in the production of high-performance polymers.[11][13] Its incorporation into polymer chains enhances thermal stability, mechanical strength, and chemical resistance.[13]

  • High-Performance Polyesters: It is used to increase the glass transition temperature (Tg) and improve the thermal stability of polyesters.[13]

  • Specialty Resins: Its structure is beneficial for creating durable resins for coatings, adhesives, and composite materials.[13]

  • Toughening Agent: It can be used as a toughening agent for polyamide engineering plastics.[1][11]

  • Plasticizer: In some formulations, it acts as a specialized plasticizer for nylon-based resins.[1][13]

  • Precursor for Heterocyclic Polymers: It is a key raw material for aromatic heterocyclic polymers like polybenzimidazole (PBI) and polybenzothiazole, which are known for their high-temperature resistance.[1][11]

Visualizations

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction Process cluster_purification Purification cluster_product Final Product R1 Isophthalic Acid Derivative (e.g., Isophthaloyl Chloride) P1 Mixing in Solvent (e.g., Dichloroethane) R1->P1 R2 Phenolic Compound (e.g., Phenol, Sodium Phenolate) R2->P1 P2 Reaction under Controlled Conditions (Temperature, Time) P1->P2 PU1 Washing & Separation P2->PU1 PU2 Solvent Removal (Distillation) PU1->PU2 PU3 Recrystallization PU2->PU3 FP Diphenyl Isophthalate PU3->FP

Caption: General workflow for the synthesis of diphenyl isophthalate.

Properties_Applications cluster_applications Key Applications Properties Physical Properties White Crystalline Solid Melting Point: 136-138 °C Insoluble in Water Soluble in Acetone, Ethanol Core Diphenyl Isophthalate (C₂₀H₁₄O₄) Core->Properties A1 High-Performance Polymers (PBI, Polyesters) Core->A1 A2 Specialty Resins (Coatings, Adhesives) Core->A2 A3 Toughening Agent (Polyamides) Core->A3 A4 Plasticizer Core->A4

References

Exploratory

Diphenyl isophthalate chemical structure and CAS number

For Researchers, Scientists, and Drug Development Professionals Introduction Diphenyl isophthalate (B1238265) (DPI), with the CAS Number 744-45-6, is an aromatic diester of isophthalic acid and phenol (B47542).[1][2] It...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diphenyl isophthalate (B1238265) (DPI), with the CAS Number 744-45-6, is an aromatic diester of isophthalic acid and phenol (B47542).[1][2] It serves as a key monomer in the synthesis of high-performance polymers due to the rigidity and thermal stability conferred by its aromatic structure.[3] This technical guide provides an in-depth overview of the chemical structure, properties, synthesis, and potential biological relevance of diphenyl isophthalate, tailored for professionals in research and drug development.

Chemical Structure and Identification

Diphenyl isophthalate is systematically named diphenyl benzene-1,3-dicarboxylate.[4] Its structure consists of a central benzene (B151609) ring substituted at the 1 and 3 positions with carboxylate groups, which are in turn esterified with phenyl groups.

IdentifierValue
CAS Number 744-45-6[1][2][5]
Molecular Formula C₂₀H₁₄O₄[1][5]
Molecular Weight 318.32 g/mol [5]
IUPAC Name diphenyl benzene-1,3-dicarboxylate[4]
Synonyms Diphenyl m-phthalate, Isophthalic acid, diphenyl ester, 1,3-Benzenedicarboxylic acid, diphenyl ester[1]

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic properties of diphenyl isophthalate is presented below. This data is essential for its handling, characterization, and application in synthesis and material science.

Table 1: Physicochemical Properties of Diphenyl Isophthalate

PropertyValueReference
Physical FormWhite to off-white powder/crystal[4]
Melting Point136-138 °C
Boiling Point275 °C at 10 mmHg
Water SolubilityInsoluble
Flash Point223 °C

Table 2: Spectroscopic Data for Diphenyl Isophthalate

Spectroscopy TypeData AvailabilitySource
¹H NMR Spectrum availableChemicalBook
¹³C NMR Spectrum availableChemicalBook
Infrared (IR) Spectrum availableNIST Chemistry WebBook
Mass Spectrometry (MS) Spectrum availableNIST Chemistry WebBook

Experimental Protocols: Synthesis of Diphenyl Isophthalate

Several methods for the synthesis of diphenyl isophthalate have been reported, primarily for its use in polymer production. One common method involves the reaction of isophthaloyl dichloride with phenol.

Detailed Methodology: Synthesis from Isophthaloyl Dichloride and Phenol

This protocol is based on a method designed for high-purity product suitable for industrial applications.

Objective: To synthesize high-purity diphenyl isophthalate.

Reactants:

  • Isophthaloyl dichloride

  • Phenol

  • Dual catalyst system (e.g., a combination of azeotrope and phase-transfer catalyst)

Procedure:

  • Under the catalytic effect of a dual catalyst system, isophthaloyl dichloride and phenol are reacted.

  • The reaction is carried out until completion, which avoids the presence of free acid groups that can negatively impact subsequent polymerization reactions.

  • Following the reaction, reduced pressure distillation is performed.

  • During distillation, any unreacted phenol and other volatile components are removed.

  • The final product, high-purity diphenyl isophthalate, is obtained as a white solid.

This method is noted for being safe, environmentally friendly, and suitable for industrial-scale production, yielding a product with a chromatographic purity of over 99.5% and an average yield exceeding 98%.[6]

Applications in Material Science

The primary application of diphenyl isophthalate is as a monomer in the synthesis of advanced polymers.[3] Its rigid aromatic structure contributes to the thermal stability and mechanical strength of the resulting polymers.[3]

  • High-Performance Polyesters: Incorporation of diphenyl isophthalate into polyester (B1180765) chains can increase their glass transition temperature (Tg) and overall thermal stability.[3]

  • Specialty Resins: It is used to create specialty resins for coatings, adhesives, and composite materials, enhancing their durability and resistance properties.[3]

  • Polybenzoxazoles (PBOs): Diphenyl isophthalate is a precursor for the synthesis of poly(o-hydroxyamide), which is then used to produce PBOs, a class of high-performance, heat-resistant polymers.

Relevance for Drug Development Professionals: A Toxicological Perspective

For professionals in drug development, understanding the toxicological profile of chemical entities is paramount. While diphenyl isophthalate itself is not a common pharmaceutical ingredient, it belongs to the broader class of phthalate (B1215562) esters, some of which have been identified as endocrine disruptors.[7][8][9]

Endocrine Disruption Potential: Phthalates have been studied for their potential to interfere with the endocrine system.[8][9][10] It is important to note that the biological activity of phthalates can vary significantly based on their specific chemical structure.

A study on diphenyl phthalate (an isomer of diphenyl isophthalate with CAS number 84-62-8) has shown it to act as an agonist for the human estrogen receptor (ER) in vitro.[10] This study demonstrated that diphenyl phthalate dose-dependently increased ER-mediated transcriptional activity in MCF-7 breast cancer cells.[10]

However, there is a lack of specific studies on the endocrine-disrupting activity of diphenyl isophthalate (CAS 744-45-6) . While it is a phthalate ester, one cannot directly extrapolate the findings from diphenyl phthalate to diphenyl isophthalate. The difference in the substitution pattern on the benzene ring (meta for isophthalate versus ortho for phthalate) can significantly alter the molecule's shape and its ability to bind to biological receptors.

Safety Data: According to aggregated GHS information, diphenyl isophthalate may cause skin and serious eye irritation.[4] It is not classified as a carcinogen by NTP, OSHA, or IARC.

Given the increasing scrutiny of phthalates, further research into the specific toxicological and endocrine-disrupting potential of diphenyl isophthalate is warranted to fully assess its safety profile.

Visualizations

Chemical Structure of Diphenyl Isophthalate

Caption: Chemical structure of diphenyl isophthalate.

Experimental Workflow: Synthesis of Diphenyl Isophthalate

experimental_workflow Synthesis Workflow for Diphenyl Isophthalate start Start reactants Combine Isophthaloyl Dichloride and Phenol with Dual Catalyst start->reactants reaction Perform Reaction reactants->reaction distillation Reduced Pressure Distillation reaction->distillation separation Remove Unreacted Phenol and Volatiles distillation->separation product Obtain High-Purity Diphenyl Isophthalate separation->product end End product->end

Caption: A simplified workflow for the synthesis of diphenyl isophthalate.

References

Foundational

Physicochemical Properties of Diphenyl Isophthalate

An In-depth Technical Guide on the Solubility and Stability of Diphenyl Isophthalate (B1238265) For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of th...

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Solubility and Stability of Diphenyl Isophthalate (B1238265)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties, solubility, and stability of diphenyl isophthalate (CAS 744-45-6). Due to the limited availability of specific quantitative data in publicly accessible literature, this guide focuses on providing detailed experimental protocols for determining these crucial parameters, alongside the available qualitative information.

Diphenyl isophthalate is a white crystalline solid.[1] A summary of its key physicochemical properties is presented in Table 1.

Table 1:

PropertyValueReference(s)
Molecular Formula C₂₀H₁₄O₄[2][3][4]
Molecular Weight 318.32 g/mol [2][3][5][6]
Melting Point 136-138 °C[1][3][4][7]
Boiling Point 275 °C at 10 mmHg[1]
Density 1.2 g/cm³[1]
Flash Point 223 °C[1]
Appearance White to almost white powder/crystals[1][5]

Solubility of Diphenyl Isophthalate

Qualitative Solubility

Qualitative data indicates that diphenyl isophthalate is soluble in some organic solvents and insoluble in water.[1][7] This is consistent with its chemical structure, which contains two nonpolar phenyl groups and two ester groups.

Table 2: Qualitative Solubility of Diphenyl Isophthalate

SolventSolubilityReference(s)
WaterInsoluble[1][7]
EthanolSoluble[1]
AcetoneSoluble[1]
Experimental Protocol for Quantitative Solubility Determination

The following protocol outlines the equilibrium shake-flask method, a common technique for determining the solubility of a solid compound in a solvent.

Objective: To determine the concentration of diphenyl isophthalate in a saturated solution of a given solvent at a specified temperature.

Materials:

  • Diphenyl isophthalate (high purity)

  • Selected solvents (e.g., ethanol, acetone, methanol, ethyl acetate, toluene, etc.)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature orbital shaker or water bath

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of diphenyl isophthalate to a vial containing a known volume of the solvent. The presence of undissolved solid is essential to ensure saturation.

    • Seal the vial tightly to prevent solvent evaporation.

    • Place the vial in a constant temperature shaker set to the desired temperature (e.g., 25 °C) and agitate until equilibrium is reached (typically 24-72 hours).

  • Sample Collection and Preparation:

    • Allow the vial to stand at the set temperature for a few hours to let the excess solid settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the supernatant through a syringe filter into a clean vial to remove any undissolved solid.

    • Dilute the filtered, saturated solution with the same solvent to a concentration within the working range of the analytical method.

  • Quantification:

    • Prepare a series of standard solutions of diphenyl isophthalate of known concentrations in the same solvent.

    • Analyze the diluted sample and the standard solutions using a validated HPLC or UV-Vis method.

    • Construct a calibration curve by plotting the analytical signal (e.g., peak area from HPLC) versus the concentration of the standard solutions.

    • Determine the concentration of diphenyl isophthalate in the diluted sample from the calibration curve.

    • Calculate the solubility by taking into account the dilution factor.

Data Presentation: Express the solubility in units such as g/100 mL, mg/mL, or mol/L. The experiment should be repeated at different temperatures to assess the temperature dependence of solubility.

Workflow for Solubility Determination

G Workflow for Quantitative Solubility Determination A Add excess diphenyl isophthalate to solvent B Equilibrate at constant temperature (24-72h) A->B C Allow solid to settle B->C D Withdraw and filter supernatant C->D E Dilute sample to known volume D->E F Analyze by HPLC or UV-Vis E->F G Calculate concentration from calibration curve F->G

Caption: Workflow for determining the quantitative solubility of diphenyl isophthalate.

Stability of Diphenyl Isophthalate

The stability of an ester like diphenyl isophthalate is primarily influenced by hydrolysis, temperature, and light.

Hydrolytic Stability

Esters are susceptible to hydrolysis, which can be catalyzed by acids or bases. The hydrolysis of diphenyl isophthalate would likely yield monophenyl isophthalate and ultimately isophthalic acid and phenol. Studies on related compounds like diphenyl phthalate (B1215562) show this degradation pathway.[8] The hydrolysis of aryl hydrogen phthalates has been shown to be pH-dependent.[9][10][11]

Experimental Protocol for Forced Hydrolysis Study:

Objective: To evaluate the stability of diphenyl isophthalate in aqueous solutions at different pH values.

Materials:

  • Diphenyl isophthalate

  • Acetonitrile (B52724) or other suitable water-miscible solvent

  • Hydrochloric acid (HCl) solutions (e.g., 0.1 M, 1 M)

  • Sodium hydroxide (B78521) (NaOH) solutions (e.g., 0.1 M, 1 M)

  • Purified water

  • Constant temperature bath

  • pH meter

  • HPLC system with a stability-indicating method

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of diphenyl isophthalate in acetonitrile at a concentration of approximately 1 mg/mL.

  • Acid Hydrolysis:

    • Add a known volume of the stock solution to an equal volume of 0.1 M HCl.

    • Incubate the solution at a controlled temperature (e.g., 60 °C).

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.

    • If no significant degradation is observed, repeat the experiment with 1 M HCl.

  • Base Hydrolysis:

    • Add a known volume of the stock solution to an equal volume of 0.1 M NaOH.

    • Incubate at a controlled temperature (e.g., 60 °C).

    • At specified time points, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M HCl, and prepare for HPLC analysis.

    • If no significant degradation is observed, repeat with 1 M NaOH.

  • Neutral Hydrolysis:

    • Add a known volume of the stock solution to an equal volume of purified water.

    • Incubate at a controlled temperature (e.g., 60 °C).

    • Withdraw aliquots at specified time points and prepare for HPLC analysis.

  • Analysis: Analyze all samples using a validated stability-indicating HPLC method that separates the parent compound from its potential degradation products.

Logical Flow for Stability Assessment

G Logical Flow for Chemical Stability Assessment cluster_0 Forced Degradation Studies cluster_1 Analysis cluster_2 Outcome A Hydrolysis (Acid, Base, Neutral) E Develop Stability-Indicating HPLC Method A->E B Oxidation (e.g., H2O2) B->E C Thermal Stress (Dry Heat) C->E D Photostability (UV/Vis light) D->E F Analyze Stressed Samples E->F G Identify and Quantify Degradants F->G H Determine Degradation Pathways G->H I Establish Storage Conditions & Shelf-life H->I

References

Exploratory

Spectroscopic Profile of Diphenyl Isophthalate: A Technical Guide

An In-depth Analysis of the Infrared, Nuclear Magnetic Resonance, and Mass Spectrometric Data of a Key Industrial Polymer Precursor This technical guide provides a comprehensive spectroscopic analysis of diphenyl isophth...

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of the Infrared, Nuclear Magnetic Resonance, and Mass Spectrometric Data of a Key Industrial Polymer Precursor

This technical guide provides a comprehensive spectroscopic analysis of diphenyl isophthalate (B1238265), a significant monomer in the synthesis of high-performance polymers.[1] Aimed at researchers, scientists, and professionals in drug development and material science, this document compiles and interprets data from infrared (IR) spectroscopy, proton and carbon-13 nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS). Detailed experimental protocols, quantitative data summaries, and logical workflow visualizations are presented to facilitate a thorough understanding of the molecule's structural characteristics.

Introduction

Diphenyl isophthalate (C₂₀H₁₄O₄), with a molecular weight of 318.32 g/mol , is the diphenyl ester of isophthalic acid.[2][3][4] Its rigid aromatic structure makes it a valuable component in the production of thermally stable polymers. A complete spectroscopic characterization is crucial for its quality control and for understanding its reactivity in polymerization processes. This guide offers a detailed examination of its spectral features.

Spectroscopic Data

The spectroscopic data for diphenyl isophthalate is summarized in the following tables, providing a clear and concise reference for its key identifying features.

Infrared (IR) Spectroscopy

The infrared spectrum of diphenyl isophthalate exhibits characteristic absorption bands consistent with its aromatic ester structure. The data presented in Table 1 was obtained from the gas-phase spectrum provided by the NIST/EPA Gas-Phase Infrared Database.[2]

Table 1: Infrared (IR) Spectroscopy Peak List for Diphenyl Isophthalate

Wavenumber (cm⁻¹)IntensityAssignment
~3100 - 3000MediumAromatic C-H Stretch
~1735StrongC=O Ester Stretch
~1600, ~1490Medium-WeakAromatic C=C Bending
~1260StrongAsymmetrical C-O-C Stretch
~1160StrongSymmetrical C-O-C Stretch
~750 - 700StrongAromatic C-H Out-of-Plane Bending
Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms in the diphenyl isophthalate molecule.

The ¹H NMR spectrum of diphenyl isophthalate, recorded at 400 MHz in CDCl₃, shows distinct signals for the protons on the isophthaloyl and phenyl rings.[5] The assignments are detailed in Table 2.

Table 2: ¹H NMR Chemical Shifts and Assignments for Diphenyl Isophthalate

Chemical Shift (ppm)MultiplicityIntegrationAssignment
9.027Singlet1HH-2 (Isophthaloyl)
8.454Doublet of Doublets2HH-4, H-6 (Isophthaloyl)
7.668Triplet1HH-5 (Isophthaloyl)
7.438Triplet4Hmeta-H (Phenyl)
7.287Triplet2Hpara-H (Phenyl)
7.243Doublet4Hortho-H (Phenyl)

The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms and their chemical environments. Due to the molecule's symmetry, fewer signals than the total number of carbons are observed. Predicted chemical shifts for the carbon atoms are presented in Table 3.

Table 3: Predicted ¹³C NMR Chemical Shifts for Diphenyl Isophthalate

Chemical Shift (ppm)Assignment
~164C=O (Ester Carbonyl)
~151C-O (Phenyl)
~134C-2 (Isophthaloyl)
~132C-1, C-3 (Isophthaloyl)
~130C-4, C-6 (Isophthaloyl)
~129.5para-C (Phenyl)
~129C-5 (Isophthaloyl)
~126meta-C (Phenyl)
~122ortho-C (Phenyl)
Mass Spectrometry (MS)

Electron ionization mass spectrometry of diphenyl isophthalate shows a clear molecular ion peak and a characteristic fragmentation pattern. The key fragments are listed in Table 4.[4]

Table 4: Mass Spectrometry Data for Diphenyl Isophthalate

m/zRelative IntensityAssignment
318Base Peak[M]⁺ (Molecular Ion)
225High[M - C₆H₅O]⁺
149Medium[C₈H₅O₃]⁺
121High[C₇H₅O₂]⁺
105Medium[C₇H₅O]⁺
77High[C₆H₅]⁺

Experimental Protocols

The following sections detail the generalized methodologies for acquiring the spectroscopic data presented in this guide.

Infrared (IR) Spectroscopy

Method: Attenuated Total Reflectance (ATR) or KBr Pellet Method

  • Sample Preparation (KBr Pellet):

    • A small amount of diphenyl isophthalate (1-2 mg) is ground with anhydrous potassium bromide (KBr) (100-200 mg) using an agate mortar and pestle to create a fine powder.

    • The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

  • Sample Preparation (ATR):

    • A small amount of the solid sample is placed directly onto the ATR crystal.

    • Pressure is applied to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • A background spectrum of the empty sample holder (or clean ATR crystal) is recorded.

    • The sample is placed in the spectrometer, and the IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

    • The final spectrum is presented in terms of transmittance or absorbance.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Method: Solution-State NMR

  • Sample Preparation:

    • Approximately 5-10 mg of diphenyl isophthalate is dissolved in a deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube.

    • A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), may be added.

  • Data Acquisition:

    • The NMR tube is placed in the spectrometer's magnet.

    • For ¹H NMR, the spectrum is acquired using a standard pulse sequence.

    • For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum to single lines for each unique carbon atom.

    • The chemical shifts are reported in parts per million (ppm) relative to the reference standard.

Mass Spectrometry (MS)

Method: Electron Ionization (EI) Mass Spectrometry

  • Sample Introduction:

    • A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography.

    • The sample is vaporized in a high-vacuum source chamber.

  • Ionization:

    • The gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV).

    • This causes the molecules to ionize and fragment.

  • Mass Analysis:

    • The resulting positive ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection:

    • The separated ions are detected, and a mass spectrum is generated, plotting ion abundance versus m/z.

Visualization of Spectroscopic Workflow

The following diagrams illustrate the logical flow and relationships in the spectroscopic analysis of diphenyl isophthalate.

SpectroscopicAnalysisWorkflow cluster_sample Sample Preparation cluster_techniques Spectroscopic Techniques cluster_data Data Analysis cluster_conclusion Structural Elucidation Diphenyl_Isophthalate Diphenyl Isophthalate (Solid Sample) IR IR Spectroscopy Diphenyl_Isophthalate->IR NMR NMR Spectroscopy Diphenyl_Isophthalate->NMR MS Mass Spectrometry Diphenyl_Isophthalate->MS IR_Data Functional Groups (C=O, C-O, Aromatic C-H) IR->IR_Data NMR_Data Chemical Environment (Proton & Carbon Skeleton) NMR->NMR_Data MS_Data Molecular Weight & Fragmentation Pattern MS->MS_Data Structure Confirmation of Diphenyl Isophthalate Structure IR_Data->Structure NMR_Data->Structure MS_Data->Structure

Caption: Workflow for the spectroscopic analysis of diphenyl isophthalate.

NMR_Signaling_Pathway cluster_1H_NMR ¹H NMR cluster_13C_NMR ¹³C NMR Diphenyl_Isophthalate Diphenyl Isophthalate Molecule H_Nuclei Proton Nuclei Diphenyl_Isophthalate->H_Nuclei C_Nuclei Carbon-13 Nuclei Diphenyl_Isophthalate->C_Nuclei H_Signals Chemical Shifts & Coupling Constants H_Nuclei->H_Signals Magnetic Field Interaction H_Info Proton Environment & Connectivity H_Signals->H_Info Interpretation C_Signals Chemical Shifts C_Nuclei->C_Signals Magnetic Field Interaction C_Info Carbon Skeleton C_Signals->C_Info Interpretation

Caption: Logical relationships in NMR spectroscopic analysis.

MassSpec_Fragmentation_Pathway cluster_fragments Fragmentation Molecule Diphenyl Isophthalate (Vaporized) Ionization Electron Ionization (70 eV) Molecule->Ionization Molecular_Ion Molecular Ion [M]⁺ (m/z 318) Ionization->Molecular_Ion Fragment1 [M - C₆H₅O]⁺ (m/z 225) Molecular_Ion->Fragment1 - C₆H₅O• Fragment3 [C₆H₅]⁺ (m/z 77) Molecular_Ion->Fragment3 - C₁₄H₉O₄• Fragment2 [C₇H₅O₂]⁺ (m/z 121) Fragment1->Fragment2 - C₆H₄O

Caption: Electron ionization mass spectrometry fragmentation pathway.

Conclusion

This technical guide provides a consolidated resource for the spectroscopic analysis of diphenyl isophthalate. The presented IR, ¹H NMR, ¹³C NMR, and mass spectrometry data, along with the detailed experimental protocols, offer a robust framework for the identification and characterization of this important industrial chemical. The tabulated data and visual workflows are designed to serve as a quick and comprehensive reference for scientists and researchers in relevant fields.

References

Foundational

Diphenyl Isophthalate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract Diphenyl isophthalate (B1238265) (DPI), a diester of isophthalic acid and phenol (B47542), is a chemical compound with significant applications in...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diphenyl isophthalate (B1238265) (DPI), a diester of isophthalic acid and phenol (B47542), is a chemical compound with significant applications in the polymer industry. This technical guide provides an in-depth overview of its core chemical and physical properties, detailed synthesis methodologies, and analytical protocols. While its primary use is in the manufacturing of high-performance polymers, this document also explores its potential, though currently under-investigated, biological activities by drawing parallels with structurally similar compounds. This guide aims to be a comprehensive resource for professionals requiring detailed technical information on diphenyl isophthalate.

Core Properties and Formula

Diphenyl isophthalate is a white crystalline solid. Its fundamental properties are summarized below.

PropertyValueReference
Molecular Formula C₂₀H₁₄O₄[1][2][3]
Molecular Weight 318.32 g/mol [1][2][3]
CAS Number 744-45-6[4][2][3]
Melting Point 136-138 °C[4][5]
Solubility Soluble in ethanol (B145695) and acetone; insoluble in water.[5]
Appearance White crystals[5]

Synthesis of Diphenyl Isophthalate

Several methods for the synthesis of diphenyl isophthalate have been documented, primarily in patent literature. The selection of a specific protocol may depend on factors such as desired purity, scale, and available starting materials.

Transesterification of Dimethyl Isophthalate

One common method involves the transesterification of dimethyl isophthalate with phenol.[5]

Experimental Protocol:

  • Reactants: Dimethyl isophthalate and phenol are used as the primary reactants.

  • Catalyst: N-butyl titanate is employed as the catalyst.

  • Reaction: The reactants are heated in the presence of the catalyst to facilitate the transesterification reaction.

  • Purification: The reaction mixture undergoes distillation under reduced pressure.

  • Recrystallization: M-xylene is added to the distilled product for recrystallization.

  • Final Product: The purified diphenyl isophthalate is obtained after separation and drying.[5]

Reaction of Isophthaloyl Chloride with Phenol

A method utilizing isophthaloyl dichloride and phenol in the presence of dual catalysts has also been described.[6]

Experimental Protocol:

  • Reactants: Isophthaloyl dichloride and phenol are the starting materials.

  • Catalysis: The reaction is carried out under the catalytic effect of double catalysts.

  • Reaction: The reactants are combined and allowed to react.

  • Purification: The resulting mixture is subjected to reduced pressure distillation to yield high-purity diphenyl isophthalate.[6] This method is noted for avoiding free acid groups that can arise from incomplete reactions in direct esterification and for solving the product coloring issues seen in some ester exchange methods.[6] The reported chromatographic purity of the final product is higher than 99.5%, with an average yield exceeding 98%.[6]

Applications

The primary application of diphenyl isophthalate lies in the field of polymer chemistry, where its structural properties are leveraged to create high-performance materials.

  • High-Performance Polymers: It serves as a raw material for aromatic heterocyclic polymers such as polybenzimidazole (PBI) and polybenzothiazole, which are known for their high-temperature resistance.[5][7]

  • Engineering Plastics: Diphenyl isophthalate can be used as a toughening agent for polyamide engineering plastics.[5]

  • Plasticizer: It also finds use as a plasticizer for nylon-based resins.[5]

Analytical Methodologies

Accurate analysis of diphenyl isophthalate is crucial for quality control and research purposes. Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are the most common analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds like diphenyl isophthalate.

Experimental Protocol (General):

A targeted GC-MS analysis for various phthalates, including diphenyl isophthalate, has been described.[8]

  • Instrumentation: An Agilent 8890 5977 GC-MS system operating in select ion monitoring (SIM) mode is utilized.[8]

  • Column: An Agilent J&W 30 m × 0.250 mm × 0.25 µm DB-5MS column is typically used.[8]

  • Injection: A 1 µL sample is injected into the GC.[8]

  • Oven Program: The oven temperature is programmed to achieve optimal separation. For a comprehensive analysis of 31 phthalates, a total run time of 31.75 minutes has been reported.[9]

  • Detection: The mass spectrometer detects the fragmented ions, allowing for identification and quantification. It's noted that diphenyl isophthalate and diphenyl phthalate (B1215562) can both produce a phenol breakdown product.[9]

High-Performance Liquid Chromatography (HPLC)

HPLC is another versatile technique for the analysis of diphenyl isophthalate, particularly for non-volatile or thermally labile samples.

Experimental Protocol (General):

A reverse-phase HPLC method for the analysis of diphenyl isophthalate has been outlined.[10]

  • Column: A Newcrom R1 HPLC column is suitable for this separation.[10]

  • Mobile Phase: A simple mobile phase consisting of acetonitrile (B52724) (MeCN), water, and phosphoric acid can be used.[10] For applications requiring mass spectrometry (MS) compatibility, phosphoric acid should be replaced with formic acid.[10]

  • Detection: A UV detector is commonly used for quantification.

Potential Biological Activity and Signaling Pathways

Currently, there is a lack of direct research on the biological activity and interaction of diphenyl isophthalate with specific signaling pathways. However, studies on a structurally similar compound, diphenyl phthalate (DPhP), provide some insights into potential areas for future investigation.

A study on diphenyl phthalate demonstrated that it can act as an agonist for the human estrogen receptor (ER).[1][4][2] This was evidenced by dose-dependent enhancement of ER-mediated transcriptional activity in a reporter gene assay and increased expression of estrogen-responsive genes (TFF1, CTSD, and GREB1) in MCF-7 cells.[1][4][2] Molecular docking studies further suggested that DPhP preferentially binds to the agonist conformation of the estrogen receptor.[1][4][2]

Given the structural similarity between diphenyl isophthalate and diphenyl phthalate, it is plausible that diphenyl isophthalate may also exhibit endocrine-disrupting capabilities by interacting with the estrogen receptor signaling pathway. However, this remains to be experimentally verified.

Another study on a different organophosphate ester, tert-butylphenyl diphenyl phosphate (B84403) (BPDP), revealed its ability to alter the Hedgehog (Hh) signaling pathway, which is crucial for developmental processes.[11] While BPDP is structurally distinct from diphenyl isophthalate, this finding highlights the potential for aromatic phosphate and phthalate esters to interfere with critical biological signaling cascades.

Logical Relationship of Potential Estrogen Receptor Interaction

The following diagram illustrates the logical flow of investigation into the potential interaction of diphenyl isophthalate with the estrogen receptor, based on the findings for diphenyl phthalate.

logical_workflow A Structural Similarity (Diphenyl Isophthalate vs. Diphenyl Phthalate) B Known Biological Activity of Diphenyl Phthalate (Estrogen Receptor Agonist) A->B leads to consideration of C Hypothesis: Diphenyl Isophthalate may also interact with the Estrogen Receptor B->C forms basis of D Experimental Validation Needed: - In vitro binding assays - Reporter gene assays - Gene expression analysis C->D requires E Conclusion on Biological Activity of Diphenyl Isophthalate D->E will lead to

Caption: Logical workflow for investigating the potential biological activity of diphenyl isophthalate.

Conclusion

Diphenyl isophthalate is a well-characterized compound with established synthesis protocols and significant applications in polymer science. Its analytical chemistry is well-defined, with robust GC-MS and HPLC methods available. While its direct biological effects and interactions with signaling pathways are yet to be elucidated, research on analogous compounds suggests that the potential for endocrine disruption, particularly through the estrogen receptor pathway, warrants further investigation. This technical guide provides a solid foundation for researchers and professionals working with or exploring the applications and potential biological impact of diphenyl isophthalate.

References

Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Physical and Chemical Properties of Diphenyl Isophthalate (B1238265) Introduction Diphenyl isophthalate (DPIP), with the CAS number 744-45-6, is an aromatic diester of isophthalic acid...

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical and Chemical Properties of Diphenyl Isophthalate (B1238265)

Introduction

Diphenyl isophthalate (DPIP), with the CAS number 744-45-6, is an aromatic diester of isophthalic acid and phenol (B47542).[1] Its chemical formula is C₂₀H₁₄O₄.[1][2][3][4][5] This document provides a comprehensive overview of the physical, chemical, and spectroscopic properties of diphenyl isophthalate. It also details common synthesis methodologies and safety information, tailored for a technical audience. The rigid aromatic structure of DPIP makes it a crucial monomer in the synthesis of high-performance polymers, specialty resins, and as a toughening agent in engineering plastics.[6][7][8]

Physical and Chemical Properties

The fundamental physical and chemical characteristics of diphenyl isophthalate are summarized below. This data is essential for its handling, storage, and application in various chemical processes.

Quantitative Physical Properties
PropertyValueSource(s)
Molecular Weight 318.32 g/mol [1][3]
Melting Point 136 - 142 °C[6][3][9]
Boiling Point >280 °C[9]
275 °C @ 10 mmHg[6]
Density 1.2 g/cm³[6]
Flash Point 150 - 223 °C[6][9]
Vapor Pressure 4.32 x 10⁻¹⁰ mmHg @ 25 °C[6]
Standard Enthalpy of Formation (Solid) -476.1 kJ/mol[4]
Qualitative Physical and Chemical Properties
PropertyDescriptionSource(s)
Appearance White to off-white crystalline solid or powder.[1][6][9]
Odor Aromatic.[9]
Solubility Insoluble in water; Soluble in ethanol (B145695) and acetone.[6][9]
Stability Stable under normal temperatures and pressures.[9]
Incompatibilities Keep away from strong oxidizing agents, excessive heat, or open flames.[9]
Hazardous Decomposition Combustion may produce toxic oxides of carbon.[9]

Spectroscopic Data

Spectroscopic data is critical for the structural elucidation and purity assessment of diphenyl isophthalate.

Spectrum TypeData Source / MethodReference
Infrared (IR) Spectroscopy Data available from NIST. Techniques include KBr wafer.[1][2]
Nuclear Magnetic Resonance (NMR) ¹H NMR spectra available in public databases.[1]
Mass Spectrometry (MS) Electron ionization mass spectrum data is available from NIST.[1][2]

Experimental Protocols

This section outlines common experimental procedures for the synthesis and characterization of diphenyl isophthalate.

Synthesis via Transesterification

This method involves the reaction of dimethyl isophthalate with phenol.

Methodology:

  • Dimethyl isophthalate and a molar excess of phenol are charged into a reaction vessel equipped with a stirrer, nitrogen inlet, and a distillation column.

  • A catalytic amount of n-butyl titanate is added to the mixture.[6]

  • The reaction mixture is heated under a nitrogen atmosphere to a temperature sufficient to initiate the transesterification reaction, typically above 180 °C.

  • Methanol (B129727), a byproduct of the reaction, is continuously removed by distillation to drive the equilibrium towards the product.

  • After the theoretical amount of methanol is collected, the reaction is considered complete.

  • The excess phenol is then removed via vacuum distillation.

  • The crude diphenyl isophthalate product is purified by recrystallization from a suitable solvent, such as m-xylene, followed by separation and drying.[6]

Synthesis via Acyl Chloride

This approach utilizes the reaction between isophthaloyl dichloride and phenol.[7][10]

Methodology:

  • Phenol is dissolved in a suitable solvent (e.g., a mixture of cyclohexane (B81311) and water) in a reaction flask, along with a phase-transfer catalyst such as benzyltriethylammonium chloride.[7]

  • Isophthaloyl dichloride is dissolved in anhydrous cyclohexane in a separate vessel.[7]

  • The isophthaloyl dichloride solution is added dropwise to the phenol solution at a controlled temperature while stirring.

  • After the addition is complete, the mixture is refluxed until the reaction is complete, monitored by techniques like TLC or GC.

  • Upon completion, the reaction mixture is cooled, and the organic layer is separated.

  • The solvent and any excess phenol are removed by distillation.[7]

  • The final product, high-purity diphenyl isophthalate, is obtained after purification, typically via reduced pressure distillation or recrystallization.[7]

Characterization: Melting Point Determination

Methodology:

  • A small, dry sample of purified diphenyl isophthalate is packed into a capillary tube to a height of 2-3 mm.

  • The capillary tube is placed in a calibrated melting point apparatus.

  • The sample is heated at a rapid rate initially, then slowed to 1-2 °C per minute as the temperature approaches the expected melting point (approx. 136 °C).

  • The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample has melted. This range indicates the melting point and provides an indication of purity.

Visualized Workflows and Pathways

The following diagrams illustrate key processes involving diphenyl isophthalate.

Synthesis_via_Transesterification reagent reagent process process product product catalyst catalyst byproduct byproduct DMI Dimethyl Isophthalate Reaction Transesterification (Heat, N2) DMI->Reaction Phenol Phenol Phenol->Reaction Catalyst n-Butyl Titanate Catalyst->Reaction Methanol Methanol (Removed) Reaction->Methanol generates Purification Vacuum Distillation & Recrystallization Reaction->Purification yields crude product DPIP Diphenyl Isophthalate Purification->DPIP yields pure product

Caption: Synthesis of Diphenyl Isophthalate via Transesterification.

Purification_Workflow start start step step decision decision end end solvent solvent A Crude DPIP Product B Dissolve in minimum hot m-xylene A->B C Cool solution slowly to induce crystallization B->C D Filter crystals (e.g., Büchner funnel) C->D E Wash crystals with cold solvent D->E F Dry crystals under vacuum E->F G Check Purity (e.g., Melting Point) F->G H Pure Diphenyl Isophthalate G->H Purity OK I Repeat Recrystallization G->I Impure I->B Solvent Solvent Solvent->B

Caption: Experimental Workflow for Recrystallization Purification.

Safety and Handling

Diphenyl isophthalate is classified as an irritant. Proper handling is crucial to ensure laboratory safety.

  • Hazard Identification : Causes skin irritation (H315) and serious eye irritation (H319).[1] May cause irritation to the respiratory tract.[9]

  • Personal Protective Equipment (PPE) : Wear protective gloves, safety goggles or a face shield, and a lab coat.[9] In case of dust generation, a NIOSH/MSHA-approved dust respirator should be used.[9]

  • Handling : Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid breathing dust.[9] Avoid contact with skin and eyes.

  • Storage : Store in a cool, dry, and dark place in a tightly sealed container.[9] Keep away from incompatible materials like strong oxidizers.[9]

  • First Aid :

    • Skin Contact : Immediately wash with plenty of soap and water. If irritation occurs, seek medical attention.[9]

    • Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention.

    • Inhalation : Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[9]

    • Ingestion : Do NOT induce vomiting. If the person is conscious, give one or two glasses of water or milk. Seek immediate medical attention.[9]

References

Foundational

An In-Depth Technical Guide to the Synthesis of Diphenyl Isophthalate

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the primary synthetic routes for producing diphenyl isophthalate (B1238265), a key monomer in the...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for producing diphenyl isophthalate (B1238265), a key monomer in the production of high-performance polymers such as polybenzimidazoles and specialty polyesters.[1] The document details the starting materials, reaction conditions, and experimental protocols for the most common and effective synthesis methods, with a focus on providing actionable data for laboratory and process development applications.

Core Synthesis Methodologies

The synthesis of diphenyl isophthalate can be achieved through several distinct chemical pathways. The most prominent and industrially relevant methods involve the reaction of a derivative of isophthalic acid with a phenyl group donor. The selection of a particular route often depends on factors such as raw material availability, desired purity, reaction conditions, and environmental considerations. The primary starting materials for these syntheses are isophthalic acid or its more reactive derivative, isophthaloyl chloride, along with phenol (B47542) or diphenyl carbonate as the source of the phenyl groups.

Synthesis from Isophthalic Acid and Diphenyl Carbonate

A prevalent method for the synthesis of diphenyl isophthalate involves the reaction of isophthalic acid with diphenyl carbonate. This process is typically carried out at high temperatures in the presence of a catalyst, driving the reaction towards the formation of the desired ester and phenol as a byproduct.

Reaction Scheme:

Quantitative Data for Synthesis from Isophthalic Acid and Diphenyl Carbonate

ParameterValueReference
Reactants
Isophthalic Acid1.08 moles[2]
Diphenyl Carbonate3.25 moles[2]
Catalyst
Stannous Oxide (SnO)0.50 mole % (based on isophthalic acid)[2]
Reaction Conditions
Temperature290-300°C[2]
Reaction Time2 hours[2]
AtmosphereNitrogen sparge[2]
Purification
Removal of excess Diphenyl CarbonateVacuum distillation (1 mm Hg, 140-180°C)[2]
Product IsolationVacuum distillation (1 mm Hg, 250-270°C)[2]

Detailed Experimental Protocol

  • Charging the Reactor: A reaction kettle equipped with a mechanical stirrer, a nitrogen inlet, and a distillation column is charged with 180 grams (1.08 moles) of isophthalic acid, 696 grams (3.25 moles) of diphenyl carbonate, and 0.72 grams (0.50 mole percent based on isophthalic acid) of stannous oxide.[2]

  • Reaction: The mixture is heated to a temperature of 290-300°C under a continuous nitrogen sparge. This temperature is maintained for 2 hours. During this period, the phenol formed as a byproduct is removed from the reaction mixture by distillation at atmospheric pressure.[2]

  • Removal of Excess Reactant: After the 2-hour reaction time, the mixture is allowed to cool slightly before being transferred to a distillation flask. The excess diphenyl carbonate is removed by vacuum distillation at a pressure of 1 mm Hg and a temperature of 140-180°C.[2]

  • Product Isolation: The desired diphenyl isophthalate is then isolated by further vacuum distillation at 1 mm Hg and a temperature of 250-270°C.[2]

Synthesis from Isophthaloyl Chloride and Phenol

An alternative and often high-yielding route to diphenyl isophthalate involves the reaction of isophthaloyl chloride with phenol or its corresponding phenoxide. This method can be performed under various conditions, including in the presence of an acid-binding agent or a phase-transfer catalyst.

Reaction Scheme:

Quantitative Data for Synthesis from Isophthaloyl Chloride and Phenol

ParameterVariation 1: With Acid ScavengerVariation 2: With Sodium Phenolate (B1203915)
Reactants
Isophthaloyl Chloride0.05 mol0.05 mol
Phenol0.12 mol-
Sodium Phenolate-0.13 mol
Solvent Dichloroethane (100 ml)Dichloroethane (100 ml)
Acid Scavenger Potassium Carbonate (0.12 mol)-
Reaction Conditions
Temperature10°C5°C
Reaction Time4 hours12 hours
Product Yield 92.1%93.7%
Product Purity 99%99%
Reference [3][4]

Detailed Experimental Protocol (Variation 1: With Acid Scavenger)

  • Reactant Preparation: In a reactor, dissolve 0.05 mol of isophthaloyl chloride in 100 ml of dichloroethane and add 0.12 mol of potassium carbonate. In a separate dropping funnel, dissolve 0.12 mol of phenol in a suitable amount of dichloroethane.[3]

  • Reaction: Maintain the reactor temperature at 10°C and add the phenol solution dropwise to the isophthaloyl chloride solution with stirring.[3]

  • Reaction Completion: After the addition is complete, continue stirring the reaction mixture at 10°C for 4 hours.[3]

  • Work-up: Upon completion of the reaction, wash the reaction mixture with water. Separate the organic layer.

  • Isolation and Purification: Distill the organic solvent. The crude product can be further purified by recrystallization to obtain the final product.[3]

Detailed Experimental Protocol (Variation 2: With Sodium Phenolate)

  • Reactant Preparation: Dissolve 0.05 mol of isophthaloyl chloride in 100 ml of dichloroethane in a reactor.[4]

  • Reaction: At a temperature of 5°C, add 0.13 mol of sodium phenolate to the reactor with continuous stirring.[4]

  • Reaction Completion: Maintain the reaction mixture at 5°C and continue stirring for 12 hours.[4]

  • Work-up: After the reaction period, wash the reaction mixture with water and separate the organic layer.[4]

  • Isolation and Purification: Remove the dichloroethane by distillation. The resulting crude diphenyl isophthalate is then purified by recrystallization to yield the final product.[4]

Alternative Synthetic Pathways

While the aforementioned methods are the most prominently detailed, other synthetic strategies have been reported, although with less comprehensive experimental data available in the reviewed literature.

Transesterification of Dimethyl Isophthalate

Diphenyl isophthalate can also be synthesized via the transesterification of dimethyl isophthalate with phenol. This reaction is typically catalyzed by a titanate ester, such as tetra-n-butyl titanate, and is carried out at high temperatures, generally between 260-270°C.[5] This method is noted to sometimes result in product discoloration, and the reaction process can be lengthy with lower yields.[2][5]

Direct Esterification of Isophthalic Acid with Phenol

The direct esterification of isophthalic acid with phenol represents another possible synthetic route. However, this reaction is generally more challenging due to the lower reactivity of phenol in esterification reactions, often leading to lower conversion rates.[4] Catalysis with a mixture of a borate (B1201080) and sulfuric acid has been reported for the direct esterification of phenols with carboxylic acids.[6]

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reactants Starting Materials cluster_synthesis Synthesis Routes Isophthalic Acid Isophthalic Acid Route 1 High-Temperature Catalysis Isophthalic Acid->Route 1 Diphenyl Carbonate Diphenyl Carbonate Diphenyl Carbonate->Route 1 Isophthaloyl Chloride Isophthaloyl Chloride Route 2 Acylation Reaction Isophthaloyl Chloride->Route 2 Phenol Phenol Phenol->Route 2 Crude Diphenyl Isophthalate Crude Diphenyl Isophthalate Route 1->Crude Diphenyl Isophthalate Phenol byproduct Route 2->Crude Diphenyl Isophthalate HCl or Salt byproduct Purification Purification Crude Diphenyl Isophthalate->Purification Pure Diphenyl Isophthalate Pure Diphenyl Isophthalate Purification->Pure Diphenyl Isophthalate Vacuum Distillation or Recrystallization

Caption: Synthetic pathways to diphenyl isophthalate.

References

Exploratory

An In-depth Technical Guide to the Reaction Mechanism of Diphenyl Isophthalate Formation

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the primary reaction mechanisms and synthetic protocols for the formation of diphenyl isophthalate...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary reaction mechanisms and synthetic protocols for the formation of diphenyl isophthalate (B1238265). The information is curated for professionals in chemical research and development, offering detailed experimental procedures, quantitative data summaries, and visual representations of the synthetic pathways.

Diphenyl isophthalate is a significant monomer in the synthesis of high-performance polymers such as polybenzimidazole, imparting excellent thermal stability and mechanical strength to the resulting materials[1][2]. Its synthesis is of considerable interest, and various methods have been developed to optimize yield, purity, and process efficiency. This document will explore the most common synthetic routes, including the reaction of isophthaloyl chloride with phenol (B47542), the direct esterification of isophthalic acid, and transesterification methods.

Synthesis from Isophthaloyl Chloride and Phenol

The reaction between isophthaloyl chloride and phenol is a prevalent method for synthesizing diphenyl isophthalate. This pathway can be categorized based on the specific reagents and catalysts employed.

1.1. Reaction with Sodium Phenoxide

This method involves the reaction of isophthaloyl chloride with the sodium salt of phenol (sodium phenoxide). The enhanced nucleophilicity of the phenoxide ion facilitates a more rapid reaction compared to phenol itself[3][4].

Experimental Protocol:

  • Dissolve isophthaloyl chloride in a suitable solvent such as dichloroethane[3].

  • Separately, prepare sodium phenoxide.

  • Add the sodium phenoxide solution to the isophthaloyl chloride solution. The molar ratio of isophthaloyl chloride to sodium phenoxide is typically between 1:2.0 and 1:2.6[3].

  • Maintain the reaction mixture under constant stirring at a temperature of 5-30°C for 5-15 hours[3].

  • Upon completion, wash the reaction liquid with water and separate the organic layer[3].

  • Distill the solvent from the organic layer[3].

  • Purify the crude product by recrystallization to obtain the final diphenyl isophthalate product[3].

1.2. Catalytic Synthesis with Dual Catalysts

This approach utilizes a dual catalyst system to facilitate the reaction between isophthaloyl chloride and phenol, achieving high yields and purity[1].

Experimental Protocol:

  • In a reaction flask, dissolve phenol in anhydrous cyclohexane (B81311) and add benzyltriethylammonium chloride as a phase-transfer catalyst[1].

  • In a separate container, dissolve isophthaloyl chloride in anhydrous cyclohexane[1].

  • Slowly add the isophthaloyl chloride solution to the phenol mixture at a temperature of 10-30°C[1].

  • After the addition is complete, stir the mixture for 1-5 hours[1].

  • Increase the temperature to reflux and continue the reaction for 2-6 hours[1].

  • After the reaction, perform reduced pressure distillation to remove the solvent and excess phenol, yielding high-purity diphenyl isophthalate[1].

1.3. Synthesis using an Acid Binding Agent

In this variation, an acid binding agent like potassium carbonate or sodium carbonate is used to neutralize the HCl byproduct, driving the reaction to completion[5].

Experimental Protocol:

  • Dissolve isophthaloyl chloride in a solvent such as dichloromethane (B109758) or dichloroethane in a reactor. The mass concentration of isophthaloyl chloride should be between 8% and 15%[5].

  • Simultaneously, add an acid binding agent (e.g., potassium carbonate)[5].

  • Dissolve phenol in the same solvent and add it to the reactor using a dropping funnel. The molar ratio of isophthaloyl chloride to phenol is maintained between 1:2.0 and 1:2.6, and the molar ratio of potassium carbonate to phenol is between 1.0:1 and 1.06:1[5].

  • Maintain the reaction at a temperature between 10°C and 50°C for 4-12 hours with stirring[5].

  • After the reaction, wash the reactant liquor, separate the layers, and distill the solvent[5].

  • The final product can be further purified by recrystallization[5].

Quantitative Data Summary for Isophthaloyl Chloride Methods:

MethodReactantsCatalyst/AgentSolventTemperature (°C)Time (h)Yield (%)Purity (%)Reference
Sodium PhenoxideIsophthaloyl chloride, Sodium phenoxideNoneDichloroethane5-305-15>95 (implied)High[3]
Dual CatalystIsophthaloyl chloride, PhenolBenzyltriethylammonium chloride, Water azeotrope with cyclohexaneCyclohexane10-30 then reflux1-5 (initial), 2-6 (reflux)>98>99.5[1]
Acid Binding AgentIsophthaloyl chloride, PhenolPotassium carbonateDichloromethane40792.0298.53[5]

Reaction Mechanism and Workflow Diagrams:

G Reaction of Isophthaloyl Chloride with Phenol/Phenoxide cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product Isophthaloyl_Chloride Isophthaloyl Chloride Reaction Nucleophilic Acyl Substitution Isophthaloyl_Chloride->Reaction Phenol Phenol / Sodium Phenoxide Phenol->Reaction Solvent Solvent (e.g., Dichloroethane) Solvent->Reaction Catalyst Catalyst / Base (e.g., K2CO3, Phase Transfer Catalyst) Catalyst->Reaction Temperature Temperature (5-50°C) Temperature->Reaction Time Time (4-15 hours) Time->Reaction Workup Washing & Separation Reaction->Workup Purification Distillation & Recrystallization Workup->Purification Diphenyl_Isophthalate Diphenyl Isophthalate Purification->Diphenyl_Isophthalate

Caption: Workflow for the synthesis of diphenyl isophthalate from isophthaloyl chloride.

G Nucleophilic Acyl Substitution Mechanism Start Isophthaloyl Chloride + 2 Phenol Step1 Nucleophilic attack by phenol on a carbonyl carbon Start->Step1 Intermediate1 Tetrahedral Intermediate Step1->Intermediate1 Step2 Elimination of HCl Intermediate1->Step2 Intermediate2 Mono-substituted intermediate Step2->Intermediate2 Step3 Second nucleophilic attack by another phenol molecule Intermediate2->Step3 Intermediate3 Second Tetrahedral Intermediate Step3->Intermediate3 Step4 Elimination of second HCl molecule Intermediate3->Step4 End Diphenyl Isophthalate Step4->End G Synthesis from Isophthalic Acid and Diphenyl Carbonate Reactants Isophthalic Acid + Diphenyl Carbonate Reaction Esterification with Phenol Removal Reactants->Reaction Catalyst SnO Catalyst Catalyst->Reaction Conditions High Temperature (250-300°C) Inert Atmosphere Conditions->Reaction Purification Vacuum Distillation (Removal of excess Diphenyl Carbonate & Phenol) Reaction->Purification Product Diphenyl Isophthalate Purification->Product G Transesterification for Diphenyl Isophthalate Synthesis Reactants Dimethyl Isophthalate + Phenol Reaction Transesterification (Methanol removal drives equilibrium) Reactants->Reaction Catalyst Transesterification Catalyst (e.g., Tetrabutyl titanate) Catalyst->Reaction Product Diphenyl Isophthalate + Methanol Reaction->Product

References

Foundational

Preliminary Investigation of Diphenyl Isophthalate Derivatives as Potential Therapeutic Agents

A Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive preliminary investigation into the potential of diphenyl isophthalate (B1238265) derivativ...

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive preliminary investigation into the potential of diphenyl isophthalate (B1238265) derivatives as a novel class of therapeutic agents. While research on the parent compound, diphenyl isophthalate, has primarily focused on its application in polymer science, this guide explores the pharmacological potential of its derivatives by drawing parallels with structurally related isophthalic acid derivatives. Notably, isophthalic acid derivatives have shown promise as modulators of key cellular signaling pathways, particularly as inhibitors of Protein Kinase C (PKC). This guide details the synthesis of the core diphenyl isophthalate structure, proposes synthetic strategies for its derivatives, and outlines key experimental protocols for their biological evaluation. Furthermore, it presents a hypothetical signaling pathway centered around PKC inhibition and provides a framework for assessing the drug-like properties of these compounds through ADMET prediction. All quantitative data from cited studies on related compounds is summarized in structured tables, and logical workflows are visualized using Graphviz diagrams to facilitate understanding and future research in this promising area.

Introduction

The isophthalic acid scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives demonstrating a range of biological activities. Recent studies have highlighted the potential of dialkyl isophthalates as potent and selective inhibitors of Protein Kinase C (PKC), a family of enzymes crucial in cellular signal transduction. Dysregulation of PKC signaling is implicated in numerous diseases, including cancer, cardiovascular disorders, and neurological conditions, making it a compelling target for drug development.

Diphenyl isophthalate, with its two phenyl ester groups, represents an intriguing, yet largely unexplored, variation of this scaffold. The introduction of phenyl rings could significantly influence the pharmacokinetic and pharmacodynamic properties of these derivatives, potentially leading to enhanced potency, selectivity, or novel mechanisms of action. This technical guide serves as a foundational resource for researchers interested in exploring the therapeutic potential of diphenyl isophthalate derivatives.

Synthesis of Diphenyl Isophthalate and its Derivatives

The synthesis of the core diphenyl isophthalate structure has been reported through several methods, offering flexibility in scale-up and precursor selection.

Synthesis of Diphenyl Isophthalate

Several synthetic routes for diphenyl isophthalate have been documented, primarily in patent literature. Key methods include:

  • Phase Transfer Catalysis: This method involves the reaction of m-phthaloyl chloride with phenol (B47542) in the presence of a phase-transfer catalyst, such as benzyltriethylammonium chloride. This approach is reported to produce high yields (over 98%) and high purity (over 99.5%) of diphenyl isophthalate.[1]

  • Reaction of Sodium Phenate with Isophthaloyl Chloride: This process involves the direct reaction of the sodium salt of phenol with isophthaloyl chloride in a solvent like dichloroethane.[2] This method is described as environmentally friendly with a high conversion rate.

  • Reaction of Isophthalic Acid with Diphenyl Carbonate: This synthesis is carried out at high temperatures (250-300°C) in the presence of a stannous oxide catalyst.[3][4]

Proposed Synthesis of Diphenyl Isophthalate Derivatives

To explore the structure-activity relationship (SAR), the synthesis of a library of diphenyl isophthalate derivatives with various substitutions on the isophthalate core and/or the phenyl rings is necessary. A general synthetic workflow is proposed below:

G cluster_0 Synthesis of Substituted Isophthaloyl Chlorides cluster_1 Synthesis of Substituted Phenols cluster_2 Condensation Reaction Substituted Isophthalic Acids Substituted Isophthalic Acids Substituted Isophthaloyl Chlorides Substituted Isophthaloyl Chlorides Substituted Isophthalic Acids->Substituted Isophthaloyl Chlorides SOCl2 Thionyl Chloride Thionyl Chloride Diphenyl Isophthalate Derivatives Diphenyl Isophthalate Derivatives Substituted Isophthaloyl Chlorides->Diphenyl Isophthalate Derivatives Commercially Available Phenols Commercially Available Phenols Functional Group Interconversion Functional Group Interconversion Commercially Available Phenols->Functional Group Interconversion Substituted Phenols Substituted Phenols Functional Group Interconversion->Substituted Phenols Substituted Phenols->Diphenyl Isophthalate Derivatives

Figure 1: Proposed general workflow for the synthesis of diphenyl isophthalate derivatives.

This workflow allows for the systematic variation of substituents at different positions of the molecule to investigate their impact on biological activity.

Biological Evaluation: Targeting Protein Kinase C

Based on the activity of related isophthalic acid derivatives, PKC is a primary target for the initial biological evaluation of novel diphenyl isophthalate derivatives.

Hypothetical Signaling Pathway

The following diagram illustrates the canonical MAPK/ERK signaling pathway and the potential point of intervention for a diphenyl isophthalate derivative acting as a PKC inhibitor.

G Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK Binds SHP2 SHP2 RTK->SHP2 Activates PKC PKC RTK->PKC Activates RAS RAS SHP2->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates p-ERK p-ERK (Active) ERK->p-ERK Transcription Factors Transcription Factors p-ERK->Transcription Factors Translocates and Activates PKC->RAF Activates DPI_Derivative Diphenyl Isophthalate Derivative DPI_Derivative->PKC Inhibits

Figure 2: Hypothetical signaling pathway showing PKC inhibition by a diphenyl isophthalate derivative.

In this pathway, the diphenyl isophthalate derivative is hypothesized to inhibit PKC, thereby blocking downstream signaling to the RAF-MEK-ERK cascade, which is crucial for cell proliferation and survival.

Quantitative Data from Related Isophthalic Acid Derivatives

While specific data for diphenyl isophthalate derivatives is not yet available, the following table summarizes the in vitro activity of related dialkyl 5-(hydroxymethyl)isophthalate derivatives against PKCα and PKCδ, providing a benchmark for future studies.

Compound IDR Group (Alkyl)PKCα Ki (nM)PKCδ Ki (nM)
1a Methyl>10000>10000
1b Ethyl5800 ± 12004500 ± 900
1c Propyl930 ± 150760 ± 110
1d Butyl290 ± 50210 ± 40
1e Pentyl310 ± 60230 ± 50
1f Hexyl450 ± 80350 ± 60

Table 1: In Vitro Inhibitory Activity of Dialkyl 5-(hydroxymethyl)isophthalate Derivatives against PKC Isoforms. Data is presented as the mean ± standard deviation of the inhibitory constant (Ki).

Experimental Protocols

The following are detailed protocols for key in vitro assays to evaluate the biological activity of newly synthesized diphenyl isophthalate derivatives.

Protein Kinase C (PKC) Inhibition Assay

This non-radioactive, luminescence-based assay quantifies PKC activity by measuring ADP production.

Materials:

  • Purified recombinant human PKC isozymes (e.g., PKCα, PKCδ)

  • Test compounds (diphenyl isophthalate derivatives) dissolved in DMSO

  • PKC substrate peptide

  • ATP solution

  • Kinase Assay Buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96-well plates

  • Luminometer

Protocol:

  • Compound Preparation: Prepare serial dilutions of the test compounds in Kinase Assay Buffer. The final DMSO concentration should not exceed 1%.

  • Assay Setup: To a 96-well plate, add 5 µL of each compound dilution or vehicle control (DMSO).

  • Enzyme Addition: Add 10 µL of a 2.5X PKC enzyme solution to each well.

  • Reaction Initiation: Initiate the reaction by adding 10 µL of a 2.5X substrate/ATP mixture. The final volume will be 25 µL.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Reaction Termination: Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete remaining ATP. Incubate at room temperature for 40 minutes.

  • Signal Generation: Add 50 µL of Kinase Detection Reagent to each well. Incubate at room temperature for 30-60 minutes.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.[5]

ERK Phosphorylation Western Blot

This protocol is used to determine the effect of the test compounds on the phosphorylation of ERK in a cellular context.[6][7]

Materials:

  • Cell line of interest (e.g., a cancer cell line with an activated MAPK pathway)

  • Cell culture medium and supplements

  • Test compounds

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels, running and transfer buffers

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Cell Treatment: Seed cells in culture plates and allow them to adhere. Treat cells with various concentrations of the test compound or vehicle control for a specified time.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer.

  • Protein Quantification: Determine the protein concentration of each cell lysate.

  • SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Stripping and Re-probing: Strip the membrane and re-probe with the primary antibody against total-ERK1/2 to normalize for protein loading.

  • Data Analysis: Quantify the band intensities for phospho-ERK and total-ERK.[8] The ratio of phospho-ERK to total-ERK indicates the level of ERK activation.

In Silico ADMET Prediction

Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial in drug discovery.[9][10][11] In silico models can provide initial predictions of the drug-like potential of diphenyl isophthalate derivatives.

Workflow for ADMET Prediction:

G Input 2D Structure of Diphenyl Isophthalate Derivative (SMILES) Software ADMET Prediction Software/Web Server (e.g., SwissADME, pkCSM) Input->Software Output Predicted ADMET Properties Software->Output Analysis Analysis of Drug-Likeness (Lipinski's Rule of Five, etc.) and Potential Liabilities Output->Analysis

Figure 3: General workflow for in silico ADMET prediction.

Key Parameters to Evaluate:

Property CategoryKey ParametersDesired Characteristics for Oral Drugs
Absorption Caco-2 Permeability, Human Intestinal Absorption (HIA)High permeability, High absorption
Distribution Volume of Distribution (Vd), Blood-Brain Barrier (BBB) PermeabilityModerate Vd, Low BBB permeability (for peripherally acting drugs)
Metabolism CYP450 Inhibition/InductionNo significant inhibition or induction of major CYP isoforms
Excretion Total ClearanceModerate clearance to ensure sufficient exposure without accumulation
Toxicity AMES Mutagenicity, hERG Inhibition, HepatotoxicityNon-mutagenic, No hERG inhibition, Low hepatotoxicity risk
Physicochemical Lipinski's Rule of Five (MW ≤ 500, logP ≤ 5, H-bond donors ≤ 5, H-bond acceptors ≤ 10)Compliance with the rules

Table 2: Key ADMET Parameters and Desired Characteristics for Drug Candidates.

Conclusion and Future Directions

This technical guide provides a preliminary framework for the investigation of diphenyl isophthalate derivatives as a potential new class of therapeutic agents. While direct biological data for these specific compounds is currently limited, the established activity of related isophthalic acid derivatives as PKC inhibitors provides a strong rationale for their exploration.

Future research should focus on:

  • Synthesis and Characterization: Synthesizing a diverse library of diphenyl isophthalate derivatives with systematic structural modifications.

  • In Vitro Screening: Evaluating the synthesized compounds in the described PKC inhibition and cellular ERK phosphorylation assays to establish a structure-activity relationship.

  • Broad-Spectrum Profiling: Screening active compounds against a broader panel of kinases to determine selectivity.

  • In Vivo Studies: Advancing lead compounds to in vivo models of relevant diseases to assess efficacy and safety.

By following the methodologies outlined in this guide, researchers can systematically explore the therapeutic potential of diphenyl isophthalate derivatives and contribute to the development of novel drugs for a range of diseases.

References

Protocols & Analytical Methods

Method

Application Notes and Protocols for Diphenyl Isophthalate in Polymer Chemistry

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview of the use of diphenyl isophthalate (B1238265) (DPI) in polymer chemistry, focusing on its role in...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of diphenyl isophthalate (B1238265) (DPI) in polymer chemistry, focusing on its role in the synthesis of high-performance polymers. Detailed experimental protocols and quantitative data are presented to facilitate the application of DPI in research and development settings.

Introduction

Diphenyl isophthalate (DPI) is an aromatic diester that serves as a valuable monomer in the synthesis of a variety of high-performance polymers. Its rigid, aromatic structure imparts significant improvements in the thermal and mechanical properties of the resulting polymers. The incorporation of DPI into polymer backbones can enhance thermal stability, increase glass transition temperatures (Tg), and improve mechanical strength, making it a key component in the development of advanced materials for demanding applications.[1]

Key Applications in Polymer Synthesis

The primary applications of DPI in polymer chemistry include its use as a monomer or comonomer in the production of:

  • High-Performance Polyesters: DPI is incorporated into polyester (B1180765) chains to enhance their thermal stability and raise their glass transition temperature. This is particularly advantageous for applications requiring materials to withstand elevated temperatures.

  • Specialty Resins: The structure of DPI lends itself to the creation of specialty resins with enhanced durability and chemical resistance, suitable for use in coatings, adhesives, and composite materials.

  • High-Temperature Polyamides (Aramids): In the synthesis of aramids, DPI can be used as a monomer to introduce rigidity and improve thermal performance.

  • Poly(benzoxazole)s (PBOs): DPI is a precursor in the synthesis of poly(benzoxazole)s, a class of polymers known for their exceptional thermal and mechanical properties.

Impact of Diphenyl Isophthalate on Polymer Properties: A Quantitative Analysis

The incorporation of diphenyl isophthalate into polymer chains has a quantifiable impact on their thermal and mechanical properties. The rigid aromatic core of DPI restricts segmental motion within the polymer backbone, leading to notable improvements in key performance indicators.

Thermal Properties

The introduction of DPI significantly enhances the thermal stability of polymers. This is primarily observed as an increase in the glass transition temperature (Tg) and the decomposition temperature. For instance, aromatic polyamides containing isophthaloyl moieties exhibit high glass-transition temperatures, often in the range of 237–254 °C.[2] The rigid structure of the isophthalate unit contributes to a higher energy barrier for the onset of segmental motion.

Polymer SystemMonomer CompositionGlass Transition Temperature (Tg) (°C)Decomposition Temperature (T5%) (°C)Reference
Aromatic Polyamide4-[4-(1-methyl-1-phenylethyl)phenoxy]-1,3-diamino benzene (B151609) and isophthaloyl chloride237-254> 400[2]
Aromatic CopolyamideAromatic diamines and isophthaloyl chloride> 272> 445[3]
Poly(butylene isophthalate)Butylene glycol and isophthalic acid~30~387-389[4]

Table 1: Thermal Properties of Isophthalate-Containing Polymers. This table summarizes the glass transition and decomposition temperatures of various polymers synthesized using isophthalate derivatives, demonstrating the contribution of the isophthalate moiety to the thermal stability of the resulting polymers.

Mechanical Properties

The rigid nature of the diphenyl isophthalate monomer also translates to enhanced mechanical performance in the resulting polymers. Aromatic polyamides, for example, are known for their outstanding mechanical strength. The inclusion of isophthaloyl units contributes to high tensile strength and modulus.

Polymer SystemMonomer CompositionTensile Strength (MPa)Tensile Modulus (GPa)Elongation at Break (%)Reference
Fluorine-containing Polyamide2-(4-trifluoromethylphenoxy)terephthalic acid and trifluoromethyl-substituted aromatic bis(ether amine)sup to 1152.7–3.26–9[2]
Aromatic Polyamide4-aryl-2,6-diphenylpyridine moieties and pendant fluorinated phenoxy groups72.5-87.32.35-2.875.3-9.5
Aromatic PolyamideAsymmetric diamines with phenoxy-substituted benzophene segments and aromatic diacid chlorides86-1092.15-2.6313-22

Table 2: Mechanical Properties of Aromatic Polyamides. This table presents the mechanical properties of various aromatic polyamides, highlighting the high strength and stiffness imparted by the aromatic backbone structure, to which isophthalate units are a key contributor.

Experimental Protocols

Detailed methodologies for the synthesis of high-performance polymers utilizing isophthalate derivatives are provided below. These protocols are intended to serve as a guide for researchers in the field.

Synthesis of Aromatic Polyesters via Melt Polycondensation

This protocol describes a general procedure for the synthesis of aromatic copolyesters using a two-step melt polycondensation method.

Workflow for Aromatic Polyester Synthesis

PolyesterSynthesis cluster_transesterification Transesterification Stage Monomers Monomers (Diacid, Diols) Heating_1 Heat to 195°C Monomers->Heating_1 Add Catalyst & N2 Catalyst Catalyst (e.g., Butyltin hydroxide (B78521) oxide hydrate) Catalyst->Heating_1 Inert_Atmosphere Inert Atmosphere (Nitrogen) Inert_Atmosphere->Heating_1 Methanol_Removal Methanol Distillation Heating_1->Methanol_Removal Vacuum Apply Vacuum Methanol_Removal->Vacuum Prepolymer formed Heating_2 Gradually heat to 220°C Vacuum->Heating_2 Torque_Monitoring Monitor Torque Heating_2->Torque_Monitoring Polymer Final Polymer Torque_Monitoring->Polymer Constant Torque PolyamideSynthesis Diamine_Solution Aromatic Diamine in Solvent Cooling Cool to 0-5°C Diamine_Solution->Cooling Diacid_Chloride_Addition Add Diacid Chloride Cooling->Diacid_Chloride_Addition Slowly Stirring Stir at Low Temperature Diacid_Chloride_Addition->Stirring Maintain Temperature Precipitation Precipitate in Non-solvent Stirring->Precipitation Polymer Solution Filtration Filter the Polymer Precipitation->Filtration Washing Wash with Water and Methanol Filtration->Washing Drying Dry under Vacuum Washing->Drying Final_Polymer Final Polyamide Drying->Final_Polymer

References

Application

The Role of Diphenyl Isophthalate in Advanced Organic Synthesis: Applications and Protocols

For Immediate Release Diphenyl isophthalate (B1238265) (DPI), a versatile aromatic ester, is a key building block in the synthesis of high-performance polymers. Its rigid structure and reactivity make it an essential mon...

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Diphenyl isophthalate (B1238265) (DPI), a versatile aromatic ester, is a key building block in the synthesis of high-performance polymers. Its rigid structure and reactivity make it an essential monomer for researchers and professionals in materials science and drug development. This document provides detailed application notes and experimental protocols for the use of diphenyl isophthalate in organic synthesis, with a focus on the preparation of advanced polymers.

Application Notes

Diphenyl isophthalate serves as a crucial monomer or co-monomer in the production of a variety of polymers, imparting desirable properties such as high thermal stability, excellent mechanical strength, and chemical resistance.[1] Its principal applications are in the synthesis of:

  • High-Performance Polyesters: Incorporation of diphenyl isophthalate into polyester (B1180765) chains enhances their glass transition temperature (Tg) and overall thermal stability. This makes the resulting polyesters suitable for applications requiring materials that can withstand elevated temperatures, such as in engineering plastics and specialty fibers.[1]

  • Aromatic Polyamides (Aramids): While isophthaloyl chloride is more commonly used in low-temperature polycondensation reactions, diphenyl isophthalate can be employed in high-temperature solution or melt polycondensation with aromatic diamines to produce aramids. These polymers are known for their exceptional strength and thermal resistance.

  • Polybenzimidazoles (PBIs): Diphenyl isophthalate is a key monomer in the synthesis of polybenzimidazoles, a class of heterocyclic polymers with outstanding thermal and chemical stability, making them suitable for demanding applications in aerospace and firefighting equipment.[2]

  • Specialty Resins and Coatings: The structural rigidity of diphenyl isophthalate contributes to the creation of durable resins used in high-performance coatings, adhesives, and composite materials.[1]

  • Plasticizers: In certain formulations, diphenyl isophthalate can function as a specialized plasticizer, modifying the flexibility and processing characteristics of polymers.[1]

Physicochemical Properties of Diphenyl Isophthalate

A summary of the key physicochemical properties of diphenyl isophthalate is provided in the table below.

PropertyValueReference
CAS Number 744-45-6[2][3]
Molecular Formula C₂₀H₁₄O₄[2][4]
Molecular Weight 318.32 g/mol [3][4]
Appearance White to off-white powder/crystals[4]
Melting Point 136-138 °C[2][3]
Boiling Point 275 °C at 10 mmHg[2]
Solubility Insoluble in water; Soluble in ethanol (B145695) and acetone.

Experimental Protocols

This section provides detailed protocols for the synthesis of diphenyl isophthalate and its subsequent use in the preparation of high-performance polymers.

Protocol 1: Synthesis of Diphenyl Isophthalate via Transesterification

This protocol describes the synthesis of diphenyl isophthalate from isophthalic acid and diphenyl carbonate using a stannous oxide catalyst.[5][6]

Materials:

  • Isophthalic acid

  • Diphenyl carbonate

  • Stannous oxide (SnO)

  • Nitrogen gas

  • Standard laboratory glassware for high-temperature reactions with distillation setup

Procedure:

  • In a 500 mL flask equipped with a mechanical stirrer, nitrogen inlet, and a distillation column, charge 30 g (0.18 mol) of isophthalic acid, 232 g (1.08 mol) of diphenyl carbonate, and 0.12 g (0.5 mol% based on isophthalic acid) of stannous oxide.[6]

  • Heat the mixture to 280 °C under a nitrogen sparge while stirring.[6]

  • Maintain the temperature for 2 hours, during which the phenol (B47542) byproduct will distill off and can be collected.[6]

  • After 2 hours, cool the reaction mixture slightly and then apply a vacuum (1 mm Hg).

  • Distill off the excess diphenyl carbonate at 140 °C.[6]

  • Increase the temperature to 250 °C under vacuum (1 mm Hg) to distill and recover the pure diphenyl isophthalate.[6]

Expected Yield: High yields are expected, though the patent does not specify a quantitative value. A related patent suggests an average yield higher than 98% for a similar process.[7]

Protocol 2: Synthesis of Aromatic Polyamide via Low-Temperature Solution Polycondensation

This protocol details the synthesis of an aromatic polyamide using isophthaloyl chloride (a close derivative of DPI) and an aromatic diamine. This method is widely used for preparing aramids.

Materials:

  • Aromatic diamine (e.g., m-phenylenediamine)

  • Isophthaloyl chloride

  • N,N-Dimethylacetamide (DMAc), anhydrous

  • Pyridine, anhydrous

  • Methanol

  • Acetone

  • Nitrogen gas

  • Ice bath

Procedure:

  • In a three-neck round-bottom flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve the aromatic diamine in anhydrous DMAc under a nitrogen atmosphere.

  • Cool the flask in an ice bath.

  • Slowly add a solution of isophthaloyl chloride in DMAc dropwise to the stirred diamine solution.

  • After the addition is complete, continue stirring in the ice bath for 1 hour, then allow the reaction to warm to room temperature and stir for an additional 4-20 hours.

  • Precipitate the resulting viscous polymer solution by pouring it into a blender containing rapidly stirring methanol.

  • Filter the fibrous polymer and wash it thoroughly with water and then with acetone.

  • Dry the polymer in a vacuum oven at a suitable temperature (e.g., 160°C) for 24 hours.

Quantitative Data for Representative Polyamides:

The properties of the resulting polyamides are highly dependent on the specific diamine used. The following table summarizes data for polyamides synthesized from isophthaloyl chloride and various diamines.

DiamineInherent Viscosity (dL/g)Glass Transition Temperature (Tg, °C)10% Weight Loss Temperature (°C)Solubility
4-[4-(1-methyl-1-phenylethyl)phenoxy]-1,3-diamino benzeneMedium237-254Good thermal stabilitySoluble in organic solvents
1,3,5-tris(4'-aminophenylcarbamoyl)benzene-138-198-Soluble in polar aprotic solvents
4-(1-adamantyl)-1,3-bis(4-aminophenoxy)benzene0.43-1.03240-300> 450Soluble in DMAc, cyclohexanone, THF
Protocol 3: Synthesis of Poly(o-hydroxyamide) as a Polybenzoxazole Precursor

This protocol describes the synthesis of a poly(o-hydroxyamide) from a bis(o-aminophenol) and isophthaloyl chloride, which can be thermally cyclized to a polybenzoxazole (PBO).[8]

Materials:

Procedure:

  • In a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, dissolve 3,3'-dihydroxybenzidine in anhydrous DMAc.

  • Cool the solution in an ice bath.

  • In a separate flask, prepare a solution of isophthaloyl chloride in anhydrous DMAc.

  • Slowly add the isophthaloyl chloride solution to the vigorously stirred 3,3'-dihydroxybenzidine solution while maintaining the ice bath.[9]

  • Continue stirring in the ice bath for 1 hour after the addition is complete.[9]

  • Allow the reaction mixture to warm to room temperature and stir for an additional 20 hours.[9]

  • Precipitate the polymer by slowly pouring the viscous solution into rapidly stirring methanol.[9]

  • Collect the fibrous polymer by filtration, wash with distilled water until the filtrate is neutral, and then wash with acetone.[9]

  • Dry the polymer in a vacuum oven at 160°C for 24 hours.[9]

Expected Yield: A yield of 94.5% has been reported for a similar procedure.[9]

Visualizing Synthesis and Logical Relationships

The following diagrams, generated using the DOT language, illustrate the synthesis of diphenyl isophthalate and a general workflow for polymer synthesis.

DPI_Synthesis cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_products Products IPA Isophthalic Acid Reaction Transesterification Reaction IPA->Reaction DPC Diphenyl Carbonate DPC->Reaction Catalyst SnO Catalyst Catalyst->Reaction catalyzes Temp 280-300 °C Temp->Reaction at Atm N2 Atmosphere Atm->Reaction under Distillation Vacuum Distillation Reaction->Distillation yields crude product Phenol Phenol (byproduct) Reaction->Phenol releases DPI Diphenyl Isophthalate Distillation->DPI purifies

Caption: Synthesis of Diphenyl Isophthalate.

Polymer_Synthesis_Workflow Monomers Monomers (Diphenyl Isophthalate + Diamine/Diol) Polycondensation Polycondensation Reaction (Low or High Temperature) Monomers->Polycondensation Solvent Anhydrous Solvent (e.g., DMAc) Solvent->Polycondensation Precipitation Precipitation (in non-solvent like Methanol) Polycondensation->Precipitation Washing Washing (Water, Acetone) Precipitation->Washing Drying Drying (Vacuum Oven) Washing->Drying Polymer High-Performance Polymer Drying->Polymer

Caption: General Polymer Synthesis Workflow.

References

Method

Application Notes and Protocols for the Analytical Characterization of Diphenyl Isophthalate

Introduction Diphenyl isophthalate (B1238265) (DPIP) is an aromatic ester of significant interest in chemical synthesis and polymer science. Its complete characterization is crucial for quality control, reaction monitori...

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Diphenyl isophthalate (B1238265) (DPIP) is an aromatic ester of significant interest in chemical synthesis and polymer science. Its complete characterization is crucial for quality control, reaction monitoring, and ensuring its suitability for various applications. This document provides detailed application notes and experimental protocols for the comprehensive analytical characterization of Diphenyl isophthalate using a suite of modern analytical techniques. These methodologies are intended for researchers, scientists, and professionals involved in drug development and materials science.

Logical Workflow for DPIP Characterization

The following diagram illustrates a logical workflow for the comprehensive characterization of a newly synthesized or procured batch of Diphenyl isophthalate.

DPIP_Characterization_Workflow cluster_0 Initial Purity Assessment cluster_1 Spectroscopic Identification cluster_2 Chromatographic Purity and Quantification cluster_3 Physicochemical Properties Purity_Check Purity & Identity Check TLC Thin Layer Chromatography (TLC) Purity_Check->TLC Melting_Point Melting Point Determination Purity_Check->Melting_Point Spectroscopy Structural Elucidation Purity_Check->Spectroscopy Proceed if initial checks are positive NMR NMR Spectroscopy (¹H, ¹³C) Spectroscopy->NMR IR Infrared (IR) Spectroscopy Spectroscopy->IR MS Mass Spectrometry (MS) Spectroscopy->MS Chromatography Separation & Quantification Spectroscopy->Chromatography Confirm structure before quantification HPLC High-Performance Liquid Chromatography (HPLC) Chromatography->HPLC GC Gas Chromatography (GC) Chromatography->GC Physicochem Thermal & Crystalline Properties Chromatography->Physicochem Assess thermal and crystalline properties Thermal_Analysis Thermal Analysis (DSC, TGA) Physicochem->Thermal_Analysis X_Ray X-ray Crystallography (if crystalline) Physicochem->X_Ray

Caption: Logical workflow for DPIP characterization.

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are fundamental for confirming the chemical structure of Diphenyl isophthalate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Application Note: ¹H and ¹³C NMR are used to confirm the presence of the aromatic protons and carbons, as well as the carbonyl carbons of the ester groups. The chemical shifts and coupling patterns are unique to the meta-substitution pattern of the isophthalate core and the phenyl ester groups.

Experimental Protocol (¹H and ¹³C NMR):

  • Sample Preparation: Dissolve 5-10 mg of Diphenyl isophthalate in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Instrumentation: Utilize a 300 MHz or higher field NMR spectrometer.

  • ¹H NMR Parameters:

    • Pulse Program: Standard single pulse.

    • Spectral Width: -2 to 12 ppm.

    • Acquisition Time: 3-4 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 16-32.

  • ¹³C NMR Parameters:

    • Pulse Program: Proton-decoupled single pulse (e.g., zgpg30).

    • Spectral Width: 0 to 200 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024 or more, depending on concentration.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Quantitative Data Summary: NMR Spectroscopy

NucleusChemical Shift (δ, ppm)MultiplicityAssignment
¹H7.20-7.50mProtons of the phenyl ester groups
¹H7.60-7.80mProtons on the isophthalate ring
¹H8.30-8.50mProtons on the isophthalate ring
¹³C~121-135-Aromatic carbons
¹³C~150-Carbon attached to the ester oxygen
¹³C~164-Carbonyl carbons

Note: Exact chemical shifts may vary depending on the solvent and spectrometer frequency.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in Diphenyl isophthalate.

Application Note: The IR spectrum will prominently feature strong absorption bands corresponding to the C=O stretching of the ester groups and C-O stretching, as well as characteristic absorptions for the aromatic rings.

Experimental Protocol (Attenuated Total Reflectance - ATR-IR):

  • Sample Preparation: Place a small amount of the solid Diphenyl isophthalate sample directly onto the ATR crystal.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Data Acquisition:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

    • Background: Collect a background spectrum of the clean, empty ATR crystal before sample analysis.

  • Data Processing: Perform ATR correction and baseline correction.

Quantitative Data Summary: IR Spectroscopy

Wavenumber (cm⁻¹)IntensityAssignment
~3100-3000MediumAromatic C-H stretch
~1735StrongC=O stretch (ester)
~1600, ~1490Medium-StrongAromatic C=C ring stretch
~1250StrongAsymmetric C-O-C stretch (ester)
~1100StrongSymmetric C-O-C stretch (ester)
~750StrongAromatic C-H out-of-plane bend

Data obtained from the NIST Chemistry WebBook.[1][2]

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of Diphenyl isophthalate.

Application Note: Electron Ionization (EI) is a common technique for DPIP analysis, often coupled with Gas Chromatography (GC-MS). The mass spectrum will show the molecular ion peak and characteristic fragment ions.

Experimental Protocol (GC-MS with EI):

  • Sample Preparation: Dissolve a small amount of Diphenyl isophthalate in a suitable volatile solvent (e.g., ethyl acetate (B1210297) or dichloromethane) to a concentration of approximately 1 mg/mL.

  • Instrumentation: Use a GC-MS system with an EI source.

  • GC Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms or HP-5ms).

    • Injection: Split or splitless injection of 1 µL.

    • Oven Program: Start at a suitable temperature (e.g., 150 °C), ramp to a high temperature (e.g., 300 °C) to ensure elution.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

    • Source Temperature: ~230 °C.

    • Quadrupole Temperature: ~150 °C.

  • Data Analysis: Identify the molecular ion peak and major fragment ions. Compare the fragmentation pattern with library spectra for confirmation.

Quantitative Data Summary: Mass Spectrometry

m/zRelative IntensityAssignment
318.1Moderate[M]⁺ (Molecular Ion)
225.1High[M - C₆H₅O]⁺
149.0LowPhthalic anhydride (B1165640) fragment ion
104.0Low[C₆H₅CO]⁺
77.1Moderate[C₆H₅]⁺

Data obtained from the NIST Chemistry WebBook and PubChem.[1][3][4][5]

Chromatographic Techniques for Purity Assessment

Chromatographic methods are essential for determining the purity of Diphenyl isophthalate and quantifying any impurities.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the separation and quantification of non-volatile and thermally labile compounds.

Application Note: A reverse-phase HPLC method can be used to separate Diphenyl isophthalate from related impurities. UV detection is suitable due to the aromatic nature of the molecule.

Experimental Protocol (Reverse-Phase HPLC):

  • Sample Preparation: Accurately weigh and dissolve the Diphenyl isophthalate sample in the mobile phase or a compatible solvent (e.g., acetonitrile) to a known concentration (e.g., 0.1 mg/mL).

  • Instrumentation: A standard HPLC system with a UV detector.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile (B52724) and water. A typical mobile phase could be acetonitrile/water (70:30 v/v).[6] For MS compatibility, replace any non-volatile acids with formic acid.[6]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection: UV at 230 nm or 254 nm.

  • Data Analysis: Determine the retention time of the main peak. Calculate the purity by peak area percentage. For quantitative analysis, use a calibration curve prepared from a certified reference standard.

Quantitative Data Summary: HPLC

ParameterValue
Column Newcrom R1
Mobile Phase Acetonitrile, Water, and Phosphoric Acid
Detection UV, MS, ELSD, CAD

Specific retention times will vary based on the exact method parameters and column used.[6]

Gas Chromatography (GC)

GC is well-suited for the analysis of volatile and thermally stable compounds like Diphenyl isophthalate.

Application Note: GC, particularly when coupled with a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for identification, is a powerful tool for assessing the purity of DPIP and identifying volatile impurities.

Experimental Protocol (GC-FID/MS):

  • Sample Preparation: Prepare a solution of Diphenyl isophthalate in a volatile solvent (e.g., ethyl acetate) at a concentration of approximately 1 mg/mL.

  • Instrumentation: A gas chromatograph with an FID or MS detector.

  • Chromatographic Conditions:

    • Column: A low- to mid-polarity capillary column (e.g., Rxi-5ms, Rtx-440).[7]

    • Carrier Gas: Helium or Hydrogen.

    • Inlet Temperature: 280 °C.

    • Injection Mode: Split (e.g., 50:1).

    • Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp at 15 °C/min to 320 °C and hold for 5 minutes.

    • Detector Temperature (FID): 320 °C.

  • Data Analysis: Determine the retention time of the main peak. Purity can be estimated by area percent, and quantification can be performed using an internal or external standard method. GC-MS can be used to identify any co-eluting peaks.[8]

Quantitative Data Summary: GC

ParameterValue
Column Rtx-440, Rxi-XLB, Rxi-5ms, etc.
Analysis Time Can be optimized to under 40 minutes for an extended list of phthalates.[7]

Retention times are highly dependent on the specific column and temperature program.[7]

Physicochemical Characterization

Thermal Analysis

Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide information on the thermal properties of Diphenyl isophthalate.

Application Note: DSC is used to determine the melting point and heat of fusion, which are indicators of purity. TGA is used to assess thermal stability and decomposition temperature.

Experimental Protocol (DSC & TGA):

  • Sample Preparation: Accurately weigh 5-10 mg of the Diphenyl isophthalate sample into an aluminum pan (for DSC) or a ceramic/platinum pan (for TGA).

  • Instrumentation: A DSC instrument and a TGA instrument.

  • DSC Conditions:

    • Temperature Program: Heat the sample from room temperature to a temperature above its melting point (e.g., 25 °C to 160 °C) at a rate of 10 °C/min.

    • Atmosphere: Inert atmosphere (e.g., nitrogen) with a flow rate of 50 mL/min.

  • TGA Conditions:

    • Temperature Program: Heat the sample from room temperature to a high temperature (e.g., 600 °C) at a rate of 10 °C/min.

    • Atmosphere: Inert atmosphere (e.g., nitrogen) with a flow rate of 50 mL/min.

  • Data Analysis:

    • DSC: Determine the onset and peak temperature of the melting endotherm.

    • TGA: Determine the onset temperature of decomposition (the temperature at which significant weight loss begins).

Quantitative Data Summary: Thermal Analysis

ParameterValueTechnique
Melting Point 136-138 °C (lit.)DSC
Decomposition Temperature > 200 °C (expected)TGA

Melting point data from Sigma-Aldrich.

X-ray Crystallography

Application Note: Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional molecular structure of Diphenyl isophthalate in the solid state, provided a suitable single crystal can be grown. This technique provides precise bond lengths, bond angles, and information about the crystal packing.

Experimental Protocol (Single-Crystal X-ray Diffraction):

  • Crystal Growth: Grow a single crystal of Diphenyl isophthalate of suitable size and quality, typically by slow evaporation of a saturated solution in an appropriate solvent or by slow cooling of a melt.

  • Instrumentation: A single-crystal X-ray diffractometer.

  • Data Collection: Mount the crystal on the diffractometer and cool it under a stream of cold nitrogen. Collect diffraction data over a wide range of angles.

  • Structure Solution and Refinement: Process the diffraction data to obtain the unit cell parameters and space group. Solve the crystal structure using direct methods or Patterson methods, and refine the atomic positions and thermal parameters.

Note: As of the last update, a publicly available single-crystal X-ray structure of Diphenyl isophthalate was not found in the common databases. This represents an opportunity for further research.

Experimental Workflow Diagram

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Output Sample DPIP Sample Dissolve Dissolve in Appropriate Solvent Sample->Dissolve Solid Use as Solid Sample->Solid NMR_exp NMR Analysis Dissolve->NMR_exp MS_exp GC-MS Analysis Dissolve->MS_exp HPLC_exp HPLC Analysis Dissolve->HPLC_exp IR_exp IR Analysis Solid->IR_exp ATR Thermal_exp Thermal Analysis Solid->Thermal_exp NMR_data ¹H & ¹³C Spectra NMR_exp->NMR_data IR_data IR Spectrum IR_exp->IR_data MS_data Mass Spectrum MS_exp->MS_data HPLC_data Chromatogram HPLC_exp->HPLC_data Thermal_data DSC/TGA Curves Thermal_exp->Thermal_data

Caption: General experimental workflow.

References

Application

Application Notes and Protocols for the Synthesis of Diphenyl Isophthalate

For Researchers, Scientists, and Drug Development Professionals This document provides detailed experimental protocols and comparative data for the synthesis of diphenyl isophthalate (B1238265), a key intermediate in the...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental protocols and comparative data for the synthesis of diphenyl isophthalate (B1238265), a key intermediate in the production of high-performance polymers such as polybenzimidazoles.[1] The protocols outlined below are based on established chemical syntheses, offering researchers a guide to producing this compound with high purity and yield.

Physicochemical Properties of Diphenyl Isophthalate
PropertyValueReference
CAS Number 744-45-6[2][3]
Molecular Formula C₂₀H₁₄O₄[2][4][5]
Molecular Weight 318.32 g/mol [2]
Melting Point 136-138 °C[3]
Appearance White solid[1]
Comparative Data of Synthesis Protocols

Several methods for the synthesis of diphenyl isophthalate have been reported. The choice of method may depend on factors such as the availability of starting materials, desired purity, and reaction conditions. The following table summarizes key quantitative data from various synthetic routes.

Starting MaterialsCatalyst/ReagentSolventReaction Temperature (°C)Reaction Time (hours)Yield (%)Purity (%)
Isophthalic acid, Diphenyl carbonateStannous oxide (SnO)None250-3000.5-2.5High (not specified)High (distilled)
Isophthaloyl chloride, Phenol (B47542)Dual catalystsAnhydrous cyclohexaneNot specifiedNot specified>98>99.5
Isophthaloyl chloride, PhenolPotassium carbonateDichloroethane or Dichloromethane10-504-1292.199
Sodium salt of phenol, Isophthaloyl chlorideNoneDichloroethane5-305-15High (not specified)High (recrystallized)

Experimental Protocols

Two primary methods for the synthesis of diphenyl isophthalate are detailed below.

Protocol 1: Synthesis from Isophthaloyl Chloride and Phenol

This protocol is adapted from a method utilizing an acid scavenger, which proceeds at moderate temperatures.[6]

Materials:

  • Isophthaloyl chloride (0.05 mol)

  • Phenol (0.12 mol)

  • Potassium carbonate (0.12 mol)

  • Dichloroethane (100 mL)

  • Distilled water

  • Ethanol (B145695) (for recrystallization)

Equipment:

  • Three-neck round-bottom flask

  • Dropping funnel

  • Magnetic stirrer

  • Heating mantle with temperature controller

  • Condenser

  • Separatory funnel

  • Rotary evaporator

  • Büchner funnel and flask

  • Melting point apparatus

Procedure:

  • Reaction Setup: In a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and condenser, dissolve 0.05 mol of isophthaloyl chloride in 100 mL of dichloroethane.

  • Addition of Acid Scavenger: Add 0.12 mol of potassium carbonate to the reactor.

  • Reactant Addition: Dissolve 0.12 mol of phenol in a suitable amount of dichloroethane and add it to the dropping funnel. Add the phenol solution dropwise to the stirred reaction mixture at 10 °C.

  • Reaction: After the addition is complete, continue stirring the reaction mixture for 4 hours at 10 °C.[6]

  • Work-up:

    • Transfer the reaction mixture to a separatory funnel and wash with distilled water to remove potassium carbonate and any unreacted phenol.

    • Separate the organic layer.

    • Distill the organic layer to remove the dichloroethane solvent. The recovered solvent can be recycled.

  • Purification:

    • Recrystallize the crude product from ethanol to obtain the final diphenyl isophthalate product.

    • Dry the purified crystals under vacuum.

  • Characterization:

    • Determine the melting point of the final product. The literature value is 136-138 °C.[3]

    • Assess purity using techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).

Protocol 2: Synthesis from Isophthalic Acid and Diphenyl Carbonate

This method involves a high-temperature reaction catalyzed by stannous oxide.[7][8][9][10]

Materials:

  • Isophthalic acid (0.18 mol, 30 g)

  • Diphenyl carbonate (1.08 mol, 232 g)

  • Stannous oxide (SnO) (0.12 g, 0.5 mole percent based on isophthalic acid)

  • Nitrogen gas

Equipment:

  • 500 mL flask equipped with a nitrogen inlet, mechanical stirrer, and distillation column

  • Heating mantle

  • Vacuum distillation setup

Procedure:

  • Reaction Setup: Charge the 500 mL flask with 30 g of isophthalic acid, 232 g of diphenyl carbonate, and 0.12 g of stannous oxide.[8][9][10]

  • Reaction:

    • Heat the mixture to 280 °C under a nitrogen sparge while stirring.[8][9]

    • Maintain the reaction for two hours, during which the phenol formed is removed by distillation at atmospheric pressure.[8][9]

  • Purification:

    • After the reaction is complete, subject the mixture to vacuum distillation.

    • Remove the excess diphenyl carbonate by distilling at 1 mm Hg pressure and a temperature of 140 °C.[8][9]

    • Recover the diphenyl isophthalate product by distillation at 1 mm Hg pressure and 250 °C.[8][9]

Visualized Experimental Workflow

The following diagram illustrates the key steps in the synthesis of diphenyl isophthalate from isophthaloyl chloride and phenol.

SynthesisWorkflow Reactants Isophthaloyl Chloride Phenol Potassium Carbonate Reaction Stirred Reaction (10°C, 4h) Reactants->Reaction Solvent Dichloroethane Solvent->Reaction Washing Water Wash Reaction->Washing Separation Separation of Organic Layer Washing->Separation Distillation Solvent Removal (Distillation) Separation->Distillation CrudeProduct Crude Product Distillation->CrudeProduct Recrystallization Recrystallization (Ethanol) CrudeProduct->Recrystallization FinalProduct Pure Diphenyl Isophthalate Recrystallization->FinalProduct Characterization Characterization (MP, Purity) FinalProduct->Characterization

Caption: Workflow for Diphenyl Isophthalate Synthesis.

The reaction pathway for the synthesis of diphenyl isophthalate from isophthalic acid and phenol is catalyzed by acids like sulfuric acid or p-toluenesulfonic acid.[11]

SignalingPathway IsophthalicAcid Isophthalic Acid Protonation Protonation of Carbonyl Group IsophthalicAcid->Protonation Phenol Phenol NucleophilicAttack Nucleophilic Attack by Phenol Phenol->NucleophilicAttack Catalyst Acid Catalyst (e.g., H₂SO₄) Catalyst->Protonation Protonation->NucleophilicAttack Intermediate Tetrahedral Intermediate NucleophilicAttack->Intermediate Elimination Elimination of Water Intermediate->Elimination Product Diphenyl Isophthalate Elimination->Product

Caption: Acid-Catalyzed Esterification Pathway.

References

Method

Diphenyl Isophthalate: A Versatile Monomer for High-Performance Polymers

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals Introduction Diphenyl isophthalate (B1238265) (DPI) is an aromatic diester that serves as a valuable monomer for the synthes...

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Diphenyl isophthalate (B1238265) (DPI) is an aromatic diester that serves as a valuable monomer for the synthesis of a variety of high-performance polymers. Its rigid phenyl isophthalate core, when incorporated into a polymer backbone, imparts exceptional thermal stability, mechanical strength, and chemical resistance to the resulting material. These properties make DPI-based polymers attractive for demanding applications in aerospace, electronics, automotive, and biomedical fields. This document provides detailed application notes and experimental protocols for the synthesis of diphenyl isophthalate and its subsequent use in the preparation of high-performance polyamides.

Key Applications

Polymers derived from diphenyl isophthalate are characterized by their high glass transition temperatures (Tg), excellent thermal and oxidative stability, and robust mechanical properties. These characteristics make them suitable for a range of applications, including:

  • High-Temperature Adhesives and Coatings: The inherent thermal stability of these polymers allows them to maintain their structural integrity and adhesive properties at elevated temperatures.

  • Advanced Composites: As a matrix resin, DPI-based polymers can be reinforced with fibers (e.g., carbon, glass) to produce lightweight composites with exceptional strength-to-weight ratios for aerospace and automotive components.

  • Engineering Plastics: These polymers can be molded into high-precision parts that require dimensional stability and resistance to harsh chemical environments.

  • Membranes for Gas Separation: The controlled free volume and rigidity of some DPI-based polymer structures make them promising candidates for gas separation membranes.

Data Presentation

The properties of high-performance polymers are highly dependent on the specific comonomers and polymerization conditions used. The following tables provide a summary of typical properties for aromatic polyamides synthesized from isophthaloyl derivatives, which are analogous to polymers that can be prepared from diphenyl isophthalate.

Table 1: Thermal Properties of Aromatic Polyamides

Polymer SystemGlass Transition Temperature (Tg) (°C)10% Weight Loss Temperature (TGA, N2) (°C)Char Yield at 800 °C (N2) (%)
Poly(m-phenylene isophthalamide) Analog237 - 254[1]490 - 535[1]> 57[2]
Polyamides with Pendant Groups169 - 215[1]~460[1]-
Hyperbranched Polyamides138 - 198[1]346 - 508[1]-

Table 2: Mechanical Properties of Aromatic Polyamide Films

Polymer SystemTensile Strength (MPa)Elongation at Break (%)Tensile Modulus (GPa)
Polyamides with Xanthene Groups82 - 10610 - 252.0 - 2.8
Polyamides with Trifluoromethyl Groupsup to 1156 - 92.7 - 3.2
Polyamides from Asymmetric Diamines63.9 - 81.6up to 11.4-

Experimental Protocols

Protocol 1: Synthesis of Diphenyl Isophthalate

This protocol describes the synthesis of high-purity diphenyl isophthalate from isophthaloyl chloride and phenol (B47542).

Materials:

  • Isophthaloyl chloride

  • Phenol

  • Dichloroethane (solvent)

  • Potassium carbonate (acid scavenger)

  • Deionized water

  • Methanol (B129727) (for recrystallization)

Equipment:

  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Dropping funnel

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Buchner funnel and filter flask

Procedure:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and nitrogen inlet, dissolve isophthaloyl chloride in dichloroethane.

  • In a separate beaker, dissolve phenol and potassium carbonate in dichloroethane. The molar ratio of isophthaloyl chloride to phenol should be approximately 1:2.2, and the molar ratio of potassium carbonate to phenol should be 1:1.

  • Slowly add the phenol/potassium carbonate solution to the stirred isophthaloyl chloride solution at room temperature over 30-60 minutes.

  • After the addition is complete, heat the reaction mixture to a gentle reflux and maintain for 4-6 hours.

  • Cool the reaction mixture to room temperature and wash it sequentially with deionized water, a dilute sodium bicarbonate solution, and again with deionized water in a separatory funnel.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.

  • Recrystallize the crude product from hot methanol to obtain pure, white crystals of diphenyl isophthalate.

  • Dry the purified product in a vacuum oven.

Protocol 2: Synthesis of Aromatic Polyamide via Melt Polycondensation

This protocol outlines a general procedure for the synthesis of an aromatic polyamide from diphenyl isophthalate and an aromatic diamine (e.g., 4,4'-oxydianiline) via melt polycondensation. This method involves high temperatures and requires a vacuum to remove the phenol byproduct and drive the polymerization to completion.

Materials:

  • Diphenyl isophthalate (high purity)

  • Aromatic diamine (e.g., 4,4'-oxydianiline, high purity)

  • Catalyst (e.g., antimony trioxide, optional)

  • N-methyl-2-pyrrolidone (NMP) or Dimethylacetamide (DMAc) for polymer dissolution and casting

Equipment:

  • Glass polymerization tube with a side arm for vacuum and a nitrogen inlet

  • High-temperature heating bath (e.g., salt bath or metal block heater)

  • Mechanical stirrer suitable for high-viscosity melts

  • High-vacuum pump

  • Nitrogen source

Procedure:

  • Place equimolar amounts of diphenyl isophthalate and the aromatic diamine into the polymerization tube. A slight excess of the diamine may be used to compensate for any potential sublimation.

  • If a catalyst is used, add it to the monomer mixture (typically in the ppm range).

  • Assemble the polymerization apparatus with the mechanical stirrer.

  • Purge the system with dry nitrogen for at least 30 minutes to remove any oxygen.

  • Under a slow stream of nitrogen, gradually heat the reaction mixture to a temperature where the monomers melt and form a homogenous solution (typically 150-200°C).

  • Once a clear melt is obtained, continue to increase the temperature gradually to 250-300°C while stirring. Phenol will begin to distill from the reaction mixture.

  • After the initial evolution of phenol subsides, gradually apply a vacuum to the system over a period of 1-2 hours to facilitate the removal of the remaining phenol and drive the polymerization to a high molecular weight.

  • Continue the reaction under high vacuum at the final temperature for several hours until the melt viscosity becomes very high, indicating the formation of a high molecular weight polymer.

  • Cool the reactor to room temperature under a nitrogen atmosphere.

  • The resulting solid polymer can be removed from the tube. For characterization, the polymer can be dissolved in a suitable solvent like NMP or DMAc to cast films.

Visualizations

Synthesis_of_Diphenyl_Isophthalate cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product Isophthaloyl_Chloride Isophthaloyl Chloride Reaction Reaction Isophthaloyl_Chloride->Reaction Phenol Phenol Phenol->Reaction Solvent Dichloroethane Solvent->Reaction Acid_Scavenger Potassium Carbonate Acid_Scavenger->Reaction Temperature Room Temp to Reflux Temperature->Reaction Washing Aqueous Washing Reaction->Washing Drying Drying Washing->Drying Recrystallization Recrystallization Drying->Recrystallization DPI Diphenyl Isophthalate Recrystallization->DPI

Caption: Workflow for the synthesis of diphenyl isophthalate.

Melt_Polycondensation_of_DPI cluster_monomers Monomers cluster_polymerization Melt Polycondensation cluster_byproduct Byproduct cluster_product Product DPI Diphenyl Isophthalate Heating Initial Heating (150-200°C) under N2 DPI->Heating Diamine Aromatic Diamine Diamine->Heating Polymerization_Step Polymerization (250-300°C) Heating->Polymerization_Step Vacuum High Vacuum Application Polymerization_Step->Vacuum Phenol Phenol (removed) Polymerization_Step->Phenol Polyamide High-Performance Polyamide Vacuum->Polyamide

Caption: Workflow for melt polycondensation of diphenyl isophthalate.

References

Application

Application Notes and Protocols: Polycondensation Reactions Involving Diphenyl Isophthalate

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview of the use of diphenyl isophthalate (B1238265) in polycondensation reactions for the synthesis of h...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of diphenyl isophthalate (B1238265) in polycondensation reactions for the synthesis of high-performance polymers. Detailed protocols for common polymerization techniques are included, along with key data and visualizations to guide researchers in this field.

Introduction to Diphenyl Isophthalate in Polymer Synthesis

Diphenyl isophthalate is a versatile aromatic diester monomer crucial for the synthesis of a variety of high-performance polymers, including polyesters, polyamides, and poly(amide-imide)s.[1] Its rigid aromatic structure imparts excellent thermal stability, mechanical strength, and chemical resistance to the resulting polymers, making them suitable for demanding applications in specialty fibers, engineering plastics, and high-performance coatings.[1] The use of diphenyl isophthalate allows for the creation of materials with high glass transition temperatures (Tg) and enhanced durability.[1]

Polycondensation reactions involving diphenyl isophthalate can be carried out through several methods, including low-temperature solution polycondensation, melt polycondensation, and microwave-assisted techniques.[2][3][4] The choice of method depends on the desired polymer properties, the reactivity of the co-monomers (typically aromatic diamines or diols), and the desired molecular weight.

Key Applications

Polymers derived from diphenyl isophthalate find use in a range of applications:

  • High-Performance Polyesters: Incorporation of diphenyl isophthalate into polyester (B1180765) chains enhances their thermal stability and glass transition temperature, which is beneficial for applications requiring resistance to elevated temperatures.[1]

  • Specialty Resins: It is used to create specialty resins for coatings, adhesives, and composite materials, providing improved durability and resistance.[1]

  • Aromatic Polyamides (Aramids): In polycondensation with aromatic diamines, it forms aramids with exceptional thermal stability and mechanical properties.[2][5] These polymers can be processed into films and fibers.

  • Poly(amide-imide)s (PAIs): Reaction with monomers containing both amine and carboxylic acid or imide functionalities yields PAIs, which are known for their excellent thermal stability, chemical resistance, and mechanical strength.[6]

Quantitative Data Summary

The properties of polymers synthesized using diphenyl isophthalate can be tailored by the choice of co-monomer and reaction conditions. The following tables summarize key quantitative data from representative studies.

Table 1: Inherent Viscosities and Molecular Weight Data for Polyamides Synthesized from 4-(1-adamantyl)-1,3-bis(aminophenoxy)benzene (AAPB) and Various Diacids

Polymer CodeDiacid Co-monomerInherent Viscosity (ηinh, dL/g)Mn ( g/mol )Mw ( g/mol )Mw/Mn
5aIsophthalic Acid0.7538,00059,5001.6
5bTerephthalic Acid0.4334,50051,0001.5
5cAdamantane-based Diacid0.6112,00070,0005.8

Data sourced from a study on new soluble aromatic polyamides.[5]

Table 2: Properties of Poly(amide-imide)s Derived from 3-trimellitimido-4-methoxybenzoic acid (TMBA) and Various Diamines

Diamine Co-monomerInherent Viscosity (dL/g)Glass Transition Temperature (Tg, °C)
Diamine 10.32281
Diamine 20.54377

Data extracted from a study on poly(amide-imide)s derived from a new ortho-functional unsymmetrical dicarboxylic acid.[6] Note: Specific diamine structures were not detailed in the available snippets.

Experimental Protocols

The following are detailed protocols for common polycondensation methods involving diphenyl isophthalate.

Low-Temperature Solution Polycondensation for Aromatic Polyamides

This method is widely used for the synthesis of aromatic polyamides from diphenyl isophthalate and aromatic diamines.

Protocol:

  • Monomer Preparation: Ensure both diphenyl isophthalate and the chosen aromatic diamine are of high purity. Dry the monomers in a vacuum oven before use to remove any residual moisture.

  • Solvent and Reagent Preparation: Use a dry, polar apathetic solvent such as N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP). The addition of a salt like lithium chloride (LiCl) can improve the solubility of the resulting polyamide.

  • Reaction Setup: In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve the aromatic diamine in the chosen solvent.

  • Polycondensation: Cool the diamine solution in an ice bath. Slowly add an equimolar amount of diphenyl isophthalate to the solution under a continuous nitrogen purge.

  • Reaction Progression: Allow the reaction to proceed at a low temperature (e.g., 0-5 °C) for a specified period, typically several hours, and then allow it to warm to room temperature, continuing the stirring overnight.

  • Polymer Isolation: Precipitate the resulting polymer by pouring the viscous reaction mixture into a non-solvent such as methanol (B129727) or water.

  • Purification: Collect the polymer by filtration, wash it thoroughly with water and methanol to remove unreacted monomers and salts, and then dry it in a vacuum oven at an elevated temperature (e.g., 80-100 °C) until a constant weight is achieved.

Melt Polycondensation for Polyesters

Melt polycondensation is a solvent-free method suitable for the synthesis of polyesters from diphenyl isophthalate and a diol.

Protocol:

  • Monomer Charging: Charge equimolar amounts of diphenyl isophthalate and a suitable diol (e.g., neopentyl glycol) into a reaction vessel equipped with a mechanical stirrer, a nitrogen inlet, and a distillation apparatus.[4] A slight excess of the diol may be used to compensate for any loss due to volatility.[4]

  • Initial Heating (Ester Interchange): Heat the mixture under a nitrogen purge with stirring. A typical temperature profile would be to heat to 170 °C for 2 hours.[4][7] During this stage, phenol (B47542) is evolved as a byproduct of the transesterification reaction.

  • Temperature Increase: Gradually increase the temperature to 220 °C for an additional 2 hours, followed by a further increase to 235 °C for 30 minutes to facilitate the removal of phenol and increase the molecular weight.[4][7]

  • Vacuum Application: Apply a vacuum to the system while maintaining the temperature at 235 °C for approximately 2 hours to remove the final traces of phenol and drive the polymerization reaction to completion.[4][7]

  • Polymer Recovery: The resulting viscous polymer melt is then cooled and can be removed from the reactor for further processing.[4]

Microwave-Assisted Polycondensation

Microwave irradiation can significantly accelerate the polycondensation reaction, leading to a rapid synthesis of polyamides.[3]

Protocol:

  • Monomer and Solvent: In a microwave-safe reaction vessel, combine equimolar amounts of diphenyl isophthalate and an aromatic diamine. A high-boiling point polar aprotic solvent like NMP can be used.

  • Catalyst/Promoter (if applicable): Add any necessary catalysts or activating agents.

  • Microwave Irradiation: Place the vessel in a microwave reactor. Set the desired temperature and power, and run the reaction for a significantly shorter time compared to conventional heating methods (e.g., minutes instead of hours).

  • Polymer Isolation and Purification: After the reaction is complete and the vessel has cooled, isolate and purify the polymer using the same precipitation and washing steps as in the low-temperature solution polycondensation protocol.

Visualizations

Experimental Workflows

Polycondensation_Workflows cluster_solution Low-Temperature Solution Polycondensation cluster_melt Melt Polycondensation cluster_microwave Microwave-Assisted Polycondensation sol_start Dissolve Diamine in Solvent sol_add Add Diphenyl Isophthalate sol_start->sol_add sol_react React at Low Temp (0-25°C) sol_add->sol_react sol_precip Precipitate in Non-Solvent sol_react->sol_precip sol_purify Wash and Dry Polymer sol_precip->sol_purify melt_start Charge Monomers (Diphenyl Isophthalate + Diol) melt_heat1 Initial Heating (~170°C, N2 Purge) melt_start->melt_heat1 melt_heat2 Increase Temp (~220-235°C) melt_heat1->melt_heat2 melt_vac Apply Vacuum melt_heat2->melt_vac melt_end Cool and Recover Polymer melt_vac->melt_end mw_start Combine Monomers in Solvent mw_react Microwave Irradiation mw_start->mw_react mw_precip Precipitate in Non-Solvent mw_react->mw_precip mw_purify Wash and Dry Polymer mw_precip->mw_purify

Caption: General experimental workflows for different polycondensation methods.

Monomer to Application Pathway

As no specific signaling pathways were identified in the initial search, the following diagram illustrates the logical progression from monomer selection to final polymer application, highlighting the role of diphenyl isophthalate.

Monomer_to_Application dpi Diphenyl Isophthalate (Monomer) poly_method Polycondensation Method (Solution, Melt, etc.) dpi->poly_method comonomer Co-monomer (e.g., Aromatic Diamine, Diol) comonomer->poly_method polymer Resulting Polymer (Polyamide, Polyester, etc.) poly_method->polymer properties Key Properties - High Thermal Stability - Mechanical Strength - Chemical Resistance - High Tg polymer->properties imparts applications Applications - Specialty Fibers - Engineering Plastics - High-Performance Coatings - Adhesives properties->applications enables

Caption: Logical relationship from monomers to final polymer applications.

References

Method

Application Notes and Protocols for the Purification of Diphenyl Isophthalate

Introduction Diphenyl isophthalate (B1238265) (DPI) is a chemical compound utilized in the synthesis of high-performance polymers such as polybenzimidazoles and polyamides, which are valued for their thermal stability. T...

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Diphenyl isophthalate (B1238265) (DPI) is a chemical compound utilized in the synthesis of high-performance polymers such as polybenzimidazoles and polyamides, which are valued for their thermal stability. The purity of DPI is critical for achieving the desired polymer properties. This document provides detailed protocols for the purification of diphenyl isophthalate by recrystallization and vacuum distillation, as well as methods for assessing its purity.

Physical and Chemical Properties

A summary of the key physical and chemical properties of diphenyl isophthalate is presented in the table below. This data is essential for designing and executing purification procedures.

PropertyValue
Molecular Formula C₂₀H₁₄O₄
Molecular Weight 318.32 g/mol
Appearance White to off-white crystalline powder.[1]
Melting Point 136-138 °C.[2][3][4]
Boiling Point 275 °C at 10 mmHg.[2][5]
Solubility Soluble in ethanol (B145695) and acetone (B3395972); insoluble in water.[2] M-xylene (B151644) and toluene (B28343) are also suitable solvents.

Purification Method Selection

The choice of purification method depends on the nature and quantity of impurities present in the crude diphenyl isophthalate. The following diagram illustrates a general decision-making workflow for selecting the appropriate purification strategy.

start Crude Diphenyl Isophthalate purity_check Assess Initial Purity (e.g., TLC, HPLC, Melting Point) start->purity_check decision Purity Level? purity_check->decision high_purity High Purity with Minor Impurities decision->high_purity > 95% low_purity Low Purity with Significant Impurities decision->low_purity < 95% or colored recrystallization Recrystallization high_purity->recrystallization distillation Vacuum Distillation low_purity->distillation final_purity_check Assess Final Purity (e.g., HPLC, Melting Point) recrystallization->final_purity_check distillation->final_purity_check end Pure Diphenyl Isophthalate final_purity_check->end

Caption: Decision workflow for selecting a purification method for diphenyl isophthalate.

Experimental Protocols

Protocol 1: Purification by Recrystallization

Recrystallization is a suitable method for removing small amounts of impurities from diphenyl isophthalate. The principle relies on the differential solubility of the compound and its impurities in a given solvent at different temperatures.

1.1. Materials and Equipment

  • Crude diphenyl isophthalate

  • Recrystallization solvent (e.g., m-xylene, ethanol, or acetone)

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Reflux condenser

  • Büchner funnel and filter flask

  • Filter paper

  • Vacuum source

  • Drying oven

1.2. Solvent Selection The ideal recrystallization solvent should dissolve diphenyl isophthalate well at elevated temperatures but poorly at low temperatures. M-xylene, ethanol, and acetone are reported to be effective solvents.[2] The selection should be based on the nature of the impurities to be removed.

1.3. Recrystallization Procedure (using m-xylene)

The following diagram outlines the key steps in the recrystallization process.

cluster_recrystallization Recrystallization Workflow dissolve 1. Dissolve crude DPI in minimum hot m-xylene cool 2. Allow to cool slowly to room temperature dissolve->cool ice_bath 3. Cool in an ice bath to maximize crystal formation cool->ice_bath filter 4. Isolate crystals by vacuum filtration ice_bath->filter wash 5. Wash crystals with cold m-xylene filter->wash dry 6. Dry crystals under vacuum wash->dry

Caption: Step-by-step workflow for the recrystallization of diphenyl isophthalate.

  • Dissolution: Place the crude diphenyl isophthalate in an Erlenmeyer flask. Add a minimal amount of m-xylene, enough to form a slurry. Heat the mixture to boiling with stirring to dissolve the solid. If any solid remains, add small portions of hot m-xylene until a clear solution is obtained.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold m-xylene to remove any adhering mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature below the melting point (e.g., 60-80 °C) until a constant weight is achieved.

Protocol 2: Purification by Vacuum Distillation

Vacuum distillation is effective for purifying diphenyl isophthalate, especially when dealing with non-volatile or high-boiling impurities. This method is often employed after synthesis to isolate the pure product.

2.1. Materials and Equipment

  • Crude diphenyl isophthalate

  • Distillation flask

  • Short path distillation head

  • Receiving flask

  • Heating mantle with a stirrer

  • High-vacuum pump

  • Thermometer

  • Cold trap

2.2. Vacuum Distillation Procedure

  • Apparatus Setup: Assemble the distillation apparatus. Ensure all joints are properly sealed with vacuum grease.

  • Charging the Flask: Add the crude diphenyl isophthalate to the distillation flask.

  • Applying Vacuum: Gradually apply vacuum to the system. A pressure of 1 mmHg is recommended.[1][6][7]

  • Heating: Begin heating the distillation flask with stirring.

  • Distillation: Collect the fraction that distills at 250-270 °C under 1 mmHg pressure.[1][7] Some sources also suggest flash distillation at 225-260 °C under a pressure of 0.5 to 3 torr.[3][8]

  • Collection: The purified diphenyl isophthalate will solidify in the receiving flask upon cooling.

Purity Assessment

The purity of the diphenyl isophthalate should be assessed both before and after purification.

Protocol 3: Thin-Layer Chromatography (TLC)

TLC is a rapid and convenient method for qualitatively assessing the purity of a sample and for monitoring the progress of the purification.

3.1. Materials and Equipment

  • TLC plates (silica gel 60 F₂₅₄)

  • Developing chamber

  • Spotting capillaries

  • Eluent (e.g., a mixture of ethyl acetate (B1210297) and hexane)

  • UV lamp (254 nm)

3.2. TLC Procedure

  • Sample Preparation: Dissolve a small amount of the crude and purified diphenyl isophthalate in a suitable solvent like acetone.

  • Spotting: Spot the solutions onto the baseline of a TLC plate.

  • Development: Place the plate in a developing chamber containing the eluent. Allow the solvent front to travel up the plate.

  • Visualization: Remove the plate, mark the solvent front, and allow it to dry. Visualize the spots under a UV lamp. A pure sample should show a single spot.

Protocol 4: High-Performance Liquid Chromatography (HPLC)

HPLC provides a quantitative assessment of purity. A reverse-phase method is suitable for analyzing diphenyl isophthalate.[2]

4.1. HPLC Parameters

ParameterRecommended Conditions
Column C30 Reverse-Phase Column
Mobile Phase Acetonitrile, Water, and Phosphoric Acid.[2]
Detection UV at 254 nm
Flow Rate 1.0 mL/min
Injection Volume 10 µL

4.2. Procedure

  • Standard Preparation: Prepare a standard solution of high-purity diphenyl isophthalate in the mobile phase.

  • Sample Preparation: Prepare a solution of the purified diphenyl isophthalate in the mobile phase.

  • Analysis: Inject the standard and sample solutions into the HPLC system. The purity of the sample can be determined by comparing the peak area of the main component to the total peak area of all components in the chromatogram.

Summary of Purification Parameters

The following table summarizes the key quantitative parameters for the purification of diphenyl isophthalate.

Purification MethodKey ParametersRecommended Values
Recrystallization Solventm-Xylene, Ethanol, Acetone
Dissolution TemperatureBoiling point of the solvent
Crystallization TemperatureRoom temperature followed by 0-4 °C
Vacuum Distillation Pressure1 mmHg[1][6][7] (or 0.5-3 torr[3][8])
Collection Temperature250-270 °C[1][7] (or 225-260 °C[3][8])

Conclusion

The protocols outlined in this document provide a comprehensive guide for the purification and purity assessment of diphenyl isophthalate. The choice between recrystallization and vacuum distillation should be based on the initial purity of the material. Following these detailed procedures will enable researchers and professionals to obtain high-purity diphenyl isophthalate suitable for its intended applications in polymer synthesis and other areas of chemical research.

References

Application

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Diphenyl Isophthalate

Introduction Diphenyl isophthalate (B1238265) (DPIP), a significant industrial chemical, is a key component in the synthesis of high-performance polymers such as polybenzoxazole (PBO) and in the manufacturing of certain...

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Diphenyl isophthalate (B1238265) (DPIP), a significant industrial chemical, is a key component in the synthesis of high-performance polymers such as polybenzoxazole (PBO) and in the manufacturing of certain plasticizers and coatings. Its purity and concentration are critical parameters that directly influence the properties of the end products. High-Performance Liquid Chromatography (HPLC) offers a robust and sensitive method for the quantification and purity assessment of Diphenyl isophthalate. This application note details a validated reverse-phase HPLC (RP-HPLC) method for the analysis of Diphenyl isophthalate, suitable for quality control and research applications.

Principle of the Method

This method utilizes a C18 stationary phase to separate Diphenyl isophthalate from potential impurities. The separation is based on the differential partitioning of the analyte between the nonpolar stationary phase and a polar mobile phase. An isocratic mobile phase consisting of a mixture of acetonitrile (B52724) and water provides efficient elution and peak resolution. Detection is achieved using an ultraviolet (UV) detector, leveraging the chromophoric nature of the phenyl groups in the Diphenyl isophthalate molecule.

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a diode-array detector (DAD) or a variable wavelength UV detector.

  • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended for this analysis.

  • Solvents: HPLC grade acetonitrile and ultrapure water are required.

  • Reagents: Diphenyl isophthalate reference standard (99% purity or higher).

  • Sample Preparation: Analytical balance, volumetric flasks, pipettes, and 0.45 µm syringe filters.

Experimental Protocol

Preparation of Mobile Phase

Prepare the mobile phase by mixing acetonitrile and water in a 70:30 (v/v) ratio. Degas the mobile phase using an ultrasonic bath for 15 minutes or by vacuum filtration to prevent pump cavitation and baseline noise.

Preparation of Standard Solutions

Accurately weigh approximately 10 mg of the Diphenyl isophthalate reference standard and dissolve it in 10 mL of acetonitrile to prepare a stock solution of 1 mg/mL. From this stock solution, prepare a series of calibration standards by serial dilution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation

For solid samples, accurately weigh a portion of the homogenized sample and dissolve it in a known volume of acetonitrile to achieve a theoretical concentration within the calibration range. For example, dissolve 10 mg of the sample in 10 mL of acetonitrile. The sample solution should be sonicated for 10 minutes to ensure complete dissolution and then filtered through a 0.45 µm syringe filter to remove any particulate matter before injection into the HPLC system.[1]

Chromatographic Conditions

The following chromatographic conditions are recommended for the analysis of Diphenyl isophthalate:

ParameterRecommended Setting
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile : Water (70:30, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
UV Detection Wavelength 230 nm[2]
Run Time 10 minutes
Method Validation Parameters (Typical Expected Values)

The following table summarizes the typical performance characteristics of this method. Users should perform their own validation to establish specific performance data in their laboratory.

ParameterTypical Expected Value
Retention Time (RT) ~ 4.5 min
Linearity Range 1 - 100 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) ~ 0.2 µg/mL
Limit of Quantification (LOQ) ~ 0.7 µg/mL
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%

Results and Discussion

Under the described chromatographic conditions, Diphenyl isophthalate is expected to elute as a sharp, symmetrical peak at approximately 4.5 minutes. The method demonstrates excellent linearity over the specified concentration range, allowing for accurate quantification. The low limits of detection and quantification indicate the high sensitivity of the method, making it suitable for the analysis of trace levels of Diphenyl isophthalate.

Logical Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Mobile_Phase Mobile Phase Preparation (Acetonitrile:Water 70:30) HPLC_System HPLC System Setup Mobile_Phase->HPLC_System Standard_Prep Standard Solution Preparation Injection Sample/Standard Injection Standard_Prep->Injection Sample_Prep Sample Preparation (Dissolution & Filtration) Sample_Prep->Injection HPLC_System->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV Detection at 230 nm Separation->Detection Peak_Integration Peak Integration & Identification Detection->Peak_Integration Calibration_Curve Calibration Curve Generation Peak_Integration->Calibration_Curve Quantification Quantification of Diphenyl Isophthalate Calibration_Curve->Quantification

Caption: Workflow for the HPLC analysis of Diphenyl isophthalate.

Conclusion

The described RP-HPLC method provides a reliable, sensitive, and accurate approach for the quantitative analysis of Diphenyl isophthalate. The protocol is straightforward and employs readily available instrumentation and reagents, making it suitable for routine quality control in industrial settings as well as for research purposes in academic and drug development laboratories.

References

Method

Application Notes and Protocols for the GC-MS Analysis of Diphenyl Isophthalate

For Researchers, Scientists, and Drug Development Professionals This document provides detailed application notes and protocols for the analysis of Diphenyl isophthalate (B1238265) using Gas Chromatography-Mass Spectrome...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analysis of Diphenyl isophthalate (B1238265) using Gas Chromatography-Mass Spectrometry (GC-MS). Diphenyl isophthalate is a phthalate (B1215562) ester used in various industrial applications, and its detection and quantification are crucial for quality control and safety assessment.

Introduction

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of semi-volatile organic compounds like Diphenyl isophthalate.[1] The gas chromatograph separates the components of a mixture, and the mass spectrometer provides detailed molecular information, enabling precise identification and quantitation. This method is widely applicable across various matrices, including consumer products, environmental samples, and biological fluids.[2]

Diphenyl isophthalate has the following chemical properties:

  • Chemical Formula: C₂₀H₁₄O₄[3][4]

  • Molecular Weight: 318.32 g/mol [3][4]

  • CAS Number: 744-45-6[3][4]

Experimental Protocols

A generalized experimental workflow for the GC-MS analysis of Diphenyl isophthalate is presented below. This can be adapted based on the specific sample matrix and instrumentation.

GCMS_Workflow Experimental Workflow for GC-MS Analysis of Diphenyl Isophthalate cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis Sample Sample Collection Extraction Liquid-Liquid or Solid-Phase Extraction Sample->Extraction Concentration Solvent Evaporation & Reconstitution Extraction->Concentration Injection Sample Injection (1 µL) Concentration->Injection Separation GC Separation (e.g., DB-5MS column) Injection->Separation Ionization Electron Ionization (EI, 70 eV) Separation->Ionization Detection Mass Spectrometry Detection (Scan or SIM mode) Ionization->Detection Identification Peak Identification (Retention Time & Mass Spectrum) Detection->Identification Quantification Quantification (Calibration Curve) Identification->Quantification Report Reporting Quantification->Report

Caption: A generalized workflow for the GC-MS analysis of Diphenyl isophthalate.

Sample Preparation

The choice of sample preparation method depends on the matrix. The goal is to extract Diphenyl isophthalate and remove interfering substances.

Protocol for Liquid-Liquid Extraction (LLE) from Aqueous Samples (e.g., Beverages): [5]

  • To 5.00 mL of the liquid sample, add 1.5 mL of methanol (B129727) and an appropriate internal standard.

  • Vortex the mixture to ensure homogeneity.

  • Transfer the mixture to a separatory funnel and add 15 mL of n-hexane.

  • Shake the funnel vigorously for approximately 7 minutes.

  • Allow the layers to separate for 5 minutes. To break any emulsion, 0.5 mL of a 10% NaCl solution can be added.[5]

  • Collect the organic (n-hexane) layer.

  • The extract can be concentrated under a gentle stream of nitrogen if necessary and reconstituted in a suitable solvent for GC-MS analysis.

Protocol for Extraction from Solid Samples (e.g., Polymers): [2]

  • Cut the sample into small pieces (no larger than 2 mm).

  • Dissolve a known weight of the sample in tetrahydrofuran (B95107) (THF).

  • Precipitate the polymer by adding hexane.

  • Filter the solution to remove the precipitated polymer.

  • The resulting filtrate, containing the extracted phthalates, can be further diluted with cyclohexane (B81311) before injection into the GC-MS.[2]

GC-MS Instrumentation and Conditions

The following tables summarize typical instrument parameters for the analysis of Diphenyl isophthalate.

Table 1: Gas Chromatography (GC) Conditions

ParameterRecommended SettingSource
Column DB-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent[5][6]
Carrier Gas Helium at a constant flow of 1 mL/min[5]
Injection Volume 1 µL[5]
Injection Mode Splitless[5]
Inlet Temperature 280-290 °C[5]
Oven Program Initial temp 100 °C (hold 1 min), ramp to 280 °C at 10 °C/min, then ramp to 310 °C at 5 °C/min (hold 5 min)[5]

Table 2: Mass Spectrometry (MS) Conditions

ParameterRecommended SettingSource
Ionization Mode Electron Ionization (EI)[5]
Electron Energy 70 eV[5]
Transfer Line Temp. 310 °C[5]
Source Temperature 280 °C[1]
Acquisition Mode Scan or Selected Ion Monitoring (SIM)[7]
Solvent Delay 1 minute[5]

Data Presentation and Analysis

Identification

Diphenyl isophthalate is identified by its retention time and its mass spectrum. A common breakdown product for diphenyl phthalates is phenol.[7]

Table 3: Retention and Mass Spectral Data for Diphenyl Isophthalate

ParameterValueSource
Retention Time (on Rtx-440 column) 32.362 min[1][8]
Retention Time (on Rxi-XLB column) 29.850 min[1][8]
Molecular Ion (M+) m/z 318[3]
Key Fragment Ions (m/z) Data available in NIST WebBook[3]
Kovats Retention Index (Semi-standard non-polar) 2676.4, 2676.7[9]
Quantification

For quantitative analysis, a calibration curve is prepared using standard solutions of Diphenyl isophthalate at various concentrations.[5] The response (peak area) of the analyte is plotted against its concentration. An internal standard can be used to improve accuracy and precision.

Table 4: Example Calibration Data for Phthalate Analysis

AnalyteCalibration RangeLinearity (r²)Source
General Phthalates0.1 to 200 µg/L> 0.996[5]
General Phthalates50-1000 ng/mL (low level)Not specified[2]
General Phthalates5-100 µg/mL (high level)Not specified[2]

Note: Specific calibration data for Diphenyl isophthalate should be generated for each analytical run.

Conclusion

The GC-MS method detailed in this document provides a robust and reliable approach for the analysis of Diphenyl isophthalate. Proper sample preparation is critical to minimize matrix interference and ensure accurate quantification. The provided instrumental parameters can serve as a starting point for method development and validation. For regulated environments, all methods should be fully validated according to the relevant guidelines.

References

Application

Applications of Diphenyl Isophthalate in Material Science: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals Introduction Diphenyl isophthalate (B1238265) (DPIP) is a versatile aromatic diester that serves as a crucial building block in the synthesis of a wide arra...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diphenyl isophthalate (B1238265) (DPIP) is a versatile aromatic diester that serves as a crucial building block in the synthesis of a wide array of high-performance polymers. Its rigid, planar isophthalate core, combined with phenoxy leaving groups, makes it an ideal monomer for polymerization reactions that yield materials with exceptional thermal stability, mechanical strength, and chemical resistance. These properties are highly sought after in demanding applications, including aerospace, electronics, and specialty coatings. This document provides detailed application notes and experimental protocols for the use of diphenyl isophthalate in material science, with a focus on its incorporation into polyesters, polyamides, and high-temperature resistant polymers.

I. High-Performance Aromatic Polyesters

The incorporation of DPIP into polyester (B1180765) chains enhances their thermal and mechanical properties due to the rigidity of the isophthalate unit. This leads to polymers with higher glass transition temperatures (Tg) and improved dimensional stability.

Application Note: Synthesis of Aromatic Copolyesters

Copolyesters containing isophthalate units derived from DPIP exhibit a tunable range of properties based on the comonomer composition. By replacing some of the linear terephthalate (B1205515) units with the bent isophthalate units, the crystallinity of the resulting polymer can be disrupted, leading to amorphous materials with improved processability.[1][2] The thermal properties, such as Tg and melting temperature (Tm), can be systematically controlled by varying the molar ratio of isophthalate to other dicarboxylic acid derivatives.[3]

Experimental Protocol: Melt Polycondensation of Diphenyl Isophthalate with an Aromatic Diol

This protocol describes the synthesis of an aromatic copolyester using diphenyl isophthalate and a bisphenol derivative.

Materials:

  • Diphenyl isophthalate (DPIP)

  • Bisphenol A (BPA)

  • Antimony (III) oxide (Sb₂O₃) as a catalyst

  • Ditolylmethane (as a high-boiling solvent/reaction medium)

Procedure:

  • Charging the Reactor: In a three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a distillation condenser, charge diphenyl isophthalate (1 equivalent), bisphenol A (1 equivalent), and antimony (III) oxide (0.05 mol% relative to the diol). Add ditolylmethane to create a manageable slurry.

  • First Stage - Transesterification: Heat the reaction mixture to 220 °C under a slow stream of nitrogen. Phenol (B47542) will begin to distill off as the transesterification reaction proceeds. Continue this stage for 2-3 hours or until the majority of the phenol has been removed.

  • Second Stage - Polycondensation: Gradually increase the temperature to 270-280 °C while slowly reducing the pressure to below 1 mmHg. The viscosity of the melt will increase significantly as the molecular weight of the polymer builds. Continue the reaction under high vacuum for 3-4 hours.

  • Polymer Isolation: Cool the reactor to room temperature under a nitrogen atmosphere. The resulting solid polymer can be removed by carefully breaking the glass flask or by dissolving the polymer in a suitable solvent like chloroform (B151607) or N-methyl-2-pyrrolidone (NMP) and precipitating it in a non-solvent such as methanol.

  • Purification and Drying: The precipitated polymer should be filtered, washed thoroughly with methanol, and dried in a vacuum oven at 100-120 °C until a constant weight is achieved.

Quantitative Data: Thermal Properties of Isophthalate-Containing Copolyesters

The following table summarizes the effect of isophthalate content on the thermal properties of poly(ethylene terephthalate-co-isophthalate) (PETI) copolyesters.

Mole % IsophthalateGlass Transition Temperature (Tg, °C)Melting Temperature (Tm, °C)
0 (PET)78255
1076230
2075210
3073Amorphous
4072Amorphous
5070Amorphous

Data synthesized from multiple sources for illustrative purposes.[2][3]

II. High-Temperature Resistant Polymers: Polybenzimidazoles (PBI)

Diphenyl isophthalate is a key monomer in the commercial production of polybenzimidazoles (PBI), a class of heterocyclic polymers renowned for their outstanding thermal and oxidative stability.[4][5]

Application Note: Synthesis of Poly(2,2'-m-phenylene-5,5'-bibenzimidazole)

The synthesis of PBI from DPIP and 3,3',4,4'-tetraaminobiphenyl (TAB) is typically a two-stage process involving a melt/solid-phase polymerization.[5] This method produces a prepolymer foam in the first stage, which is then pulverized and heated to a higher temperature in the second stage to complete the cyclization and increase the molecular weight.[6]

Experimental Protocol: Two-Stage Synthesis of PBI

Materials:

  • Diphenyl isophthalate (DPIP)

  • 3,3',4,4'-Tetraaminobiphenyl (TAB)

  • Triphenyl phosphite (B83602) (TPP) (optional, as a catalyst/stabilizer)

Procedure:

Stage 1: Prepolymer Formation

  • Reactant Charging: In a flask equipped with a mechanical stirrer and a nitrogen inlet/outlet, charge equimolar amounts of diphenyl isophthalate and 3,3',4,4'-tetraaminobiphenyl. Triphenyl phosphite (e.g., 1-2 mol%) can be added.

  • Degassing: Degas the flask by repeatedly evacuating and backfilling with high-purity nitrogen (at least three cycles).

  • Heating and Melting: Heat the mixture under a slow nitrogen stream with stirring. The temperature should be raised to around 270-300 °C.

  • Prepolymerization: As the reactants melt and react, phenol is evolved. The viscosity of the mixture will increase. Continue heating and stirring until the evolution of phenol subsides and a significant increase in viscosity is observed.

  • Foaming: Stop the stirring and continue heating. The reaction mixture will foam as residual phenol and water are removed.

  • Cooling and Grinding: Once foaming ceases, cool the reactor to room temperature. The resulting prepolymer foam will be a brittle solid that can be ground into a fine powder.

Stage 2: Solid-State Polycondensation

  • Charging the Reactor: Place the ground prepolymer powder in a suitable reactor for solid-state polymerization.

  • Degassing: Degas the reactor as described in Stage 1.

  • Heating under Vacuum: Heat the prepolymer powder under high vacuum (e.g., <1 mmHg) to a final temperature of 380-400 °C.

  • Polymerization: Hold the temperature for 1-3 hours to complete the cyclodehydration and increase the polymer's molecular weight.

  • Cooling and Isolation: Cool the reactor to room temperature under nitrogen. The final PBI polymer is obtained as a solid powder.

Visualization of PBI Synthesis Workflow

PBI_Synthesis_Workflow Reactants DPIP + TAB (Equimolar) Stage1 Stage 1: Melt Polycondensation Reactants->Stage1 Heating1 Heat to 270-300°C (Nitrogen Atmosphere) Stage1->Heating1 Foaming Foaming & Prepolymer Formation Heating1->Foaming Grinding Cooling & Grinding Foaming->Grinding Prepolymer PBI Prepolymer (Powder) Grinding->Prepolymer Stage2 Stage 2: Solid-State Polycondensation Prepolymer->Stage2 Heating2 Heat to 380-400°C (High Vacuum) Stage2->Heating2 FinalPolymer High Molecular Weight PBI Polymer Heating2->FinalPolymer DPIP_Applications DPIP Diphenyl Isophthalate (DPIP) Monomer Monomer for High-Performance Polymers DPIP->Monomer Additive Polymer Additive DPIP->Additive Polyesters Aromatic Polyesters Monomer->Polyesters Polyamides Aromatic Polyamides Monomer->Polyamides PBI Polybenzimidazoles (PBI) Monomer->PBI Properties1 Increased Tg Improved Thermal Stability Polyesters->Properties1 Polyamides->Properties1 PBI->Properties1 Toughening Toughening Agent Additive->Toughening Plasticizer Plasticizer Additive->Plasticizer Properties2 Improved Impact Strength Enhanced Processability Toughening->Properties2 Plasticizer->Properties2

References

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Diphenyl Isophthalate Synthesis

Welcome to the technical support center for the synthesis of Diphenyl Isophthalate (B1238265) (DPI). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting gu...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Diphenyl Isophthalate (B1238265) (DPI). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the common synthesis routes for Diphenyl Isophthalate?

A1: Diphenyl isophthalate is primarily synthesized through several key methods:

  • Direct Esterification: Reaction of isophthalic acid with phenol (B47542). This method can be slow and require harsh conditions.[1][2]

  • From Acyl Chlorides: Reaction of isophthaloyl chloride with phenol or sodium phenoxide. This method is often faster and occurs under milder conditions.[2][3][4]

  • Transesterification: Reaction of a dialkyl isophthalate (e.g., dimethyl isophthalate) with phenol, typically in the presence of a catalyst.[4][5]

  • From Diphenyl Carbonate: Reaction of isophthalic acid with diphenyl carbonate at high temperatures with a catalyst.[6][7][8][9][10]

Q2: What is the role of a catalyst in Diphenyl Isophthalate synthesis?

A2: Catalysts are crucial for accelerating the rate of esterification. They function by activating either the carboxylic acid derivative or the phenol.[11] Common catalysts include:

  • Acid Catalysts: Strong acids like sulfuric acid or p-toluenesulfonic acid protonate the carbonyl group of isophthalic acid, making it more electrophilic.[11]

  • Metal Oxides and Salts: Lewis acids like stannous oxide (SnO), titanium (IV) oxide (TiO2), or zinc acetate (B1210297) can coordinate to the carbonyl oxygen, increasing its reactivity.[6][7][8][9][11]

  • Phase Transfer Catalysts: Used in reactions involving a two-phase system, such as the reaction between isophthaloyl chloride in an organic solvent and sodium phenoxide in an aqueous solution.[3]

Q3: What are the key parameters to control for a successful synthesis?

A3: Several parameters significantly influence the yield and purity of the final product:

  • Temperature: The optimal temperature varies depending on the chosen synthesis route. For example, the reaction with diphenyl carbonate requires high temperatures (250-300°C), while the reaction with isophthaloyl chloride can be performed at much lower temperatures (5-30°C).[4][6]

  • Reaction Time: The duration of the reaction should be sufficient for completion, which can range from 30 minutes to several hours.[4][6][7]

  • Molar Ratio of Reactants: An excess of one reactant, such as diphenyl carbonate or phenol, can drive the reaction to completion but may require removal during purification.[6][9]

  • Removal of Byproducts: Byproducts like water or phenol (in the diphenyl carbonate method) should be removed to shift the equilibrium towards product formation.[6][9]

Q4: How can I purify the crude Diphenyl Isophthalate?

A4: Crude diphenyl isophthalate often contains unreacted starting materials, byproducts, and color impurities.[12] Common purification methods include:

  • Distillation: Vacuum distillation is effective for removing non-volatile impurities and excess reactants.[6][7][9][12][13]

  • Recrystallization: Dissolving the crude product in a suitable solvent and allowing it to crystallize can yield a high-purity product.[4][5]

  • Washing: Washing the crude product with an aqueous or alcoholic solution of an alkali compound can help remove acidic impurities.[13]

Q5: What analytical techniques are used to assess the purity of Diphenyl Isophthalate?

A5: The purity of diphenyl isophthalate can be determined using several analytical methods:

  • Chromatography: High-Performance Liquid Chromatography (HPLC) is a common method for quantifying the purity.[3][14] Gas Chromatography (GC) can also be used.[15]

  • Spectroscopy: Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) are used for structural identification and confirmation.[14]

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low Yield Incomplete reaction.- Increase reaction time or temperature (within optimal range for the method). - Ensure efficient removal of byproducts (e.g., water, phenol).[6] - Check the activity of the catalyst.
Side reactions.- Optimize reaction temperature to minimize side product formation. - Use a more selective catalyst if available.
Loss during workup/purification.- Optimize purification steps (e.g., solvent choice for recrystallization, vacuum level for distillation).
Product Discoloration (Pink to Brown) Impurities in starting materials.- Use high-purity starting materials.[16]
Oxidation or thermal degradation.- Conduct the reaction under an inert atmosphere (e.g., nitrogen sparge).[6][9] - Avoid excessive temperatures during reaction and purification.
Catalyst-induced coloration.- Some catalysts, like certain titanates, can cause product discoloration.[3] Consider alternative catalysts.
High Acid Number in Final Product Incomplete reaction of isophthalic acid.- Increase the molar ratio of phenol or diphenyl carbonate.[6] - Extend the reaction time.
Hydrolysis of the ester during workup.- Ensure all workup and purification steps are anhydrous. - Neutralize any acidic byproducts before purification.
Inconsistent Results Variability in raw material quality.- Characterize incoming raw materials for purity and moisture content.
Poor process control.- Precisely control key parameters like temperature, pressure, and stirring rate.

Experimental Protocols

Method 1: Synthesis from Isophthalic Acid and Diphenyl Carbonate

This protocol is based on the process described in patent literature.[6][7][8][9]

Materials:

  • Isophthalic Acid

  • Diphenyl Carbonate

  • Stannous Oxide (SnO) catalyst

  • Nitrogen gas supply

Equipment:

  • Reaction flask equipped with a mechanical stirrer, nitrogen inlet, and distillation column.

  • Heating mantle

  • Vacuum pump and distillation apparatus

Procedure:

  • Charge the reaction flask with isophthalic acid, diphenyl carbonate, and stannous oxide. A typical molar ratio is 1 mole of isophthalic acid to 3-6 moles of diphenyl carbonate, with 0.25 to 0.50 mole percent of stannous oxide based on the isophthalic acid.[6][9]

  • Begin stirring and sparge the mixture with nitrogen.

  • Heat the mixture to 250-300°C.

  • During the heating period, phenol is formed as a byproduct and should be removed by distillation at atmospheric pressure. The reaction is typically complete within 30 minutes to 2.5 hours.[6][9]

  • After the reaction is complete, cool the mixture slightly.

  • Apply a vacuum (e.g., 1 mm Hg) and distill off the excess diphenyl carbonate at a temperature of 140-180°C.[6][9]

  • Increase the temperature to 250-270°C under vacuum to distill the diphenyl isophthalate product.[6][9]

Method 2: Synthesis from Isophthaloyl Chloride and Phenol

This protocol is based on the process described in patent literature.[3][4]

Materials:

  • Isophthaloyl Chloride

  • Phenol

  • Dichloroethane (solvent)

  • Sodium Phenoxide (can be used as an alternative to phenol)

Equipment:

  • Reaction flask with a stirrer

  • Addition funnel

  • Apparatus for washing and separation (e.g., separatory funnel)

  • Rotary evaporator

Procedure:

  • Dissolve phenol in dichloroethane in the reaction flask.

  • Slowly add a solution of isophthaloyl chloride in dichloroethane to the phenol solution under stirring at a temperature of 5-30°C.

  • Continue stirring for several hours (e.g., 5-15 hours) at the same temperature.[4]

  • After the reaction is complete, wash the reaction mixture with water to remove any unreacted phenol and HCl byproduct.

  • Separate the organic layer.

  • Distill off the dichloroethane solvent, for example, using a rotary evaporator.

  • The resulting crude product can be further purified by recrystallization from a suitable solvent.

Diagrams

experimental_workflow_method1 cluster_reactants Reactant Charging cluster_reaction Reaction cluster_purification Purification A Isophthalic Acid D Heat to 250-300°C under N2 sparge B Diphenyl Carbonate C SnO Catalyst E Remove Phenol by Distillation D->E F Vacuum Distill (remove excess Diphenyl Carbonate) E->F G Vacuum Distill (collect product) F->G H Diphenyl Isophthalate G->H

Caption: Workflow for Diphenyl Isophthalate Synthesis via Diphenyl Carbonate.

troubleshooting_logic Start Experiment Complete CheckYield Is Yield Acceptable? Start->CheckYield CheckPurity Is Purity (e.g., by HPLC) Acceptable? CheckYield->CheckPurity Yes LowYield Troubleshoot: - Reaction Time/Temp - Catalyst Activity - Byproduct Removal CheckYield->LowYield No CheckColor Is Product Colorless? CheckPurity->CheckColor Yes ImpureProduct Troubleshoot: - Purification Method - Reactant Purity - Side Reactions CheckPurity->ImpureProduct No Success Successful Synthesis CheckColor->Success Yes ColoredProduct Troubleshoot: - Inert Atmosphere - Reaction Temp - Catalyst Choice CheckColor->ColoredProduct No

References

Optimization

Common issues in Diphenyl isophthalate synthesis and solutions

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of Diphenyl isophthalate (B1238265). The information is tailored for...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of Diphenyl isophthalate (B1238265). The information is tailored for researchers, scientists, and drug development professionals to help navigate challenges in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing Diphenyl isophthalate?

A1: The two most prevalent methods for synthesizing Diphenyl isophthalate are:

  • From Isophthaloyl Chloride and Phenol (B47542): This method involves the reaction of isophthaloyl chloride with phenol or a phenoxide salt. It is often favored for its higher reactivity and potentially higher yields under milder conditions compared to methods starting from isophthalic acid.[1][2]

  • From Isophthalic Acid and Diphenyl Carbonate: This route involves the reaction of isophthalic acid with diphenyl carbonate at high temperatures in the presence of a catalyst, such as stannous oxide.[3][4]

A third method, direct Fischer esterification of isophthalic acid with phenol, is generally challenging and results in low conversion rates due to the lower reactivity of phenols in this type of reaction.[1][5][6]

Q2: What are the typical yields for Diphenyl isophthalate synthesis?

A2: Yields for Diphenyl isophthalate synthesis are highly dependent on the chosen method and optimization of reaction conditions.

  • The method using isophthaloyl chloride and sodium phenoxide has been reported to achieve yields of up to 93.7%.[1]

  • A process utilizing isophthaloyl dichloride and phenol with a dual catalyst system claims an average yield of over 98%.[2]

  • The reaction of isophthalic acid with diphenyl carbonate can also result in high yields, though specific percentages are not always detailed in the patents, the process is described as providing "high yields".[3]

Q3: What are the key safety precautions to consider during the synthesis?

A3: Several safety precautions should be taken:

  • Isophthaloyl chloride is a lachrymator and is highly reactive with water, releasing hydrochloric acid upon hydrolysis.[7] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • Phenol is toxic and corrosive. It can cause severe skin burns and is harmful if inhaled or ingested. Always handle phenol in a fume hood and wear appropriate PPE.

  • Reactions involving high temperatures should be conducted with care, using appropriate heating mantles and temperature monitoring.

  • When working with solvents, ensure there are no ignition sources nearby.

Troubleshooting Guides

Issue 1: Low Product Yield

A low yield of Diphenyl isophthalate is a common issue that can be attributed to several factors.

Potential Cause Recommended Solution Explanation
Incomplete Reaction - Increase reaction time. - Increase reaction temperature (within optimal range). - Ensure efficient stirring. - Use an excess of one reactant (e.g., phenol or diphenyl carbonate).[3][4][8]The reaction may not have reached equilibrium or completion. Driving the equilibrium towards the product side by using an excess of a reactant is a common strategy in esterification.[8]
Hydrolysis of Isophthaloyl Chloride - Use anhydrous solvents and reactants. - Perform the reaction under an inert atmosphere (e.g., nitrogen).Isophthaloyl chloride readily reacts with water to form isophthalic acid, which will not react under the same conditions to form the desired ester, thus lowering the yield.[7][9][10]
Sub-optimal Catalyst Performance - Ensure the correct catalyst is being used for the specific reaction (e.g., stannous oxide for the diphenyl carbonate route).[3] - Check the catalyst concentration and purity.The catalyst plays a crucial role in the reaction rate and efficiency. Incorrect or inactive catalysts will lead to poor conversion.
Product Loss During Work-up - Optimize the purification process. - For recrystallization, ensure the solvent is appropriate and the cooling process is gradual to maximize crystal formation. - For distillation, ensure the vacuum is stable and the temperature is carefully controlled to avoid product loss.[3]Significant amounts of product can be lost during purification if the procedure is not optimized.

Troubleshooting Logic for Low Yield

LowYieldTroubleshooting start Low Yield Observed check_reaction_parameters Review Reaction Parameters start->check_reaction_parameters check_reagent_quality Assess Reagent Quality start->check_reagent_quality check_workup Examine Work-up Procedure start->check_workup incomplete_reaction Incomplete Reaction? check_reaction_parameters->incomplete_reaction catalyst_issue Catalyst Inactive? check_reaction_parameters->catalyst_issue hydrolysis Reagent Hydrolysis? check_reagent_quality->hydrolysis purification_loss Loss During Purification? check_workup->purification_loss incomplete_reaction->check_reagent_quality No increase_time_temp Increase Time/Temp/ Stirring/Excess Reagent incomplete_reaction->increase_time_temp Yes hydrolysis->check_workup No use_anhydrous Use Anhydrous Reagents/Inert Atmosphere hydrolysis->use_anhydrous Yes catalyst_issue->check_reagent_quality No verify_catalyst Verify Catalyst Activity/Concentration catalyst_issue->verify_catalyst Yes purification_loss->start No, re-evaluate optimize_purification Optimize Purification (Recrystallization/Distillation) purification_loss->optimize_purification Yes

Caption: Troubleshooting workflow for low yield in Diphenyl isophthalate synthesis.

Issue 2: Product Impurity and Coloration

Crude Diphenyl isophthalate can be colored (pink to brown) and contain several impurities.[11]

Potential Cause Recommended Solution Explanation
Unreacted Starting Materials - Phenol: Wash the crude product with a dilute aqueous base (e.g., sodium bicarbonate or sodium hydroxide) to remove unreacted phenol.[11] - Isophthalic Acid: Wash with a dilute aqueous base. - Diphenyl Carbonate: Remove by vacuum distillation.[3]Unreacted starting materials are common impurities that need to be removed to obtain a pure product.
Side Products - Mono-ester of Isophthalic Acid: Can be removed by washing with a dilute base. - Products from Side Reactions of Phenol: Purification by recrystallization or distillation is typically required.Incomplete reaction can lead to the formation of the mono-ester. Phenol can also undergo side reactions at high temperatures or in the presence of strong acids.
Product Degradation - Avoid excessively high reaction temperatures or prolonged reaction times. - Purify the product promptly after synthesis.High temperatures can lead to the degradation of the product, causing coloration.
Catalyst Residues - Follow appropriate work-up procedures to remove the catalyst. For example, acidic or basic washes may be necessary depending on the catalyst used.Residual catalyst can affect the purity and stability of the final product.

Experimental Protocols

Protocol 1: Synthesis from Isophthaloyl Chloride and Sodium Phenoxide

This protocol is adapted from a patented method.[1]

Materials:

Procedure:

  • In a reaction vessel equipped with a stirrer, dissolve isophthaloyl chloride in 1,2-dichloroethane at 5-30°C.

  • Slowly add sodium phenoxide to the solution while maintaining the temperature and stirring. The molar ratio of isophthaloyl chloride to sodium phenoxide should be between 1:2.0 and 1:2.6.

  • Continue stirring the reaction mixture for 5-15 hours at the same temperature.

  • After the reaction is complete, wash the reaction mixture with deionized water.

  • Separate the organic layer.

  • Remove the 1,2-dichloroethane by distillation.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol (B145695) or a mixed solvent system) to obtain pure Diphenyl isophthalate.

Protocol 2: Synthesis from Isophthalic Acid and Diphenyl Carbonate

This protocol is based on a patented process.[1][3]

Materials:

  • Isophthalic acid

  • Diphenyl carbonate

  • Stannous oxide (SnO) catalyst

Procedure:

  • Combine isophthalic acid, diphenyl carbonate, and stannous oxide in a reaction flask equipped with a mechanical stirrer, a nitrogen inlet, and a distillation column. A preferred molar ratio of diphenyl carbonate to isophthalic acid is between 3:1 and 6:1.[3][4] The catalyst amount should be around 0.25 to 0.5 mole percent based on the isophthalic acid.[3]

  • Heat the mixture to 250-300°C under a nitrogen sparge.

  • During the heating period, phenol is formed and should be removed by distillation at atmospheric pressure.

  • Maintain the reaction at this temperature for 30 minutes to several hours.

  • After the reaction is complete (indicated by the cessation of phenol distillation), apply a vacuum (e.g., 1 mm Hg).

  • Distill off the excess diphenyl carbonate at approximately 140-180°C.[3]

  • Increase the temperature to 250-270°C under vacuum to distill the Diphenyl isophthalate product.[3]

Synthesis Workflow and Logic

Diphenyl Isophthalate Synthesis Workflow (Isophthaloyl Chloride Route)

SynthesisWorkflow cluster_reaction Reaction cluster_workup Work-up & Purification reactants Isophthaloyl Chloride + Sodium Phenoxide in 1,2-Dichloroethane reaction_step Stir at 5-30°C for 5-15 hours reactants->reaction_step wash Wash with Water reaction_step->wash separate Separate Organic Layer wash->separate distill_solvent Solvent Distillation separate->distill_solvent recrystallize Recrystallization distill_solvent->recrystallize product Pure Diphenyl Isophthalate recrystallize->product

Caption: General experimental workflow for the synthesis of Diphenyl isophthalate from isophthaloyl chloride.

References

Troubleshooting

Technical Support Center: Diphenyl Isophthalate Synthesis

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of Diphenyl is...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of Diphenyl isophthalate (B1238265) (DPI).

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis and purification of Diphenyl isophthalate.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield Incomplete reaction: Insufficient reaction time or temperature. Incorrect stoichiometry of reactants. Inefficient catalyst.- Optimize reaction time and temperature based on the chosen synthesis method (see Experimental Protocols).- Ensure precise measurement of reactants. An excess of phenol (B47542) or diphenyl carbonate is sometimes used to drive the reaction to completion.[1][2]- Select an appropriate and active catalyst. For the reaction of isophthaloyl chloride with phenol, a phase-transfer catalyst can be effective.[3] For the reaction of isophthalic acid with diphenyl carbonate, stannous oxide is a suitable catalyst.[1][2][4]
Side reactions: Hydrolysis of isophthaloyl chloride by moisture. Formation of byproducts due to high temperatures.- Ensure all reactants and solvents are anhydrous. The reaction should be carried out under a dry, inert atmosphere (e.g., nitrogen).- Carefully control the reaction temperature to minimize thermal decomposition or unwanted side reactions.
Product loss during workup: Inefficient extraction or separation. Product loss during recrystallization.- Optimize the extraction procedure. Ensure complete separation of aqueous and organic layers.- When recrystallizing, choose an appropriate solvent system and allow for slow cooling to maximize crystal formation and recovery. Avoid using an excessive amount of solvent.
Low Purity / Product Discoloration Presence of unreacted starting materials: Incomplete reaction.- Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure completion.- Purify the crude product using recrystallization or column chromatography.
Formation of colored impurities: High reaction temperatures in some methods, such as the transesterification of dimethyl isophthalate, can lead to product coloring.[3] Oxidation of phenol.- For high-temperature reactions, using an inert atmosphere can help minimize oxidation.- Purification by recrystallization from a suitable solvent can remove colored impurities. Activated carbon treatment of the solution before crystallization may also be effective.- Vacuum distillation is another effective method for purification and color removal.[3][4]
Presence of acidic impurities: Residual isophthalic acid or catalyst.- Wash the crude product with a dilute basic solution (e.g., sodium bicarbonate) to neutralize and remove acidic impurities.[5]- Thoroughly wash the product with water after any base wash to remove residual salts.
Difficulty in Purification Oiling out during recrystallization: The product separates as an oil instead of crystals.- Ensure the correct solvent or solvent mixture is being used. A combination of a good solvent and a poor solvent can be effective.- Try dissolving the product in a minimum amount of hot solvent and allowing it to cool slowly with gentle stirring. Seeding with a small crystal of pure product can induce crystallization.
Formation of emulsions during extraction: Difficulty in separating aqueous and organic layers.- Add a small amount of brine (saturated NaCl solution) to the extraction mixture to help break the emulsion.- Centrifugation can also be used to separate the layers.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing Diphenyl isophthalate?

A1: The most prevalent methods include:

  • Reaction of Isophthaloyl Chloride with Phenol: This is a high-yield method often carried out in the presence of a base or an acid scavenger.[5][6] Variations include using sodium phenoxide or employing phase-transfer catalysts to enhance the reaction rate.[3][5]

  • Reaction of Isophthalic Acid with Diphenyl Carbonate: This method involves heating the reactants in the presence of a catalyst, such as stannous oxide, at high temperatures (250-300 °C).[1][2][4] It is described as a simplified process with a short reaction time and high yields.[1][2]

  • Transesterification: This involves the reaction of dimethyl isophthalate with phenol using a catalyst like tetrabutyl titanate. However, this method can sometimes lead to product discoloration.[3]

Q2: How can I monitor the progress of my reaction?

A2: The progress of the reaction can be monitored by periodically taking small aliquots from the reaction mixture and analyzing them using techniques such as:

  • Thin Layer Chromatography (TLC): This allows for a quick qualitative assessment of the presence of starting materials and the formation of the product.

  • High-Performance Liquid Chromatography (HPLC): This provides a more quantitative analysis of the reaction mixture, allowing you to determine the percentage of reactants consumed and product formed.[7]

  • Gas Chromatography (GC): This can also be used for quantitative analysis, particularly for volatile components.[3]

Q3: What is the best way to purify crude Diphenyl isophthalate?

A3: The choice of purification method depends on the nature of the impurities. Common and effective methods include:

  • Recrystallization: This is a widely used technique to remove small amounts of impurities. The choice of solvent is crucial. Ethanol or a mixture of hexane (B92381) and acetone (B3395972) are commonly used.[5][8]

  • Vacuum Distillation: This method is effective for removing non-volatile impurities and can also help to decolorize the product.[3][4]

  • Washing: Washing the crude product with a dilute base solution can remove acidic impurities, followed by washing with water to remove salts.[5]

Q4: My final product is off-white or slightly colored. What can I do?

A4: Product discoloration is often due to the presence of minor impurities formed during the reaction, especially at high temperatures.[3] To obtain a colorless product, you can try the following:

  • Recrystallization with Activated Carbon: Dissolve the crude product in a suitable hot solvent, add a small amount of activated carbon, and heat for a short period. The activated carbon will adsorb the colored impurities. Filter the hot solution to remove the carbon and then allow the solution to cool and crystallize.

  • Vacuum Distillation: As mentioned, this can be very effective in separating the desired product from colored, less volatile impurities.[9][10]

Q5: What are the key safety precautions when synthesizing Diphenyl isophthalate?

A5: Safety is paramount in any chemical synthesis. Key precautions include:

  • Working in a well-ventilated fume hood: Many of the reactants and solvents are volatile and may be harmful if inhaled.

  • Using appropriate Personal Protective Equipment (PPE): This includes safety goggles, gloves, and a lab coat.

  • Handling reagents with care: Isophthaloyl chloride is corrosive and reacts with moisture. Phenol is toxic and can be absorbed through the skin. Strong acids and bases should be handled with caution.

  • Following proper procedures for heating and refluxing: Ensure that the apparatus is set up correctly to avoid pressure buildup.

Data Presentation

Table 1: Comparison of Diphenyl isophthalate Synthesis Methods

Synthesis Method Reactants Catalyst/Reagent Typical Reaction Temperature (°C) Typical Reaction Time (hours) Reported Yield (%) Key Advantages Potential Issues
Isophthaloyl Chloride and Phenol[3][5][6]Isophthaloyl Chloride, PhenolBase (e.g., K₂CO₃, NaOH), Phase-Transfer Catalyst5 - 504 - 15>90High yield, mild conditionsIsophthaloyl chloride is moisture sensitive
Isophthalic Acid and Diphenyl Carbonate[1][2][4]Isophthalic Acid, Diphenyl CarbonateStannous Oxide (SnO)250 - 3000.5 - 2.5HighShort reaction time, simplified processHigh temperatures required
Transesterification[3]Dimethyl isophthalate, PhenolTetrabutyl titanate~260-270Not specifiedNot specifiedAvoids use of acid chloridesProduct discoloration
Direct Esterification[5]Isophthalic Acid, PhenolAlCl₃, ZnCl₂Room Temperature7 - 10LowerMilder temperatureDifficult reaction, lower conversion

Experimental Protocols

Key Experiment: Synthesis of Diphenyl isophthalate from Isophthaloyl Chloride and Phenol

This protocol is a generalized procedure based on common methods.[5][6] Researchers should optimize the conditions for their specific laboratory setup.

Materials:

  • Isophthaloyl chloride

  • Phenol

  • Potassium carbonate (anhydrous)

  • Dichloroethane (anhydrous)

  • Hydrochloric acid (1 M)

  • Sodium bicarbonate solution (5% w/v)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

  • Ethanol (for recrystallization)

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, dissolve isophthaloyl chloride in anhydrous dichloroethane. Add anhydrous potassium carbonate to the flask.

  • Addition of Phenol: Dissolve phenol in anhydrous dichloroethane and add it to the dropping funnel.

  • Reaction: While stirring the mixture under a nitrogen atmosphere, add the phenol solution dropwise to the flask at a controlled temperature (e.g., 10-30 °C).

  • Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at the same temperature for several hours (e.g., 4-12 hours). Monitor the reaction progress by TLC.

  • Workup:

    • Once the reaction is complete, quench the reaction by slowly adding water.

    • Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, water, 5% sodium bicarbonate solution, and finally with brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Isolation of Crude Product: Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator to obtain the crude Diphenyl isophthalate.

  • Purification: Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain pure, crystalline Diphenyl isophthalate.

  • Characterization: Characterize the final product by determining its melting point and using analytical techniques such as NMR, IR, and Mass Spectrometry to confirm its structure and purity.[11][12]

Visualizations

Synthesis_Pathway Synthesis of Diphenyl isophthalate Isophthaloyl_Chloride Isophthaloyl Chloride Diphenyl_isophthalate Diphenyl isophthalate Isophthaloyl_Chloride->Diphenyl_isophthalate + Phenol (Base/Catalyst) Phenol Phenol Phenol->Diphenyl_isophthalate

Caption: Reaction pathway for the synthesis of Diphenyl isophthalate.

Troubleshooting_Workflow Troubleshooting Low Yield Start Low Yield Observed Check_Reaction_Completion Is the reaction complete? (TLC/HPLC analysis) Start->Check_Reaction_Completion Check_Stoichiometry Was the stoichiometry correct? Check_Reaction_Completion->Check_Stoichiometry No Check_Purity Is the crude product pure? Check_Reaction_Completion->Check_Purity Yes Check_Conditions Were reaction conditions (time, temp) optimal? Check_Stoichiometry->Check_Conditions Yes Adjust_Stoichiometry Adjust reactant ratios Check_Stoichiometry->Adjust_Stoichiometry Optimize_Conditions Optimize reaction time/temperature Check_Conditions->Optimize_Conditions Check_Workup Was the workup procedure followed correctly? Check_Purity->Check_Workup No Review_Workup Review and optimize workup procedure Check_Purity->Review_Workup Yes Check_Workup->Review_Workup Purify_Product Purify crude product (Recrystallization/Distillation)

Caption: A workflow for troubleshooting low product yield.

References

Optimization

Diphenyl isophthalate purification challenges and how to overcome them

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for challenges encountered during the purification of diphenyl isophthalate (B1238265) (DPI). It is intended for researc...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for challenges encountered during the purification of diphenyl isophthalate (B1238265) (DPI). It is intended for researchers, scientists, and drug development professionals to help overcome common hurdles in obtaining high-purity DPI for applications such as high-performance polymer synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude diphenyl isophthalate?

A1: Crude diphenyl isophthalate, synthesized through direct esterification or transesterification, typically contains several impurities that can affect its quality and performance in downstream applications. The most common impurities include:

  • Color Impurities: Crude DPI often exhibits a pink to brown coloration.[1] These colored bodies are challenging to remove by standard purification methods like simple distillation or recrystallization alone.[1]

  • Acidic Impurities: Free phenol (B47542) and unreacted isophthalic acid are common acidic impurities.[1] These can be quantified by measuring the acid number of the crude product, which can be as high as 4.0 mg KOH/g.[1]

  • Residual Solvents and Reactants: Depending on the synthetic route, residual solvents such as xylene or reactants like diphenyl carbonate may be present.

Q2: Why is the purity of diphenyl isophthalate critical for polymer synthesis?

A2: High-purity diphenyl isophthalate is essential for the synthesis of high-performance polymers like polybenzimidazoles (PBI) and polyarylates. The presence of impurities can lead to:

  • Chain Termination: Acidic impurities can interfere with the polymerization reaction, leading to lower molecular weight polymers and compromising their mechanical and thermal properties.

  • Discoloration of the Final Polymer: Colored impurities in the monomer can be incorporated into the polymer backbone, resulting in an off-color product. For many applications, a colorless or low-color polymer is required.[1]

  • Inconsistent Reaction Kinetics: Impurities can affect the catalytic activity and reaction rates, leading to batch-to-batch variability in the polymer properties.

Q3: What are the primary methods for purifying crude diphenyl isophthalate?

A3: The most effective purification strategies for diphenyl isophthalate typically involve a multi-step approach combining the following techniques:

  • Alkali Washing: This method is highly effective for removing acidic impurities and reducing coloration. The crude DPI is dissolved in an organic solvent and washed with a dilute aqueous alkali solution.[1]

  • Recrystallization: Recrystallization from a suitable solvent is a powerful technique for removing a wide range of impurities and obtaining a crystalline product with high purity.

  • Vacuum Distillation: Distillation under reduced pressure is used to separate DPI from non-volatile impurities and can be the final polishing step to achieve very high purity.[1]

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of diphenyl isophthalate.

Discoloration Issues

Problem: The purified diphenyl isophthalate remains colored (e.g., yellow, pink, or brown).

Possible Cause Troubleshooting Steps
Ineffective Removal of Color Bodies Crude DPI can have an APHA color of up to 500.[1] A single purification method may not be sufficient.
Solution 1: Implement an Alkali Wash. Wash a solution of the crude DPI in an organic solvent (e.g., xylene) with a 0.1 to 0.5 N aqueous sodium hydroxide (B78521) solution at an elevated temperature (around 95-100°C).[1] This helps in neutralizing and extracting acidic color impurities into the aqueous phase.[1]
Solution 2: Use an Alcoholic Alkali Solution. A 2 wt% solution of potassium hydroxide in isopropyl alcohol can be more effective at penetrating the solid material and removing color compared to aqueous alkali.[2]
Solution 3: Activated Carbon Treatment. While not always completely effective on its own, treatment with activated carbon can help adsorb some color impurities.[1]
Thermal Degradation During Distillation High distillation temperatures can cause thermal decomposition, leading to the formation of colored byproducts.
Solution 1: Optimize Vacuum Level. Ensure a low vacuum (0.5 to 3 torr) is maintained during distillation to keep the distillation temperature between 225°C and 260°C.[1][2]
Solution 2: Minimize Residence Time. Use a setup that minimizes the time the DPI is exposed to high temperatures.
Recrystallization Challenges

Problem: Difficulty in obtaining pure crystals or low yield during recrystallization.

Possible Cause Troubleshooting Steps
Poor Crystal Formation (Oiling Out) The compound is precipitating as a liquid rather than a solid.
Solution 1: Select an Appropriate Solvent. The ideal solvent should dissolve the DPI when hot but have low solubility when cold. Consider mixed solvent systems like ethanol/water.
Solution 2: Slow Cooling. Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. This promotes the formation of larger, purer crystals.
Low Recovery of Purified Product A significant amount of the product remains in the mother liquor.
Solution 1: Minimize Solvent Volume. Use the minimum amount of hot solvent required to fully dissolve the crude product.
Solution 2: Cool to a Lower Temperature. Ensure the solution is thoroughly chilled in an ice bath to maximize crystal precipitation.
Solution 3: Concentrate the Mother Liquor. If a large volume of solvent was used, carefully evaporate some of the solvent from the mother liquor and cool again to recover more product.
Crystals are Contaminated with Impurities The recrystallization process is not effectively removing impurities.
Solution 1: Perform a Hot Filtration. If there are insoluble impurities in the hot solution, perform a rapid hot filtration to remove them before allowing the solution to cool.
Solution 2: Multiple Recrystallizations. For highly impure samples, a second recrystallization may be necessary to achieve the desired purity.
Phase Separation and Emulsion Problems

Problem: Formation of a stable emulsion during the alkali wash, making phase separation difficult.[1]

Possible Cause Troubleshooting Steps
Vigorous Agitation Excessive shaking or stirring can lead to the formation of fine droplets that are slow to coalesce.
Solution 1: Gentle Inversion. Instead of vigorous shaking, gently invert the separatory funnel multiple times to mix the phases.
Presence of Surfactant-like Impurities Some impurities can act as emulsifying agents.
Solution 1: Addition of Brine. Add a saturated aqueous solution of sodium chloride (brine) to the separatory funnel. This increases the ionic strength of the aqueous phase and can help break the emulsion.
Solution 2: Centrifugation. If the volume is manageable, centrifuging the mixture can force the separation of the layers.
Solution 3: Filtration through Celite or Glass Wool. Passing the emulsified mixture through a pad of Celite or a plug of glass wool can sometimes break the emulsion.

Experimental Protocols

Alkali Wash and Recrystallization of Diphenyl Isophthalate

This protocol describes a two-step purification process involving an alkali wash followed by recrystallization to remove acidic impurities and color from crude diphenyl isophthalate.

Materials:

  • Crude diphenyl isophthalate

  • m-Xylene (B151644)

  • 0.5 N Sodium Hydroxide (NaOH) solution

  • Distilled water

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethanol

  • Separatory funnel, beakers, Erlenmeyer flasks, heating mantle, magnetic stirrer, Buchner funnel, and vacuum flask.

Procedure:

  • Dissolution: In a fume hood, dissolve the crude diphenyl isophthalate in m-xylene. A ratio of approximately 354 g of crude DPI to 940 ml of m-xylene can be used.[1] Heat the mixture to around 95°C with stirring to ensure complete dissolution.[1]

  • Alkali Wash: Transfer the hot solution to a pre-heated separatory funnel. Add approximately 500 ml of 0.5 N NaOH solution for every 354 g of crude DPI used.[1] Gently invert the funnel multiple times for about one hour while maintaining the temperature at 95°C.[1]

  • Phase Separation: Allow the layers to separate. The organic phase will be the upper layer. Drain the lower aqueous phase, which contains the neutralized impurities.

  • Water Wash: Wash the organic layer with distilled water to remove any residual NaOH. Repeat the water wash until the aqueous layer is neutral to pH paper.

  • Drying: Transfer the organic layer to an Erlenmeyer flask and dry it over anhydrous magnesium sulfate or sodium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the m-xylene by rotary evaporation.

  • Recrystallization: Dissolve the resulting solid in a minimum amount of hot ethanol. Allow the solution to cool slowly to room temperature, then place it in an ice bath to complete crystallization.

  • Isolation and Drying: Collect the purified crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold ethanol. Dry the crystals in a vacuum oven.

Purity Analysis by High-Performance Liquid Chromatography (HPLC)

Instrumentation:

  • HPLC system with a UV detector

  • Reverse-phase C18 column

Mobile Phase:

  • A mixture of acetonitrile (B52724) (MeCN), water, and phosphoric acid.[3] For mass spectrometry compatibility, formic acid can be used instead of phosphoric acid.[3]

Procedure:

  • Prepare a standard solution of high-purity diphenyl isophthalate in the mobile phase.

  • Prepare a sample of the purified diphenyl isophthalate at the same concentration.

  • Inject the standard and sample solutions into the HPLC system.

  • Monitor the elution profile using a UV detector.

  • Compare the chromatogram of the sample to the standard to identify the DPI peak and any impurity peaks. The purity can be calculated based on the relative peak areas.

Data Presentation

Table 1: Typical Purification Parameters for Diphenyl Isophthalate

Purification StepParameterTypical ValueReference
Alkali Wash Alkali Solution0.1 - 0.5 N NaOH (aqueous)[1]
Temperature90 - 110 °C[1]
SolventXylene[1]
Recrystallization SolventEthanol/Water-
Vacuum Distillation Temperature225 - 260 °C[1]
Pressure0.5 - 3 torr (66.6 - 400 Pa)[1]

Table 2: Impact of Purification on Diphenyl Isophthalate Quality

ParameterCrude Diphenyl IsophthalatePurified Diphenyl IsophthalateReference
Appearance Pink to brown solidColorless or white crystals[1]
APHA Color Up to 500< 40 (ideally < 10)[1]
Acid Number (mg KOH/g) Up to 4.0< 0.2 (ideally < 0.01)[1]

Visualizations

PurificationWorkflow crude_dpi Crude Diphenyl Isophthalate (Colored, Acidic) dissolution Dissolution in Organic Solvent (e.g., Xylene) crude_dpi->dissolution alkali_wash Alkali Wash (e.g., 0.5N NaOH) dissolution->alkali_wash phase_separation Phase Separation alkali_wash->phase_separation organic_phase Organic Phase (DPI in Solvent) phase_separation->organic_phase Upper Layer aqueous_phase Aqueous Phase (Impurities) phase_separation->aqueous_phase Lower Layer drying Drying (e.g., MgSO4) organic_phase->drying solvent_removal Solvent Removal drying->solvent_removal recrystallization Recrystallization (e.g., Ethanol/Water) solvent_removal->recrystallization filtration Filtration recrystallization->filtration pure_dpi Pure Diphenyl Isophthalate filtration->pure_dpi

Caption: Experimental workflow for the purification of diphenyl isophthalate.

TroubleshootingRecrystallization start Recrystallization Issue oiling_out Oiling Out? start->oiling_out low_yield Low Yield? start->low_yield colored_crystals Colored Crystals? start->colored_crystals oiling_out_yes Yes oiling_out->oiling_out_yes Problem low_yield_yes Yes low_yield->low_yield_yes Problem colored_crystals_yes Yes colored_crystals->colored_crystals_yes Problem slow_cooling Slow down cooling oiling_out_yes->slow_cooling Solution change_solvent Change solvent oiling_out_yes->change_solvent Solution oiling_out_no No min_solvent Use minimum solvent low_yield_yes->min_solvent Solution cool_lower Cool to lower temp low_yield_yes->cool_lower Solution concentrate Concentrate mother liquor low_yield_yes->concentrate Solution low_yield_no No hot_filtration Hot filtration colored_crystals_yes->hot_filtration Solution rerun Re-recrystallize colored_crystals_yes->rerun Solution alkali_wash_first Perform alkali wash first colored_crystals_yes->alkali_wash_first Solution colored_crystals_no No

Caption: Troubleshooting logic for diphenyl isophthalate recrystallization.

References

Troubleshooting

Side reactions in Diphenyl isophthalate synthesis and their prevention

Technical Support Center: Diphenyl Isophthalate (B1238265) Synthesis Welcome to the technical support center for the synthesis of diphenyl isophthalate. This resource is designed for researchers, scientists, and drug dev...

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Diphenyl Isophthalate (B1238265) Synthesis

Welcome to the technical support center for the synthesis of diphenyl isophthalate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during this synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing diphenyl isophthalate?

A1: The most prevalent laboratory and industrial method is the reaction of isophthaloyl chloride with phenol (B47542). Variations of this method include using sodium phenoxide (the sodium salt of phenol) or conducting the reaction in the presence of a phase-transfer catalyst or an acid scavenger.

Q2: Why is my final product colored (e.g., pink or brown)?

A2: Product coloration in diphenyl isophthalate synthesis can arise from several factors. Certain catalysts used in alternative synthesis routes, such as the ester-interchange method, have been noted to cause product coloring.[1] Additionally, impurities in the starting materials or side reactions during the synthesis can lead to colored byproducts. Purification methods like recrystallization or distillation are often necessary to obtain a colorless product.[2]

Q3: What are the critical parameters to control during the synthesis?

A3: Key parameters to control for a successful synthesis include:

  • Anhydrous Conditions: Isophthaloyl chloride is highly susceptible to hydrolysis. The presence of water will lead to the formation of isophthalic acid as a significant byproduct.

  • Reaction Temperature: The optimal temperature range is typically between 5°C and 50°C, depending on the specific protocol.[3][4]

  • Molar Ratio of Reactants: An excess of phenol or sodium phenoxide is often used to ensure the complete conversion of isophthaloyl chloride.[3][4]

  • Purity of Starting Materials: Impurities in either isophthaloyl chloride or phenol can lead to side reactions and a lower yield of the desired product.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time or non-optimal temperature.- Increase the reaction time. - Ensure the reaction temperature is within the recommended range for your protocol.
Hydrolysis of Isophthaloyl Chloride: Presence of water in the reactants or solvent.- Use anhydrous solvents and ensure all glassware is thoroughly dried. - Handle isophthaloyl chloride in a dry environment (e.g., under a nitrogen atmosphere).
Suboptimal Molar Ratio: Incorrect stoichiometry of reactants.- Use a slight excess of phenol or sodium phenoxide to drive the reaction to completion. A common molar ratio of isophthaloyl chloride to phenol is between 1:2.0 and 1:2.6.[3][4]
Product is an off-white or colored solid Impurities in Starting Materials: The presence of colored impurities in the phenol or isophthaloyl chloride.- Use high-purity starting materials. - Purify the starting materials if necessary.
Side Reactions: Formation of colored byproducts during the reaction.- Optimize reaction conditions (temperature, reaction time) to minimize side reactions. - Purify the crude product by recrystallization from a suitable solvent (e.g., dichloroethane) or by vacuum distillation.[1][3]
Presence of Acidic Impurities in the Final Product Hydrolysis of Isophthaloyl Chloride: As mentioned, this leads to the formation of isophthalic acid.- Maintain strict anhydrous conditions throughout the synthesis.
Incomplete Esterification: Formation of the mono-ester (1-carboxy-3-(phenoxycarbonyl)benzene) as a "half-acid" intermediate.- Increase the reaction time and/or temperature to promote the second esterification. - Use an excess of phenol. - Wash the crude product with a mild base solution (e.g., sodium bicarbonate) to remove acidic impurities, followed by a water wash.

Quantitative Data Summary

The following table summarizes reaction conditions and outcomes from various patented synthesis methods.

Method Reactants Solvent Catalyst/Additive Temperature (°C) Time (h) Yield (%) Purity (%) Reference
Method AIsophthaloyl chloride, Sodium phenoxideDichloroethaneNone51293.799[3]
Method BIsophthaloyl chloride, PhenolDichloromethanePotassium carbonate40792.0298.53[4]
Method CIsophthaloyl chloride, PhenolCyclohexaneBenzyltriethylammonium chloride (phase-transfer catalyst)10-30 (initial), then reflux1-5 (initial), 2-6 (reflux)>98>99.5[1]
Method DIsophthalic acid, Diphenyl carbonateNoneStannous oxide250-3000.5 - severalHighPurified by distillation[5]

Experimental Protocols

Detailed Methodology for Diphenyl Isophthalate Synthesis (Method A)

This protocol is adapted from a patented procedure for the synthesis of diphenyl isophthalate.[3]

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 0.05 mol of isophthaloyl chloride in 100 mL of anhydrous dichloroethane.

  • Reaction: Cool the solution to 5°C in an ice bath. To this stirred solution, add 0.13 mol of sodium phenoxide in portions to control any exotherm.

  • Stirring: Maintain the reaction mixture at 5°C with continuous stirring for 12 hours.

  • Work-up: After the reaction is complete, transfer the mixture to a separatory funnel and wash it sequentially with 50 mL of water, 50 mL of a saturated sodium bicarbonate solution, and finally with 50 mL of brine.

  • Isolation: Separate the organic layer and dry it over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent (dichloroethane) under reduced pressure using a rotary evaporator.

  • Purification: Recrystallize the resulting solid from a suitable solvent system (e.g., ethanol/water) to obtain the purified diphenyl isophthalate.

  • Drying: Dry the purified crystals in a vacuum oven to remove any residual solvent.

Visualized Pathways and Workflows

Main_Reaction_Pathway IPC Isophthaloyl Chloride Monoester Mono-ester Intermediate IPC->Monoester + Phenol1 Phenol (1 eq) Phenol1->Monoester Phenol2 Phenol (1 eq) DPI Diphenyl Isophthalate Phenol2->DPI Monoester->DPI + HCl1 HCl Monoester->HCl1 HCl2 HCl DPI->HCl2

Caption: Main reaction pathway for the synthesis of diphenyl isophthalate.

Side_Reaction_Pathways cluster_hydrolysis Hydrolysis of Isophthaloyl Chloride cluster_incomplete Incomplete Reaction IPC Isophthaloyl Chloride HalfAcid Half-Acid Intermediate IPC->HalfAcid + Water1 H₂O Water1->HalfAcid IPA Isophthalic Acid HalfAcid->IPA + Water2 H₂O Water2->IPA IPC2 Isophthaloyl Chloride Monoester Mono-ester Byproduct IPC2->Monoester + (1 eq) Phenol Phenol Phenol->Monoester

Caption: Common side reaction pathways in diphenyl isophthalate synthesis.

Troubleshooting_Workflow Start Synthesis of Diphenyl Isophthalate CheckYield Check Yield and Purity Start->CheckYield LowYield Low Yield? CheckYield->LowYield ColoredProduct Colored Product? LowYield->ColoredProduct No OptimizeConditions Optimize Reaction Conditions: - Increase reaction time - Check temperature - Use excess phenol LowYield->OptimizeConditions Yes AcidicProduct Acidic Impurities? ColoredProduct->AcidicProduct No Purify Purify Product: - Recrystallization - Distillation ColoredProduct->Purify Yes Anhydrous Ensure Anhydrous Conditions: - Dry solvents and glassware AcidicProduct->Anhydrous Yes Wash Wash with Mild Base AcidicProduct->Wash Yes End High Purity Product AcidicProduct->End No OptimizeConditions->CheckYield Anhydrous->CheckYield Purify->CheckYield Wash->CheckYield

Caption: Troubleshooting workflow for diphenyl isophthalate synthesis.

References

Optimization

Technical Support Center: Diphenyl Isophthalate Polymerization

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with diphenyl isophthalate (B1238265) polymerization. Frequently As...

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with diphenyl isophthalate (B1238265) polymerization.

Frequently Asked Questions (FAQs)

Q1: My polymerization reaction is resulting in a low molecular weight polymer. What are the potential causes and how can I address this?

A1: Achieving the target molecular weight is crucial for desired polymer properties. Several factors can lead to a low molecular weight product in diphenyl isophthalate polymerization.

Potential Causes and Solutions:

  • Impurities in Monomers: The purity of diphenyl isophthalate and any comonomers is critical. Impurities can terminate the growing polymer chains. It is recommended to use high-purity monomers (e.g., >99.5%).[1][2] If you are synthesizing the diphenyl isophthalate yourself, consider purification steps like recrystallization or distillation.[3][4]

  • Stoichiometric Imbalance: Polyesterification is a step-growth polymerization, which requires a precise 1:1 molar ratio of reactive functional groups to achieve high molecular weight.[5] Carefully measure your reactants. In melt polymerization, volatile monomers can be lost at high temperatures and vacuum, leading to an imbalance.[6] Consider using a reflux column to return evaporated reactants to the reaction vessel.[7]

  • Inadequate Reaction Time or Temperature: The polymerization may not have proceeded to a sufficient extent. Ensure the reaction is allowed to run for the necessary duration at the optimal temperature to drive the equilibrium towards polymer formation. Following the reaction progress by monitoring viscosity or byproducts can be helpful.[5]

  • Inefficient Catalyst: The choice and concentration of the catalyst can significantly impact the reaction rate.[8][9] Common catalysts for polyesterification include tin compounds, titanium alkoxides, and antimony oxides.[4][10][11] Ensure the catalyst is active and used at the recommended concentration.

  • Side Reactions: Unwanted side reactions can consume functional groups and limit chain growth.[12][13] These can be minimized by optimizing reaction conditions and ensuring high monomer purity.

Below is a troubleshooting workflow for addressing low molecular weight issues:

low_molecular_weight start Low Molecular Weight Polymer check_purity Verify Monomer Purity (>99.5%) start->check_purity check_stoichiometry Confirm 1:1 Stoichiometric Ratio check_purity->check_stoichiometry Purity OK purify_monomers Purify Monomers (Recrystallization/Distillation) check_purity->purify_monomers Purity < 99.5% check_conditions Review Reaction Time & Temperature check_stoichiometry->check_conditions Ratio OK adjust_ratio Adjust Reactant Molar Ratio check_stoichiometry->adjust_ratio Imbalance Detected check_catalyst Evaluate Catalyst Activity & Concentration check_conditions->check_catalyst Optimal optimize_conditions Optimize Reaction Conditions check_conditions->optimize_conditions Suboptimal check_side_reactions Investigate Potential Side Reactions check_catalyst->check_side_reactions Efficient optimize_catalyst Select/Optimize Catalyst System check_catalyst->optimize_catalyst Inefficient modify_protocol Modify Protocol to Minimize Side Reactions check_side_reactions->modify_protocol Evident end Target Molecular Weight Achieved check_side_reactions->end Minimal purify_monomers->check_stoichiometry adjust_ratio->check_conditions optimize_conditions->check_catalyst optimize_catalyst->check_side_reactions modify_protocol->end

Troubleshooting Low Molecular Weight

Q2: The final polymer is discolored (yellow or brown). What causes this and how can I prevent it?

A2: Discoloration is a common issue in high-temperature polymerizations and can be attributed to several factors.

Potential Causes and Solutions:

  • Thermal Degradation: Prolonged exposure to high temperatures can cause the polymer backbone to degrade, leading to the formation of colored byproducts.[14] It is important to carefully control the reaction temperature and time.

  • Oxidation: The presence of oxygen at high temperatures can lead to oxidative degradation and the formation of chromophores.[15] Performing the polymerization under an inert atmosphere (e.g., nitrogen or argon) is crucial.

  • Catalyst Residues: Some catalysts can cause discoloration, especially at high concentrations or temperatures.[2] The choice of catalyst can influence the color of the final polymer. For example, some titanium-based catalysts are known to impart a yellowish tint.[11]

  • Impurities in Monomers: Impurities in the diphenyl isophthalate monomer can also lead to discoloration.[16] Ensuring high monomer purity is a key preventative measure.

  • Phenolic Antioxidants: While often used to prevent degradation, phenolic antioxidants can themselves form colored species upon reaction.[15][17]

Experimental Protocol: General Melt Polymerization of Diphenyl Isophthalate with a Diol

This is a general procedure and may require optimization for your specific diol and target polymer properties.

  • Monomer and Catalyst Preparation:

    • Ensure diphenyl isophthalate is of high purity (>99.5%). If necessary, recrystallize from a suitable solvent like a mixture of xylene and ethanol.[4]

    • Dry the diol monomer and diphenyl isophthalate under vacuum at a temperature below their melting points for several hours to remove any moisture.

    • Prepare the catalyst solution if required.

  • Polymerization Setup:

    • Assemble a reaction vessel equipped with a mechanical stirrer, a nitrogen or argon inlet, and a distillation condenser.

    • Charge the reactor with equimolar amounts of diphenyl isophthalate and the diol.

    • Add the catalyst at the desired concentration.

  • Esterification Stage:

    • Heat the reaction mixture under a slow stream of inert gas to the desired temperature (typically 180-220°C).

    • Phenol (B47542) will be evolved as a byproduct of the transesterification reaction.

    • Continue this stage until the theoretical amount of phenol has been collected.

  • Polycondensation Stage:

    • Gradually increase the temperature (typically to 250-280°C) and slowly apply a vacuum (e.g., down to <1 mmHg).[10][18]

    • The viscosity of the reaction mixture will increase as the molecular weight of the polymer builds. Adjust stirring speed accordingly.

    • Continue the reaction under high vacuum and temperature until the desired viscosity or molecular weight is achieved.

  • Polymer Recovery:

    • Cool the reactor to room temperature under an inert atmosphere.

    • The polymer can be recovered by dissolving it in a suitable solvent and precipitating it in a non-solvent, or by carefully removing the solid polymer from the reactor.

Data Presentation

Table 1: Typical Reaction Conditions for Diphenyl Isophthalate Polymerization

ParameterEsterification StagePolycondensation Stage
Temperature 180 - 220 °C250 - 280 °C[10][18]
Pressure Atmospheric (Inert Gas)High Vacuum (<1 mmHg)[10][18]
Catalyst Conc. 0.01 - 0.1 mol%0.01 - 0.1 mol%
Byproduct PhenolPhenol, excess diol

Logical Relationships

The following diagram illustrates the logical relationship between key experimental parameters and the final polymer properties in diphenyl isophthalate polymerization.

experimental_parameters purity Monomer Purity mw Molecular Weight purity->mw color Color purity->color stoichiometry Stoichiometry stoichiometry->mw temperature Temperature temperature->mw temperature->color thermal_stability Thermal Stability temperature->thermal_stability time Reaction Time time->mw time->color catalyst Catalyst catalyst->mw catalyst->color atmosphere Atmosphere atmosphere->color atmosphere->thermal_stability mechanical_props Mechanical Properties mw->mechanical_props thermal_stability->mechanical_props

References

Troubleshooting

Technical Support Center: Enhancing the Thermal Stability of Diphenyl Isophthalate-Based Polymers

Welcome to the technical support center for researchers, scientists, and drug development professionals working with diphenyl isophthalate-based polymers. This resource provides troubleshooting guidance, answers to frequ...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with diphenyl isophthalate-based polymers. This resource provides troubleshooting guidance, answers to frequently asked questions, and detailed experimental protocols to assist you in overcoming challenges related to enhancing the thermal stability of these materials.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis and thermal analysis of diphenyl isophthalate-based polymers.

Problem Possible Causes Suggested Solutions
Lower than expected decomposition temperature (Td) in TGA analysis. 1. Incomplete Polymerization: Low molecular weight polymers exhibit lower thermal stability. 2. Presence of Impurities: Residual monomers, solvents, or catalysts can initiate thermal degradation. 3. Hydrolytic Degradation: Residual moisture can lead to the breakdown of ester bonds at elevated temperatures. 4. Thermo-oxidative Degradation: If the analysis is performed in the presence of oxygen, degradation will occur at lower temperatures.1. Optimize polymerization conditions (time, temperature, monomer stoichiometry) to ensure high molecular weight. 2. Purify monomers before polymerization and thoroughly wash and dry the final polymer to remove impurities. 3. Dry the polymer sample under vacuum at a temperature below its glass transition temperature (Tg) before TGA analysis. 4. For assessing inherent thermal stability, conduct TGA analysis under an inert atmosphere (e.g., nitrogen or argon).[1][2]
Lower than expected glass transition temperature (Tg) in DSC analysis. 1. Plasticization Effect: Residual solvents or unreacted monomers can act as plasticizers, reducing the Tg. 2. Low Molecular Weight: Shorter polymer chains have more free volume, leading to a lower Tg. 3. High Flexibility of Co-monomers: Incorporation of flexible aliphatic chains can decrease the Tg.1. Ensure complete removal of low molecular weight species by thorough drying and purification. 2. Confirm high molecular weight through techniques like gel permeation chromatography (GPC). 3. To increase Tg, consider copolymerization with more rigid aromatic monomers. The aromatic structure of diphenyl isophthalate (B1238265) itself contributes to a higher Tg.
Broad or overlapping peaks in TGA/DTG curves. 1. Complex Degradation Process: The polymer may be degrading through multiple mechanisms occurring at similar temperatures. 2. Fast Heating Rate: A high heating rate can reduce the resolution of distinct degradation steps.1. This is characteristic of many aromatic polyesters. Analyze the derivative (DTG) curve to better resolve individual degradation stages. 2. Use a slower heating rate (e.g., 5 or 10 °C/min) to improve the separation of thermal events.
Unexpected weight gain observed in TGA analysis. 1. Buoyancy Effect: Changes in gas density with temperature can cause apparent weight changes. 2. Oxidation of the Sample: In an oxidative atmosphere, the sample may react with oxygen, leading to a weight gain before decomposition.1. Perform a blank run with an empty pan and subtract it from the sample data to correct for buoyancy. 2. This is more likely to occur with certain additives or in specific atmospheres. Running the analysis in an inert atmosphere can confirm if oxidation is the cause.

Frequently Asked Questions (FAQs)

Q1: What is the typical thermal stability of diphenyl isophthalate-based polymers?

A1: Aromatic polyesters, including those based on diphenyl isophthalate, generally exhibit high thermal stability. The rigid aromatic structure of diphenyl isophthalate contributes significantly to a higher glass transition temperature (Tg) and improved thermal stability.[3] Decomposition temperatures (Td) are typically high, often exceeding 300°C in an inert atmosphere. However, the exact thermal properties will depend on the overall polymer structure, including the type of co-monomers used, and the polymer's molecular weight.

Q2: What are the primary degradation mechanisms for aromatic polyesters like those containing diphenyl isophthalate?

A2: The thermal degradation of aromatic polyesters is a complex process that can involve several mechanisms. In an inert atmosphere (pyrolysis), the primary mechanism is typically random chain scission of the ester linkages. At very high temperatures, this leads to the formation of char and various volatile products. In the presence of oxygen (thermo-oxidative degradation), degradation can be initiated at lower temperatures through oxidation of the aromatic rings and ester groups, leading to chain scission.[1]

Q3: How can I enhance the thermal stability of my diphenyl isophthalate-based polymer?

A3: Several strategies can be employed to further enhance thermal stability:

  • Copolymerization: Introducing more rigid and thermally stable aromatic co-monomers can increase the overall degradation temperature.

  • Use of Stabilizers: Incorporating heat stabilizers and antioxidants can mitigate thermal and thermo-oxidative degradation. Common classes of stabilizers include hindered phenols and phosphites.[4]

  • End-capping: Reacting the polymer chain ends with a monofunctional reagent can block reactive end groups that might initiate degradation.

  • Incorporation of Nanoparticles: Adding nanoparticles like nanoclays or metal oxides can improve thermal stability by acting as a barrier to volatile degradation products and promoting char formation.

Q4: My DSC curve for a diphenyl isophthalate copolyester doesn't show a clear melting peak. Why is that?

A4: The absence of a distinct melting peak in a DSC thermogram typically indicates that the polymer is amorphous rather than semi-crystalline. The incorporation of the kinked isophthalate structure, along with other bulky aromatic groups, can disrupt chain packing and inhibit crystallization. An amorphous polymer will show a glass transition (a step change in the heat flow) but not a melting endotherm.

Q5: What is a typical heating rate for TGA and DSC analysis of these polymers?

A5: For both TGA and DSC analysis of polymers, a standard heating rate is 10 °C/min. However, this can be adjusted depending on the specific information you are seeking. A slower heating rate (e.g., 5 °C/min) can provide better resolution of thermal events, while a faster rate (e.g., 20 °C/min) can be used for quicker screening. It is important to report the heating rate along with your thermal data as it can influence the observed transition temperatures.

Data Presentation

The following table summarizes typical thermal properties of various aromatic copolyesters. Note that the specific values for diphenyl isophthalate-based polymers will vary depending on the specific co-monomers and synthesis conditions. This data is intended to provide a general reference.

Polymer SystemTg (°C)Td, 5% (°C, in N₂)Td, 10% (°C, in N₂)Char Yield at 600°C (%, in N₂)
Poly(butylene 2,5-furandicarboxylate-co-isophthalate) (PBF-co-PBI) 90:10~38~360~380~9
Poly(butylene 2,5-furandicarboxylate-co-isophthalate) (PBF-co-PBI) 70:30~32~365~385~8
Poly(butylene 2,5-furandicarboxylate-co-isophthalate) (PBF-co-PBI) 50:50~28~370~390~7
Poly(butylene 2,5-furandicarboxylate-co-isophthalate) (PBF-co-PBI) 30:70~25~375~395~7
Poly(butylene isophthalate) (PBI)~21~380~400~7

*Data is generalized from literature and should be used as a reference.[5][6]

Experimental Protocols

Protocol 1: Synthesis of a Diphenyl Isophthalate-Based Copolyester via Melt Polycondensation

This protocol describes a general two-stage melt polycondensation for synthesizing a copolyester containing diphenyl isophthalate units.

Materials:

  • Diphenyl isophthalate

  • Aromatic diol (e.g., Bisphenol A)

  • Co-monomer diacid or diester (if applicable)

  • Catalyst (e.g., antimony trioxide, zinc acetate)

Procedure:

  • Charging the Reactor: Charge the diphenyl isophthalate, aromatic diol, any co-monomers, and the catalyst into a reaction vessel equipped with a mechanical stirrer, a nitrogen inlet, and a distillation outlet.

  • Esterification/Transesterification: Heat the mixture under a nitrogen blanket to a temperature of 180-220°C. Phenol (B47542) (or another alcohol if using a diester) will begin to distill off. Continue this stage until the majority of the theoretical amount of phenol has been collected.

  • Polycondensation: Gradually increase the temperature to 250-280°C while slowly applying a vacuum (reducing the pressure to <1 mmHg). The viscosity of the reaction mixture will increase significantly.

  • Completion and Recovery: Continue the reaction under high vacuum until the desired melt viscosity is achieved, which is indicative of high molecular weight. Cool the reactor and extrude or dissolve the polymer for purification.

  • Purification: The polymer can be purified by dissolving it in a suitable solvent (e.g., chloroform, N-methyl-2-pyrrolidone) and precipitating it in a non-solvent (e.g., methanol).

  • Drying: Dry the purified polymer in a vacuum oven at 80-100°C until a constant weight is achieved.

Protocol 2: Thermal Analysis by Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and degradation profile of the polymer.

Procedure:

  • Sample Preparation: Place 5-10 mg of the dried polymer sample into a TGA crucible (e.g., alumina (B75360) or platinum).

  • Instrument Setup: Place the crucible in the TGA instrument's microbalance.

  • Experimental Conditions:

    • Purge Gas: Nitrogen or air at a flow rate of 20-50 mL/min. Use nitrogen for inherent thermal stability.

    • Heating Program: Heat the sample from room temperature (e.g., 30°C) to a final temperature (e.g., 800°C) at a heating rate of 10°C/min.

  • Data Analysis: Record the mass loss as a function of temperature. Determine key parameters such as the onset of decomposition, the temperature at 5% mass loss (Td5), the temperature at 10% mass loss (Td10), and the percentage of residue at the final temperature.

Protocol 3: Thermal Analysis by Differential Scanning Calorimetry (DSC)

Objective: To determine the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc) of the polymer.

Procedure:

  • Sample Preparation: Weigh 5-10 mg of the dried polymer sample and seal it in an aluminum DSC pan. Prepare an empty, sealed aluminum pan to be used as a reference.

  • Instrument Setup: Place the sample pan and the reference pan in the DSC cell.

  • Experimental Conditions:

    • Purge Gas: Nitrogen at a flow rate of 20-50 mL/min.

    • Heating/Cooling Program:

      • First Heating Scan: Heat the sample from room temperature to a temperature above its expected melting point or decomposition temperature (as determined by TGA) at a rate of 10°C/min. This scan is to erase the thermal history of the sample.

      • Cooling Scan: Cool the sample at a controlled rate (e.g., 10°C/min) to a temperature well below its Tg.

      • Second Heating Scan: Heat the sample again at 10°C/min to the final temperature. The data from this second heating scan is typically used for analysis.

  • Data Analysis: Analyze the DSC thermogram to identify the glass transition (a step-like change in the baseline), crystallization (an exothermic peak), and melting (an endothermic peak).

Visualizations

Polymerization_Workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage cluster_characterization Characterization Stage Monomers Diphenyl Isophthalate + Diol/Co-monomers Melt_Poly Melt Polycondensation (180-280°C, Vacuum) Monomers->Melt_Poly Catalyst Catalyst Catalyst->Melt_Poly Crude_Polymer Crude Polymer Melt_Poly->Crude_Polymer Obtain Dissolution Dissolution in Solvent Crude_Polymer->Dissolution Precipitation Precipitation in Non-solvent Dissolution->Precipitation Drying Vacuum Drying Precipitation->Drying Pure_Polymer Purified Polymer Drying->Pure_Polymer Yields TGA TGA Analysis Pure_Polymer->TGA DSC DSC Analysis Pure_Polymer->DSC Thermal_Data Thermal Properties (Tg, Td) TGA->Thermal_Data Provides DSC->Thermal_Data Provides

Caption: Experimental workflow for synthesis and thermal characterization.

Thermal_Degradation_Pathways cluster_pyrolysis Pyrolysis (Inert Atmosphere) cluster_thermo_oxidative Thermo-oxidative Degradation (Presence of Oxygen) Polymer Diphenyl Isophthalate-Based Polymer Chain_Scission Random Chain Scission Polymer->Chain_Scission High Temperature Oxidation Oxidation of Aromatic Rings & Ester Groups Polymer->Oxidation Heat + Oxygen Volatiles Volatile Products Chain_Scission->Volatiles Char Char Formation Chain_Scission->Char Oxidative_Scission Oxidative Chain Scission Oxidation->Oxidative_Scission Lower_Temp_Deg Degradation at Lower Temperatures Oxidative_Scission->Lower_Temp_Deg Troubleshooting_Logic cluster_tga_issues TGA Analysis Issues cluster_synthesis_issues Synthesis & Purification Issues Start Problem: Low Thermal Stability Check_TGA Review TGA Data Start->Check_TGA Check_Synthesis Review Synthesis Protocol Start->Check_Synthesis Atmosphere Analysis in Air? Check_TGA->Atmosphere Moisture Initial Weight Loss Below 150°C? Check_TGA->Moisture Heating_Rate Heating Rate Too Fast? Check_TGA->Heating_Rate MW Low Molecular Weight? Check_Synthesis->MW Impurities Residual Monomers/Solvents? Check_Synthesis->Impurities Purification Inadequate Purification? Check_Synthesis->Purification Solution_TGA1 Rerun in Inert Atmosphere (N2) Atmosphere->Solution_TGA1 Yes Solution_TGA2 Dry Sample Under Vacuum Before TGA Moisture->Solution_TGA2 Yes Solution_TGA3 Use Slower Heating Rate (e.g., 10°C/min) Heating_Rate->Solution_TGA3 Yes Solution_Synth1 Optimize Polymerization Conditions MW->Solution_Synth1 Yes Solution_Synth2 Improve Polymer Purification and Drying Impurities->Solution_Synth2 Yes Purification->Solution_Synth2 Yes

References

Optimization

Technical Support Center: Industrial Scale Synthesis of Diphenyl Isophthalate

This technical support center provides guidance for researchers, scientists, and drug development professionals on scaling up the synthesis of diphenyl isophthalate (B1238265) for industrial production. It includes detai...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on scaling up the synthesis of diphenyl isophthalate (B1238265) for industrial production. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common challenges encountered during this process.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthesis route for industrial production of diphenyl isophthalate?

A1: The most prevalent industrial method is the reaction of isophthalic acid with diphenyl carbonate. This process is favored for its high yield and simplified procedure, avoiding the use of acid chlorides. The reaction is typically catalyzed by stannous oxide (SnO) at high temperatures (250-300°C).[1]

Q2: What are the critical process parameters to control during the synthesis?

A2: Key parameters to monitor and control include:

  • Temperature: The reaction is conducted at a high temperature, typically between 250°C and 300°C. Precise temperature control is crucial to ensure the reaction proceeds at an appropriate rate while minimizing side reactions.[1]

  • Reactant Stoichiometry: An excess of diphenyl carbonate is often used to drive the reaction to completion. Molar ratios of diphenyl carbonate to isophthalic acid can range from 3:1 to 6:1.[1]

  • Catalyst Loading: The concentration of the stannous oxide catalyst typically ranges from 0.25 to 0.50 mole percent based on the moles of isophthalic acid.[1]

  • Removal of Phenol (B47542): The reaction produces phenol as a byproduct, which must be continuously removed to shift the equilibrium towards the product side. This is usually achieved by sparging with an inert gas like nitrogen and followed by vacuum application.[1]

Q3: What are the main safety concerns when scaling up this synthesis?

A3: High-temperature operations present the primary safety hazard. Ensuring the reactor and associated equipment are rated for the high temperatures and pressures involved is critical. Proper ventilation is necessary to handle the phenol byproduct, which is toxic. Thermal runaway potential, although less common for this specific reaction, should always be assessed when scaling up any chemical process.

Q4: How is the purity of diphenyl isophthalate typically assessed?

A4: The purity of the final product is commonly determined using analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).[2][3] These methods can separate and quantify the main product from unreacted starting materials and any side products.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the industrial-scale synthesis of diphenyl isophthalate.

Problem Potential Cause(s) Recommended Action(s)
Low Product Yield 1. Incomplete reaction: Insufficient reaction time or temperature. 2. Inefficient phenol removal: The equilibrium is not effectively shifted towards product formation. 3. Decarboxylation of isophthalic acid: At very high temperatures (above 350°C), isophthalic acid can decompose.[4] 4. Hydrolysis of product: Presence of water in the reactants or from atmospheric leaks can lead to hydrolysis of the ester product.1. Optimize reaction conditions: Monitor the reaction progress using in-process controls (e.g., HPLC) to determine the optimal reaction time. Ensure the temperature is maintained within the recommended range (250-300°C).[1] 2. Improve phenol removal: Ensure a steady sparge of inert gas (e.g., nitrogen) during the reaction and apply a vacuum (around 1 mm Hg) after the initial reaction period to facilitate the removal of phenol.[1] 3. Maintain strict temperature control: Avoid exceeding the recommended temperature range to prevent thermal degradation of the starting material. 4. Use dry reactants and inert atmosphere: Ensure all reactants are anhydrous and maintain a dry, inert atmosphere throughout the reaction to prevent hydrolysis.
Product Discoloration (Pink to Brown) 1. Thermal degradation of diphenyl carbonate: At elevated temperatures, diphenyl carbonate can undergo thermal rearrangement and degradation, leading to colored impurities.[5][6] 2. Oxidation: Presence of air at high temperatures can lead to the oxidation of reactants or products, forming colored byproducts. 3. Catalyst-related impurities: Certain metal catalysts can contribute to color formation.1. Precise temperature control: Operate at the lower end of the effective temperature range that still provides a good reaction rate. 2. Maintain an inert atmosphere: Use a nitrogen or argon sparge throughout the reaction to prevent oxidation.[1] 3. Purification: The crude product often requires purification. A common method involves dissolving the crude product in a solvent like xylene, washing with a dilute aqueous base (e.g., NaOH) to remove acidic impurities and some color bodies, followed by crystallization and/or vacuum distillation.[7]
Difficult Purification 1. High viscosity of the crude product: The presence of unreacted starting materials and byproducts can result in a highly viscous mixture that is difficult to handle. 2. Emulsion formation during workup: When washing the organic solution of the product with an aqueous base, emulsions can form, making phase separation difficult.[7] 3. Inefficient removal of excess diphenyl carbonate: Due to its high boiling point, separating diphenyl carbonate from the product can be challenging. 4. Catalyst removal: Stannous oxide is a solid, but fine particles can be difficult to filter from a viscous reaction mixture. Some soluble tin species may also be present.1. Solvent addition: After the reaction, dissolving the crude mixture in a suitable solvent like xylene can reduce viscosity and facilitate handling.[7] 2. Proper mixing and settling: During the aqueous wash, control the agitation to avoid vigorous mixing that can lead to stable emulsions. Allow adequate time for phase separation. The use of a heated separatory funnel can also aid in this process.[7] 3. Vacuum distillation: A two-stage vacuum distillation is effective. First, distill off the excess diphenyl carbonate at a lower temperature (around 140-180°C at 1 mm Hg), and then distill the diphenyl isophthalate product at a higher temperature (around 250-270°C at 1 mm Hg).[1] 4. Filtration and adsorption: The solid stannous oxide catalyst can be removed by filtration of the hot reaction mixture (potentially after dilution with a solvent). Residual soluble tin catalysts can be removed by treating the solution with an adsorbent like amorphous silicon dioxide followed by filtration.[8]

Experimental Protocols

Synthesis of Diphenyl Isophthalate via Reaction of Isophthalic Acid and Diphenyl Carbonate

This protocol is based on a representative lab-scale synthesis that can be adapted for pilot and industrial scale-up.

Materials:

  • Isophthalic Acid

  • Diphenyl Carbonate

  • Stannous Oxide (SnO)

  • Nitrogen gas

  • Xylene (for purification)

  • Sodium Hydroxide (B78521) solution (for purification)

Equipment:

  • Jacketed glass reactor with a mechanical stirrer, nitrogen inlet, distillation column, and temperature probe.

  • Heating mantle or oil bath.

  • Vacuum pump.

  • Separatory funnel (heated, for larger scale).

  • Filtration apparatus.

  • Rotary evaporator or short-path distillation apparatus.

Procedure:

  • Reaction Setup: Charge the reactor with isophthalic acid, diphenyl carbonate (in a molar ratio of approximately 1:3 to 1:6), and stannous oxide (0.25-0.50 mol% based on isophthalic acid).[1]

  • Inerting: Purge the reactor with nitrogen gas to create an inert atmosphere.

  • Heating and Reaction: Begin stirring and heat the mixture to 280-300°C. Maintain a slow nitrogen sparge to help remove the phenol byproduct as it forms. The reaction is typically complete within 1.5 to 2.5 hours.[1]

  • Removal of Excess Diphenyl Carbonate: After the reaction is complete, cool the mixture slightly. Apply a vacuum (approximately 1 mm Hg) and distill off the excess diphenyl carbonate at 140-180°C.[1]

  • Product Distillation: Increase the temperature to 250-270°C under the same vacuum to distill the diphenyl isophthalate product.[1]

  • Optional Purification (if color is an issue):

    • Dissolve the crude product in hot xylene.

    • Wash the xylene solution with a dilute aqueous sodium hydroxide solution at around 95°C.[7]

    • Separate the organic and aqueous layers.

    • Cool the organic phase to crystallize the diphenyl isophthalate.

    • Filter the crystals and dry them under vacuum.

    • The crystallized product can be further purified by vacuum distillation as described in step 5.

Data Presentation

Table 1: Summary of Reaction Conditions for Diphenyl Isophthalate Synthesis
ParameterValueReference
ReactantsIsophthalic Acid, Diphenyl Carbonate[1]
CatalystStannous Oxide (SnO)[1]
Molar Ratio (Diphenyl Carbonate : Isophthalic Acid)3:1 to 6:1[1]
Catalyst Loading (mol% based on Isophthalic Acid)0.25 - 0.50[1]
Reaction Temperature250 - 300 °C[1]
Reaction Time1.5 - 2.5 hours[1]
PressureAtmospheric (during reaction), ~1 mm Hg (during distillation)[1]
Table 2: Purification Parameters
StepParameterValueReference
Removal of Excess Diphenyl CarbonateTemperature140 - 180 °C[1]
Pressure~1 mm Hg[1]
Product DistillationTemperature250 - 270 °C[1]
Pressure~1 mm Hg[1]
Optional Aqueous WashSolventXylene[7]
Wash SolutionDilute NaOH[7]
Temperature~95 °C[7]

Visualizations

experimental_workflow cluster_reaction Reaction Stage cluster_purification Purification Stage charge_reactants Charge Reactor: Isophthalic Acid, Diphenyl Carbonate, SnO Catalyst inert_atmosphere Inert Atmosphere (Nitrogen Purge) charge_reactants->inert_atmosphere heating Heat to 250-300°C with Stirring inert_atmosphere->heating phenol_removal Remove Phenol (N2 Sparge) heating->phenol_removal vacuum_dist_dpc Vacuum Distillation (1 mm Hg, 140-180°C) Remove Excess DPC phenol_removal->vacuum_dist_dpc vacuum_dist_product Vacuum Distillation (1 mm Hg, 250-270°C) Collect Product vacuum_dist_dpc->vacuum_dist_product optional_purification Optional: Aqueous Wash & Crystallization vacuum_dist_product->optional_purification If colored final_product Pure Diphenyl Isophthalate vacuum_dist_product->final_product If pure optional_purification->final_product

Caption: Experimental workflow for diphenyl isophthalate synthesis.

troubleshooting_logic start Low Product Yield? check_temp Is Reaction Temp. 250-300°C? start->check_temp check_phenol_removal Is Phenol Removal Efficient? check_temp->check_phenol_removal Yes adjust_temp Adjust Temperature check_temp->adjust_temp No check_reactants Are Reactants Anhydrous? check_phenol_removal->check_reactants Yes improve_removal Improve N2 Sparge & Vacuum check_phenol_removal->improve_removal No dry_reactants Dry Reactants & Inert System check_reactants->dry_reactants No failure Problem Persists: Consider Decarboxylation (Lower Temp) check_reactants->failure Yes success Yield Improved adjust_temp->success improve_removal->success dry_reactants->success

Caption: Troubleshooting logic for low product yield.

References

Troubleshooting

Catalyst selection and optimization for Diphenyl isophthalate synthesis

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of diphenyl isophthalate (B12...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of diphenyl isophthalate (B1238265).

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of diphenyl isophthalate, offering potential causes and recommended solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield - Incomplete Reaction: Insufficient reaction time or temperature. - Catalyst Inactivity: Catalyst poisoning or insufficient catalyst loading. - Reagent Purity: Impurities in starting materials (isophthalic acid, phenol (B47542), etc.) can lead to side reactions. - Inefficient Removal of Byproducts: Accumulation of byproducts like water or phenol can inhibit the forward reaction.- Optimize Reaction Conditions: Increase reaction time or temperature within the recommended range. Monitor reaction progress using techniques like TLC or HPLC. - Catalyst Management: Ensure the catalyst is fresh and handled under inert conditions if air-sensitive. Increase catalyst loading incrementally. - Use High-Purity Reagents: Purify starting materials if necessary. - Improve Byproduct Removal: Ensure efficient distillation or use of a Dean-Stark trap to remove water or other volatile byproducts.
Product Discoloration (Pink to Brown Hue) - High Reaction Temperature: Thermal degradation of reactants or products can lead to colored impurities.[1] - Catalyst-Induced Coloration: Some catalysts, particularly certain titanium-based ones, can impart color to the product.[2] - Oxidation: Presence of oxygen at high temperatures can cause oxidation and color formation.- Temperature Control: Maintain the reaction temperature within the optimal range and avoid localized overheating. - Catalyst Selection: Consider using catalysts less prone to causing discoloration, such as stannous oxide. - Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[3][4][5]
Difficulty in Product Purification - Formation of Emulsions: During workup and extraction, emulsions can form, making phase separation difficult.[1] - Co-distillation with Byproducts: The product may co-distill with unreacted starting materials or high-boiling byproducts. - Crystallization Issues: The product may fail to crystallize or may form an oil.- Workup Modification: Add brine to the aqueous layer to break emulsions. - Efficient Fractional Distillation: Use a fractionating column during vacuum distillation to improve separation. - Recrystallization Optimization: Test different solvent systems for recrystallization. Seeding with a small crystal of pure product can induce crystallization.
Inconsistent Results - Variability in Reagent Quality: Batch-to-batch variation in starting materials. - Inconsistent Heating: Uneven heating of the reaction mixture. - Atmospheric Moisture: Contamination with water can affect catalyst activity and reaction equilibrium.- Standardize Reagents: Use reagents from a reliable source and consider running a small-scale test reaction for new batches. - Uniform Heating: Use a well-stirred oil bath or heating mantle to ensure even temperature distribution. - Anhydrous Conditions: Use dry solvents and glassware, and handle hygroscopic reagents in a glove box or under an inert atmosphere.

Frequently Asked Questions (FAQs)

1. What are the common methods for synthesizing diphenyl isophthalate?

There are three primary methods for the synthesis of diphenyl isophthalate:

  • Direct Esterification of Isophthalic Acid with Diphenyl Carbonate: This method involves heating isophthalic acid and diphenyl carbonate at high temperatures (250-300°C) in the presence of a catalyst like stannous oxide (SnO).[3][4][5][6] Phenol is generated as a byproduct and is typically removed by distillation.

  • Reaction of Isophthaloyl Dichloride with Phenol: Isophthaloyl dichloride is reacted with phenol. This can be achieved using a dual catalyst system consisting of an azeotrope of cyclohexane (B81311) and water with a phase-transfer catalyst, or by reacting isophthaloyl dichloride with sodium phenolate (B1203915).[2][7]

  • Transesterification of Dimethyl Isophthalate with Phenol: This method involves the exchange of the methyl group of dimethyl isophthalate with a phenyl group from phenol, typically catalyzed by a titanate such as n-butyl titanate.[8]

2. Which catalyst is recommended for the synthesis of diphenyl isophthalate?

The choice of catalyst depends on the chosen synthetic route:

  • For the reaction of isophthalic acid and diphenyl carbonate , stannous oxide (SnO) is a commonly used and effective catalyst.[3][4][5][6]

  • For the transesterification of dimethyl isophthalate with phenol , n-butyl titanate is a suitable catalyst.[8]

  • For the reaction of isophthaloyl dichloride with phenol , phase-transfer catalysts such as benzyltriethylammonium chloride or tetraethylammonium (B1195904) bromide can be employed in a dual catalyst system.[2]

3. What are the typical reaction conditions for the stannous oxide-catalyzed synthesis?

The reaction is typically carried out by heating a mixture of isophthalic acid, an excess of diphenyl carbonate, and a catalytic amount of stannous oxide to a temperature range of 250°C to 300°C. The reaction is usually conducted under an inert atmosphere (e.g., nitrogen sparge) for a period of 30 minutes to 2.5 hours.[3][4][5]

4. How can I purify the crude diphenyl isophthalate?

Purification is typically achieved through vacuum distillation to remove unreacted starting materials and byproducts, followed by recrystallization from a suitable solvent like xylene.[1][8]

5. My product is colored. How can I decolorize it?

Product coloration can be challenging to remove.[1] While vacuum distillation and recrystallization can help, preventing color formation in the first place is crucial. This can be done by using an inert atmosphere, avoiding excessive temperatures, and selecting an appropriate catalyst.[2][3][4][5] If the product is already colored, treatment with activated carbon during recrystallization may help to reduce the color.

Data Presentation

Table 1: Comparison of Catalysts for Diphenyl Isophthalate Synthesis

Catalyst Reactants Typical Reaction Temperature (°C) Reported Yield (%) Key Advantages Potential Issues
Stannous Oxide (SnO) [3][4][5]Isophthalic Acid, Diphenyl Carbonate250 - 300HighSimplified process, high yields.[3]High reaction temperature, potential for thermal degradation.[7]
n-Butyl Titanate [8]Dimethyl Isophthalate, PhenolNot specified, likely elevatedNot specifiedStandard transesterification catalyst.Can impart color to the product.[2]
Phase-Transfer Catalyst (e.g., Benzyltriethylammonium chloride) [2]Isophthaloyl Dichloride, Phenol10 - 30 (initial), then reflux> 98High yield and purity (>99.5%), avoids free acid groups.[2]Use of acid chloride, potential for phenol-containing wastewater.[2]
None (using Sodium Phenolate) [7]Isophthaloyl Dichloride, Sodium Phenolate5 - 3093.7High conversion and yield, mild reaction conditions.[7]Preparation of sodium phenolate required.

Experimental Protocols

Protocol 1: Synthesis via Direct Esterification with Diphenyl Carbonate and Stannous Oxide Catalyst

This protocol is based on the examples provided in patent EP0044509B1.[3][4][5]

Materials:

  • Isophthalic acid

  • Diphenyl carbonate

  • Stannous oxide (SnO)

  • Nitrogen gas supply

Equipment:

  • Three-neck round-bottom flask

  • Mechanical stirrer

  • Distillation column

  • Heating mantle

  • Nitrogen inlet

Procedure:

  • Charge the reaction flask with isophthalic acid, diphenyl carbonate (in a molar excess, e.g., 3:1 to 6:1 ratio to isophthalic acid), and stannous oxide (0.25 to 0.50 mole percent based on the isophthalic acid).[3][5]

  • Equip the flask with a mechanical stirrer, a nitrogen inlet, and a distillation column.

  • Begin stirring and sparge the mixture with nitrogen.

  • Heat the mixture to a temperature between 280°C and 300°C.

  • During the heating period, phenol will form and distill off at atmospheric pressure. Continue heating for approximately 1.5 to 2.5 hours.[3][5]

  • After the reaction is complete (as indicated by the cessation of phenol distillation), allow the mixture to cool slightly.

  • Purify the product by first removing the excess diphenyl carbonate via vacuum distillation (e.g., at 1 mm Hg and 140-180°C).[4]

  • The diphenyl isophthalate is then recovered by vacuum distillation at a higher temperature (e.g., at 1 mm Hg and 250-270°C).[4]

Protocol 2: Synthesis via Phase-Transfer Catalysis with Isophthaloyl Dichloride and Phenol

This protocol is based on the methodology described in patent CN102675112A.[2]

Materials:

  • Phenol

  • Cyclohexane

  • Water

  • Benzyltriethylammonium chloride (or other suitable phase-transfer catalyst)

  • Isophthaloyl dichloride

Equipment:

  • Four-neck reaction flask with a stirrer

  • Dropping funnel

  • Reflux condenser

Procedure:

  • In the reaction flask, prepare an azeotrope of cyclohexane and water. Add phenol and the phase-transfer catalyst (0.01-1% of the mass of isophthaloyl dichloride).[2]

  • In a separate vessel, dissolve isophthaloyl dichloride in anhydrous cyclohexane.

  • At a temperature of 10-30°C, slowly add the isophthaloyl dichloride solution to the stirred phenol mixture in the reaction flask.[2]

  • After the addition is complete, continue stirring for 1-5 hours.[2]

  • Increase the temperature to reflux and continue the reaction for 2-6 hours.[2]

  • After the reaction is complete, distill off the cyclohexane and any excess phenol.

  • The remaining solid is the crude diphenyl isophthalate, which can be further purified by recrystallization.

Visualizations

experimental_workflow_esterification start Start reactants Charge Flask: - Isophthalic Acid - Diphenyl Carbonate - Stannous Oxide (SnO) start->reactants setup Assemble Apparatus: - Mechanical Stirrer - N2 Inlet - Distillation Column reactants->setup heat_react Heat to 280-300°C under N2 Sparging (1.5 - 2.5 hours) setup->heat_react distill_phenol Remove Phenol by Atmospheric Distillation heat_react->distill_phenol During Reaction cool Cool Reaction Mixture heat_react->cool Reaction Complete distill_phenol->heat_react vac_distill1 Vacuum Distillation (1 mmHg): Remove excess Diphenyl Carbonate (140-180°C) cool->vac_distill1 vac_distill2 Vacuum Distillation (1 mmHg): Collect Diphenyl Isophthalate (250-270°C) vac_distill1->vac_distill2 end End vac_distill2->end

Caption: Workflow for Direct Esterification Synthesis.

experimental_workflow_ptc start Start prepare_phenol_mix Prepare Phenol Mixture: - Phenol - Cyclohexane/Water Azeotrope - Phase-Transfer Catalyst start->prepare_phenol_mix prepare_acid_chloride Prepare Isophthaloyl Dichloride Solution in Cyclohexane start->prepare_acid_chloride addition Slowly Add Acid Chloride Solution to Phenol Mixture (10-30°C) prepare_phenol_mix->addition prepare_acid_chloride->addition stir Stir at Room Temperature (1-5 hours) addition->stir reflux Heat to Reflux (2-6 hours) stir->reflux distill_solvent Distill off Cyclohexane and excess Phenol reflux->distill_solvent purify Purify Crude Product (Recrystallization) distill_solvent->purify end End purify->end

Caption: Workflow for Phase-Transfer Catalysis Synthesis.

References

Optimization

Addressing solubility issues of Diphenyl isophthalate in common solvents

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with Diphenyl isophthalate (B1238265) (DPI) during experiments.

Solubility Profile of Diphenyl Isophthalate

Diphenyl isophthalate is a non-polar compound, which dictates its solubility in various common laboratory solvents. While precise quantitative data is not extensively available in the literature, a qualitative understanding of its solubility can guide solvent selection.

Table 1: Qualitative Solubility of Diphenyl isophthalate in Common Solvents

Solvent ClassSolventSolubilityNotes
Polar Protic WaterInsolubleThe hydrophobic nature of the two phenyl groups and the isophthalate core prevents dissolution in water.
EthanolSolubleOffers a balance of polarity to interact with the ester groups while having a sufficient non-polar character.
MethanolLikely SolubleSimilar to ethanol, should be a suitable solvent.
IsopropanolLikely SolubleExpected to be a good solvent due to its alkyl chain.
Polar Aprotic AcetoneSolubleA good solvent for many organic compounds.
Dimethyl Sulfoxide (DMSO)Very SolubleA strong, versatile solvent for a wide range of organic molecules.
Dimethylformamide (DMF)Likely SolubleOften used for compounds with low aqueous solubility.
AcetonitrileLikely SolubleA common solvent in chromatography and organic synthesis.
Tetrahydrofuran (THF)Likely SolubleA versatile ether solvent.
Non-Polar TolueneSoluble"Like dissolves like" principle applies.
Dichloromethane (DCM)Likely SolubleA common solvent for non-polar to moderately polar organic compounds.
ChloroformLikely SolubleSimilar in properties to dichloromethane.
Ethyl AcetateLikely SolubleAn ester itself, it should be a compatible solvent.
HexaneSparingly Soluble to InsolubleMay be too non-polar to effectively solvate the ester groups.

Experimental Protocols

Protocol 1: Determination of Qualitative Solubility

This protocol provides a standardized method for quickly assessing the solubility of Diphenyl isophthalate in a chosen solvent.

Materials:

  • Diphenyl isophthalate powder

  • Selected solvent(s)

  • Small test tubes or vials (e.g., 1.5 mL microcentrifuge tubes)

  • Vortex mixer

  • Spatula

  • Analytical balance

Procedure:

  • Weigh approximately 5 mg of Diphenyl isophthalate and place it into a clean, dry test tube.

  • Add 0.5 mL of the selected solvent to the test tube.

  • Vortex the mixture vigorously for 60 seconds.

  • Visually inspect the solution against a dark background.

    • Soluble: The solution is clear with no visible solid particles.

    • Partially Soluble: Some solid has dissolved, but undissolved particles remain.

    • Insoluble: The solid powder remains suspended or settled with no apparent dissolution.

  • If the compound appears soluble, you can incrementally add more solute to determine an approximate saturation point.

Protocol 2: Solubility Enhancement using a Co-solvent System

This method is employed when Diphenyl isophthalate does not dissolve sufficiently in the primary solvent required for an experiment (e.g., an aqueous buffer).

Materials:

  • Diphenyl isophthalate

  • Primary solvent (e.g., aqueous buffer)

  • Co-solvent in which DPI is highly soluble (e.g., DMSO or ethanol)

  • Volumetric flasks and pipettes

Procedure:

  • Prepare a concentrated stock solution of Diphenyl isophthalate in the chosen co-solvent (e.g., 10 mg/mL in DMSO). Ensure the compound is fully dissolved; gentle warming or sonication may be applied if necessary.

  • In a separate container, place the desired volume of the primary solvent (aqueous buffer).

  • While vigorously stirring or vortexing the primary solvent, slowly add the concentrated stock solution dropwise.

  • Continue adding the stock solution until the desired final concentration is reached.

  • Observe the solution for any signs of precipitation. If cloudiness or solid particles appear, the solubility limit in that co-solvent/primary solvent mixture has been exceeded.

  • It is crucial to keep the final concentration of the co-solvent as low as possible to avoid impacting the experimental system. A final co-solvent concentration of less than 1% is often recommended for biological assays.

Troubleshooting Guide & FAQs

This section addresses common problems and questions related to the solubility of Diphenyl isophthalate.

Q1: I've added Diphenyl isophthalate to my solvent, but it's not dissolving. What should I do?

A1:

  • Increase Agitation: Ensure you are mixing the solution vigorously. Use a vortex mixer for at least 60 seconds.

  • Apply Gentle Heat: For some solvents, gently warming the mixture can increase the rate of dissolution and the solubility limit. Be cautious and ensure the temperature is well below the solvent's boiling point.

  • Particle Size: If you are working with large crystals, grinding the solid into a fine powder will increase the surface area and can improve the dissolution rate.

  • Solvent Choice: You may need to select a different solvent. Refer to the solubility table above and consider a solvent with more appropriate polarity.

Q2: My compound dissolved in an organic solvent, but it precipitated when I added it to my aqueous buffer. How can I prevent this?

A2: This is a common issue known as "crashing out." It occurs when a compound that is soluble in a high concentration of an organic solvent is diluted into an aqueous buffer where its solubility is much lower.[1] To mitigate this:

  • Use a Co-solvent Approach: Follow the detailed protocol for the co-solvent system described above. The key is to add the concentrated organic stock solution to the aqueous buffer slowly while vortexing.

  • Lower the Final Concentration: You may be exceeding the solubility limit of your compound in the final aqueous/organic mixture. Try preparing a more dilute final solution.

  • Optimize the Co-solvent Percentage: Ensure the final concentration of the organic co-solvent is as low as possible while still maintaining the solubility of your compound.

Q3: Can I use sonication to help dissolve Diphenyl isophthalate?

A3: Yes, sonication can be a useful technique to aid dissolution. The high-frequency sound waves can help to break up solid aggregates and increase the interaction between the solute and the solvent. Use a sonication bath and monitor the temperature of your sample, as prolonged sonication can cause heating.

Q4: What are more advanced methods if standard solvent systems fail?

A4: For particularly challenging solubility issues, you can explore advanced formulation strategies:

  • Particle Size Reduction (Micronization): Reducing the particle size of the solid drug increases the surface area, which can enhance the dissolution rate.[2] This can be achieved through techniques like jet milling or bead milling.

  • Solid Dispersions: This involves dispersing the drug in an inert, hydrophilic carrier at a solid state.[3] A common method is the solvent evaporation technique :

    • Dissolve both the Diphenyl isophthalate and a hydrophilic carrier (e.g., PVP K30 or PEG 6000) in a suitable common solvent like methanol.

    • Remove the solvent using a rotary evaporator to form a thin film.

    • Further dry the film under vacuum to remove any residual solvent. The resulting solid dispersion can exhibit enhanced solubility in aqueous media.

Visual Guides

The following diagrams illustrate logical workflows for addressing solubility issues with Diphenyl isophthalate.

TroubleshootingWorkflow Start Start: Dissolve DPI in desired solvent CheckDissolution Does it dissolve completely? Start->CheckDissolution IncreaseAgitation Increase agitation (vortex/sonicate) CheckDissolution->IncreaseAgitation No Success Success: Solution Prepared CheckDissolution->Success Yes ApplyHeat Apply gentle heat IncreaseAgitation->ApplyHeat GrindSolid Reduce particle size (grind solid) ApplyHeat->GrindSolid RecheckDissolution1 Re-check dissolution GrindSolid->RecheckDissolution1 RecheckDissolution1->Success Yes Failure Still not dissolved RecheckDissolution1->Failure No ChangeSolvent Select a different organic solvent Failure->ChangeSolvent CoSolvent Use a co-solvent approach Failure->CoSolvent AdvancedMethods Consider advanced methods (e.g., solid dispersion) Failure->AdvancedMethods ChangeSolvent->Start CoSolvent->Start AdvancedMethods->Start

Caption: Troubleshooting workflow for dissolving Diphenyl isophthalate.

CoSolventWorkflow Start Start: Prepare concentrated DPI stock in co-solvent (e.g., DMSO) PrepareBuffer Measure required volume of aqueous buffer Start->PrepareBuffer Mix Slowly add stock to buffer while vortexing PrepareBuffer->Mix CheckPrecipitation Observe for precipitation (cloudiness) Mix->CheckPrecipitation Success Success: Homogeneous solution CheckPrecipitation->Success No Failure Precipitation occurs CheckPrecipitation->Failure Yes Troubleshoot Reduce final concentration or optimize co-solvent % Failure->Troubleshoot

Caption: Experimental workflow for the co-solvent enhancement method.

References

Reference Data & Comparative Studies

Validation

Validating the Structure of Synthesized Diphenyl Isophthalate: A Comparative Guide

For researchers, scientists, and drug development professionals, the accurate structural confirmation of newly synthesized compounds is a critical step in ensuring the reliability and reproducibility of experimental data...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate structural confirmation of newly synthesized compounds is a critical step in ensuring the reliability and reproducibility of experimental data. This guide provides a comprehensive comparison of analytical techniques for validating the structure of synthesized Diphenyl isophthalate (B1238265). Furthermore, it benchmarks the performance of Diphenyl isophthalate against two structurally related alternatives, Diphenyl terephthalate (B1205515) and Dibenzyl oxalate, offering valuable insights for material selection and development.

Comparative Analysis of Physicochemical and Spectroscopic Data

The following table summarizes the key physicochemical and spectroscopic data for Diphenyl isophthalate and its alternatives. This data is essential for a preliminary assessment and for guiding the selection of appropriate analytical methods for structural validation.

PropertyDiphenyl IsophthalateDiphenyl TerephthalateDibenzyl Oxalate
Molecular Formula C₂₀H₁₄O₄C₂₀H₁₄O₄C₁₆H₁₄O₄
Molecular Weight 318.32 g/mol 318.32 g/mol 270.28 g/mol
Melting Point 136-138 °C197-199 °C80-82 °C
¹H NMR (CDCl₃, δ) ~8.7 (s, 1H), ~8.3 (d, 2H), ~7.6 (t, 1H), ~7.4 (t, 4H), ~7.2 (d, 4H), ~7.1 (t, 2H)~8.4 (s, 4H), ~7.4 (t, 4H), ~7.2 (d, 4H), ~7.1 (t, 2H)~7.4 (m, 10H), ~5.4 (s, 4H)
¹³C NMR (CDCl₃, δ) ~164, ~134, ~131, ~130, ~129, ~126, ~122, ~121~164, ~134, ~130, ~129, ~126, ~122~157, ~135, ~129, ~128.9, ~128.7, ~68
IR (KBr, cm⁻¹) ~3070 (Ar-H), ~1740 (C=O), ~1260 (C-O)~3070 (Ar-H), ~1735 (C=O), ~1270 (C-O)~3030 (Ar-H), ~1750 (C=O), ~1180 (C-O)
Mass (m/z) 318 (M⁺), 225, 149, 93318 (M⁺), 225, 149, 93270 (M⁺), 107, 91, 79
Purity (Typical) >99%>99%>98%
Yield (Typical) ~85-95%~80-90%~90-98%

Experimental Protocols

Detailed methodologies for the synthesis and structural validation of Diphenyl isophthalate are provided below. These protocols can be adapted for the analysis of the alternative compounds.

Synthesis of Diphenyl Isophthalate

This protocol describes a common method for the synthesis of Diphenyl isophthalate via the esterification of isophthalic acid with phenol (B47542).

Materials:

Procedure:

  • In a round-bottom flask, suspend isophthalic acid in an excess of thionyl chloride.

  • Add a catalytic amount of pyridine and reflux the mixture for 2-3 hours until the solution becomes clear.

  • Remove the excess thionyl chloride under reduced pressure to obtain isophthaloyl chloride.

  • Dissolve the crude isophthaloyl chloride in dichloromethane.

  • In a separate flask, dissolve phenol in dichloromethane and add pyridine.

  • Cool the phenol solution to 0 °C and add the isophthaloyl chloride solution dropwise with stirring.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Wash the reaction mixture with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Recrystallize the crude product from a mixture of dichloromethane and hexane to yield pure Diphenyl isophthalate.

Structural Validation Techniques

The following are standard techniques for confirming the structure and purity of the synthesized Diphenyl isophthalate.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Sample Preparation: Dissolve 5-10 mg of the synthesized compound in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃).

    • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher NMR spectrometer.

    • Data Analysis: Compare the chemical shifts, multiplicities, and integration values of the obtained spectra with the reference data provided in the table.

  • Infrared (IR) Spectroscopy:

    • Sample Preparation: Prepare a potassium bromide (KBr) pellet containing a small amount of the synthesized compound or acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

    • Instrumentation: Record the IR spectrum over the range of 4000-400 cm⁻¹.

    • Data Analysis: Identify the characteristic absorption bands for the aromatic C-H, ester C=O, and C-O stretches and compare them to the reference values.

  • Mass Spectrometry (MS):

    • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol (B129727) or dichloromethane).

    • Instrumentation: Analyze the sample using a mass spectrometer, for example, with an electrospray ionization (ESI) source.

    • Data Analysis: Determine the molecular ion peak (M⁺) and compare it with the calculated molecular weight. Analyze the fragmentation pattern for characteristic fragments.

  • High-Performance Liquid Chromatography (HPLC):

    • Sample Preparation: Prepare a dilute solution of the synthesized compound in the mobile phase.

    • Instrumentation: Use a C18 column with a suitable mobile phase (e.g., a gradient of acetonitrile (B52724) and water).

    • Data Analysis: Assess the purity of the compound by observing the number and area of the peaks in the chromatogram. A single sharp peak indicates high purity.

Visualizing the Workflow and Logic

The following diagrams, generated using the DOT language, illustrate the experimental workflow for the synthesis and validation of Diphenyl isophthalate and the logical relationship between the different analytical techniques in confirming the final structure.

experimental_workflow cluster_synthesis Synthesis cluster_validation Structural Validation Reactants Isophthalic Acid + Phenol Reaction Esterification Reactants->Reaction Crude Crude Product Reaction->Crude Purification Recrystallization Crude->Purification Pure Pure Diphenyl Isophthalate Purification->Pure NMR NMR Spectroscopy (¹H, ¹³C) Pure->NMR IR IR Spectroscopy Pure->IR MS Mass Spectrometry Pure->MS HPLC HPLC Pure->HPLC

Diagram 1: Experimental workflow for the synthesis and validation of Diphenyl isophthalate.

logical_relationship cluster_data Analytical Data cluster_interpretation Interpretation Structure Confirmed Structure of Diphenyl Isophthalate NMR_Data NMR Data (Chemical Shifts, Multiplicity) Connectivity Connectivity & Environment NMR_Data->Connectivity IR_Data IR Data (Functional Groups) Functional_Groups Presence of Ester & Aromatic Rings IR_Data->Functional_Groups MS_Data MS Data (Molecular Weight, Fragmentation) Molecular_Formula Correct Molecular Formula MS_Data->Molecular_Formula Purity_Data Purity Data (HPLC) Sample_Purity High Purity Confirmed Purity_Data->Sample_Purity Connectivity->Structure Functional_Groups->Structure Molecular_Formula->Structure Sample_Purity->Structure

Diagram 2: Logical relationship of analytical data for structural confirmation.

Comparative

Comparative analysis of Diphenyl isophthalate synthesis methods

A Comparative Guide to the Synthesis of Diphenyl Isophthalate (B1238265) For researchers and professionals in drug development and polymer science, the efficient synthesis of high-purity Diphenyl isophthalate is crucial....

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Synthesis of Diphenyl Isophthalate (B1238265)

For researchers and professionals in drug development and polymer science, the efficient synthesis of high-purity Diphenyl isophthalate is crucial. This aromatic compound serves as a key monomer in the production of high-performance polymers such as polybenzimidazoles and polybenzothiazoles, and also finds application as a plasticizer for nylon-based resins. This guide provides a comparative analysis of three prominent methods for the synthesis of Diphenyl isophthalate, offering a detailed look at their reaction conditions, performance metrics, and experimental protocols.

Comparative Performance of Synthesis Methods

The selection of a synthesis route for Diphenyl isophthalate is often a trade-off between reaction conditions, yield, purity, and environmental impact. The following table summarizes the key quantitative data for three distinct methods.

ParameterMethod 1: Isophthalic Acid + Diphenyl CarbonateMethod 2: Isophthaloyl Chloride + Sodium PhenoxideMethod 3: Phase-Transfer Catalysis
Primary Reactants Isophthalic acid, Diphenyl carbonateIsophthaloyl chloride, Sodium phenoxideIsophthaloyl chloride, Phenol (B47542), NaOH
Catalyst Stannous oxide (SnO)None requiredPhase-transfer catalyst (e.g., benzyltriethylammonium chloride)
Solvent None (melt reaction)DichloroethaneCyclohexane (B81311) and water (biphasic)
Reaction Temperature 250 - 300 °C[1][2]5 - 30 °C10 - 30 °C, followed by reflux
Reaction Time 30 minutes - 2.5 hours[1][2]5 - 15 hours1 - 5 hours, then 2 - 6 hours of reflux
Reported Yield High yields are achievable, though some sources suggest it can be low under certain conditions.[3]93.7%> 98%[4]
Reported Purity High purity achievable with distillation.99%> 99.5%[4]

Logical Workflow for Method Selection

The choice of synthesis method depends on the specific requirements of the researcher or manufacturer, including desired purity, yield, available equipment, and tolerance for harsh reaction conditions.

G cluster_0 start Start: Need to Synthesize Diphenyl Isophthalate decision1 High Yield & Purity Critical? start->decision1 decision2 High Temperature Equipment Available? decision1->decision2 No decision3 Willing to Handle Isophthaloyl Chloride? decision1->decision3 Yes decision2->decision3 No method1 Method 1: Isophthalic Acid + Diphenyl Carbonate decision2->method1 Yes method2 Method 2: Isophthaloyl Chloride + Sodium Phenoxide decision3->method2 Yes, good yield is sufficient method3 Method 3: Phase-Transfer Catalysis decision3->method3 Yes, and want highest yield end End: Method Selected method1->end method2->end method3->end

Decision flow for selecting a synthesis method.

Experimental Protocols

Below are the detailed experimental methodologies for the three compared synthesis methods.

Method 1: Reaction of Isophthalic Acid with Diphenyl Carbonate

This method involves a high-temperature melt reaction catalyzed by stannous oxide.

Experimental Protocol:

  • A 500 ml flask is equipped with a nitrogen inlet, a mechanical stirrer, and a distillation column.

  • The flask is charged with 232 grams (1.08 moles) of diphenyl carbonate, 30 grams (0.18 moles) of isophthalic acid, and 0.12 grams (0.5 mole percent based on isophthalic acid) of stannous oxide (SnO).[5]

  • The mixture is heated to 280°C for two hours under a nitrogen sparge.[5]

  • During the heating period, the phenol formed in the reaction is removed by distillation at atmospheric pressure.

  • After the reaction is complete, any excess diphenyl carbonate is removed by distillation at 1 mm Hg pressure and a temperature of 140°C.

  • The final product, diphenyl isophthalate, is then recovered by distillation at 1 mm Hg pressure and 250°C.[5]

Method 2: Reaction of Isophthaloyl Chloride with Sodium Phenoxide

This approach utilizes the reactivity of an acid chloride with a phenoxide salt at milder temperatures.

Experimental Protocol:

  • In a reactor, dissolve 0.05 mol of isophthaloyl chloride in 100 ml of dichloroethane at 5°C.

  • Add 0.13 mol of sodium phenoxide to the reactor.

  • The reaction mixture is stirred for 12 hours at 5°C.

  • After the reaction, the solution is washed with water and the layers are separated.

  • The organic solvent (dichloroethane) is removed by distillation.

  • The crude product is then recrystallized to obtain the final diphenyl isophthalate. This process has been reported to yield a product with 99% purity and a 93.7% yield.

Method 3: Phase-Transfer Catalysis

This method employs a biphasic system with a phase-transfer catalyst to facilitate the reaction between isophthaloyl chloride and phenol, leading to high yields and purity.

Experimental Protocol:

  • In a 2000 ml four-hole reaction flask equipped with a stirrer, add 100g of phenol, 500 ml of a recycled cyclohexane-water azeotrope, and 0.4g of benzyltriethylammonium chloride as the phase-transfer catalyst.

  • In a separate 1000 ml flask, dissolve 203g of isophthaloyl chloride in 200 ml of anhydrous cyclohexane.

  • With stirring, add the isophthaloyl chloride solution to the phenol mixture at 25°C.

  • After the addition is complete, continue stirring for 4 hours.

  • The reaction mixture is then heated to reflux for 2 hours.

  • Following the reaction, excess cyclohexane and phenol are reclaimed by distillation.

  • The remaining white solid, high-purity diphenyl isophthalate, is obtained. This method has reported yields of over 98% and a chromatographic content of more than 99.5%.[4]

References

Validation

A Comparative Guide: Diphenyl Isophthalate vs. Diphenyl Terephthalate in Polymer Properties

For Researchers, Scientists, and Drug Development Professionals The isomeric substitution of phthalate (B1215562) monomers represents a fundamental tool in polymer chemistry for tailoring the macroscopic properties of ma...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isomeric substitution of phthalate (B1215562) monomers represents a fundamental tool in polymer chemistry for tailoring the macroscopic properties of materials. The choice between the meta-substituted diphenyl isophthalate (B1238265) and the para-substituted diphenyl terephthalate (B1205515) as precursors in polymerization profoundly influences the thermal stability, mechanical strength, and solubility of the resulting polymers, such as aromatic polyesters and polyamides. This guide provides an objective comparison of their performance, supported by experimental data, to aid in the rational design of polymers for advanced applications.

The core difference lies in the geometry of the monomers. Diphenyl terephthalate, with its linear and symmetrical para-linkage, promotes the formation of highly ordered, linear polymer chains. This structural regularity facilitates efficient chain packing, leading to higher crystallinity, enhanced thermal stability, and superior mechanical properties. In contrast, the angular meta-linkage of diphenyl isophthalate introduces a "kink" in the polymer backbone, disrupting chain packing and resulting in more amorphous, less rigid structures with improved solubility.

Impact on Polymer Properties: A Quantitative Comparison

The following tables summarize the typical effects of incorporating isophthalate versus terephthalate moieties on the key properties of aromatic polymers. While the data presented is for polymers synthesized from the corresponding diacids or diacid chlorides, the trends are directly applicable to polymers derived from diphenyl isophthalate and diphenyl terephthalate.

Table 1: Thermal Properties of Aromatic Polyamides

Polymer StructureGlass Transition Temperature (Tg) (°C)10% Weight Loss Temperature (Td10) (°C)
Poly(m-phenylene isophthalamide)~275~440[1]
Poly(p-phenylene terephthalamide)>375>500

Table 2: Mechanical Properties of Aromatic Polyamide Films

PolymerTensile Strength (MPa)Tensile Modulus (GPa)Elongation at Break (%)
Polyamide from isophthaloyl chloride79 - 931.7 - 2.69 - 15
Polyamide from terephthaloyl chloride881.81up to 25

Note: The properties are highly dependent on the specific diamine used in the polymerization.

Table 3: Solubility of Aromatic Polyamides

Monomer UsedNMPDMAcDMFDMSOPyridine
Isophthaloyl ChlorideSolubleSolubleSolubleSolubleSoluble
Terephthaloyl ChlorideLimited SolubilityLimited SolubilityInsolubleInsolubleInsoluble

NMP: N-Methyl-2-pyrrolidone, DMAc: N,N-Dimethylacetamide, DMF: N,N-Dimethylformamide, DMSO: Dimethyl sulfoxide.

Visualizing the Structural Impact

The difference in the polymer backbone conformation due to the isomeric substitution can be visualized as follows:

cluster_0 Diphenyl Isophthalate-based Polymer cluster_1 Diphenyl Terephthalate-based Polymer a1 Aromatic Ring a2 Aromatic Ring a1->a2 meta-linkage (kinked) a3 Aromatic Ring a2->a3 meta-linkage (kinked) a4 Aromatic Ring a3->a4 meta-linkage (kinked) b1 Aromatic Ring b2 Aromatic Ring b1->b2 para-linkage (linear) b3 Aromatic Ring b2->b3 para-linkage (linear) b4 Aromatic Ring b3->b4 para-linkage (linear)

Caption: Structural difference in polymer chains.

Experimental Protocols

The synthesis of aromatic polyesters and polyamides from diphenyl isophthalate and diphenyl terephthalate can be achieved through solution or melt polycondensation.

Solution Polycondensation of Aromatic Polyamides

This method is suitable for producing high molecular weight aromatic polyamides at relatively low temperatures.

Materials:

  • Diphenyl isophthalate or diphenyl terephthalate

  • Aromatic diamine (e.g., 4,4'-oxydianiline)

  • N-Methyl-2-pyrrolidone (NMP)

  • Calcium chloride (CaCl₂)

  • Pyridine

  • Triphenyl phosphite (B83602) (TPP)

  • Methanol (B129727)

Procedure:

  • In a flame-dried, three-necked flask equipped with a mechanical stirrer, nitrogen inlet, and a condenser, dissolve the aromatic diamine and calcium chloride in NMP under a gentle stream of nitrogen.

  • Add diphenyl isophthalate (or terephthalate), pyridine, and triphenyl phosphite to the stirred solution.

  • Heat the reaction mixture to 100-120°C and maintain for 3-6 hours. The viscosity of the solution will increase as the polymerization proceeds.

  • After cooling to room temperature, pour the viscous polymer solution into a large excess of methanol with vigorous stirring to precipitate the polyamide.

  • Collect the fibrous polymer by filtration, wash thoroughly with hot water and methanol to remove any unreacted monomers and salts.

  • Dry the purified polyamide in a vacuum oven at 80-100°C until a constant weight is achieved.

Melt Polycondensation of Aromatic Polyesters

This solvent-free method is often used for the industrial production of polyesters.

Materials:

  • Diphenyl isophthalate or diphenyl terephthalate

  • Aromatic diol (e.g., bisphenol A)

  • Catalyst (e.g., antimony trioxide, titanium-based catalyst)

Procedure:

  • Charge the diphenyl ester, aromatic diol, and catalyst into a reaction vessel equipped with a mechanical stirrer, nitrogen inlet, and a distillation condenser.

  • Heat the mixture under a nitrogen atmosphere to a temperature above the melting points of the monomers (typically 180-220°C) to initiate the transesterification reaction. Phenol (B47542) is evolved as a byproduct and removed by distillation.

  • After the initial transesterification, gradually increase the temperature to 250-280°C and apply a vacuum to facilitate the removal of the remaining phenol and drive the polymerization to completion.

  • Continue the reaction under high vacuum until the desired melt viscosity (indicative of high molecular weight) is achieved.

  • Extrude the molten polymer from the reactor and cool to obtain the solid polyester.

Experimental Workflow

The following diagram outlines a typical workflow for the comparative evaluation of polymers synthesized from diphenyl isophthalate and diphenyl terephthalate.

cluster_0 Monomer Selection cluster_1 Polymer Synthesis cluster_2 Polymer Characterization cluster_3 Data Analysis & Comparison M1 Diphenyl Isophthalate Polycondensation Solution or Melt Polycondensation M1->Polycondensation M2 Diphenyl Terephthalate M2->Polycondensation CoMonomer Aromatic Diamine or Diol CoMonomer->Polycondensation Thermal DSC, TGA Polycondensation->Thermal Mechanical Tensile Testing Polycondensation->Mechanical Solubility Solvent Screening Polycondensation->Solubility Structural FTIR, NMR, XRD Polycondensation->Structural Analysis Comparative Analysis of Properties Thermal->Analysis Mechanical->Analysis Solubility->Analysis Structural->Analysis

Caption: Experimental workflow for polymer comparison.

References

Comparative

A Comparative Performance Analysis of Diphenyl Isophthalate and Other Leading Plasticizers

In the realm of polymer science and material development, the selection of an appropriate plasticizer is paramount to achieving desired material properties, including flexibility, durability, and processability. This gui...

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of polymer science and material development, the selection of an appropriate plasticizer is paramount to achieving desired material properties, including flexibility, durability, and processability. This guide provides a comprehensive comparison of the performance of Diphenyl isophthalate (B1238265) (DPIP) against other commonly used plasticizers. The information herein is intended for researchers, scientists, and drug development professionals, offering objective data and detailed experimental methodologies to support informed material selection.

Key Performance Indicators for Plasticizers

The efficacy of a plasticizer is evaluated based on several key performance indicators that dictate its suitability for specific applications. These include:

  • Plasticizing Efficiency: This metric quantifies the amount of plasticizer required to achieve a desired level of flexibility in a polymer. It is often measured by the reduction in the glass transition temperature (Tg) of the polymer or by the resulting hardness of the plasticized material.[1]

  • Thermal Stability: A critical factor for materials subjected to high temperatures during processing or end-use, thermal stability refers to the plasticizer's resistance to degradation and evaporation at elevated temperatures.[2]

  • Migration Resistance: This pertains to the ability of a plasticizer to remain within the polymer matrix over time and under various conditions. Migration can occur through volatilization (loss to the atmosphere) or extraction (leaching into a contacting liquid).[3] Low migration is crucial for applications where product safety and longevity are critical, such as in medical devices and food packaging.

  • Mechanical Properties: The addition of a plasticizer significantly influences the mechanical properties of a polymer, including its tensile strength, elongation at break, and modulus of elasticity.[4][5] The ideal plasticizer will impart flexibility without unduly compromising the material's strength and durability.

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the performance of plasticizers.

Determination of Plasticizing Efficiency

Plasticizing efficiency is typically determined by measuring the glass transition temperature (Tg) of the plasticized polymer using Differential Scanning Calorimetry (DSC) . A lower Tg indicates a more efficient plasticizer.

  • Apparatus: Differential Scanning Calorimeter.

  • Procedure:

    • A small, weighed sample of the plasticized polymer is hermetically sealed in an aluminum pan.

    • The sample is heated at a controlled rate (e.g., 10°C/min) under an inert atmosphere (e.g., nitrogen).

    • The heat flow to the sample is measured relative to an empty reference pan.

    • The glass transition temperature (Tg) is identified as a step change in the heat flow curve.

Evaluation of Thermal Stability

Thermal stability is assessed using Thermogravimetric Analysis (TGA) , which measures the weight loss of a material as a function of temperature.

  • Apparatus: Thermogravimetric Analyzer.

  • Procedure:

    • A small, weighed sample of the plasticized polymer is placed in the TGA furnace.

    • The sample is heated at a constant rate in a controlled atmosphere (e.g., nitrogen or air).

    • The weight of the sample is continuously monitored as the temperature increases.

    • The onset temperature of decomposition and the temperature at specific weight loss percentages (e.g., 5% or 10%) are used to evaluate thermal stability. A higher decomposition temperature indicates greater thermal stability.

Measurement of Migration Resistance

Volatility (ASTM D1203): This test determines the weight loss of a plasticizer from a polymer due to evaporation at elevated temperatures.

  • Apparatus: Oven, analytical balance, activated carbon.

  • Procedure:

    • A pre-weighed specimen of the plasticized polymer is placed in a container with activated carbon.

    • The container is placed in an oven at a specified temperature (e.g., 70°C) for a defined period (e.g., 24 hours).

    • After the specified time, the specimen is removed, cooled, and reweighed.

    • The percentage of weight loss is calculated, which corresponds to the volatile loss of the plasticizer.

Extraction Resistance: This test measures the loss of plasticizer when the polymer is immersed in a liquid.

  • Apparatus: Immersion containers, analytical balance, various liquid media (e.g., water, oil, ethanol).

  • Procedure:

    • A pre-weighed specimen of the plasticized polymer is immersed in a specific liquid medium.

    • The immersion is carried out for a specified time and at a controlled temperature.

    • After immersion, the specimen is removed, dried, and reweighed.

    • The percentage of weight loss is calculated, representing the amount of plasticizer extracted by the liquid.

Analysis of Mechanical Properties

The mechanical properties of plasticized polymers are typically evaluated using a Universal Testing Machine according to standards such as ASTM D412.

  • Apparatus: Universal Testing Machine with an extensometer.

  • Procedure:

    • Dumbbell-shaped specimens of the plasticized polymer are prepared.

    • The specimen is clamped into the grips of the testing machine.

    • The specimen is pulled at a constant rate of speed until it fractures.

    • The tensile strength (the maximum stress the material can withstand), elongation at break (the percentage increase in length at fracture), and Young's modulus (a measure of stiffness) are recorded.

Visualizing Experimental Workflows

Experimental_Workflow_for_Plasticizer_Evaluation cluster_prep Sample Preparation cluster_testing Performance Testing cluster_analysis Data Analysis Polymer Polymer Resin Mixing Compounding/ Mixing Polymer->Mixing Plasticizer Plasticizer Plasticizer->Mixing DSC DSC Analysis (Plasticizing Efficiency) Mixing->DSC Test Specimen TGA TGA Analysis (Thermal Stability) Mixing->TGA Migration Migration Tests (Volatility & Extraction) Mixing->Migration Mechanical Mechanical Testing (Tensile Properties) Mixing->Mechanical Data Data Collection & Comparison DSC->Data TGA->Data Migration->Data Mechanical->Data

General workflow for evaluating plasticizer performance.

Plasticizer_Volatility_Test_Workflow start Start prepare_sample Prepare & Weigh Polymer Specimen start->prepare_sample place_in_carbon Place Specimen in Activated Carbon prepare_sample->place_in_carbon heat_in_oven Heat in Oven (e.g., 70°C for 24h) place_in_carbon->heat_in_oven cool_sample Cool Specimen to Room Temperature heat_in_oven->cool_sample reweigh_sample Reweigh Specimen cool_sample->reweigh_sample calculate_loss Calculate Percentage Weight Loss reweigh_sample->calculate_loss end End calculate_loss->end

Experimental workflow for determining plasticizer volatility.

Comparative Performance Data

Performance Metric Dioctyl Phthalate (DOP) Diisononyl Phthalate (DINP) Dioctyl Terephthalate (DOTP) Diphenyl Isophthalate (DPIP)
Plasticizing Efficiency High (often used as a benchmark)Slightly lower than DOPSlightly lower than DOPData not available in comparative studies. Generally considered to modify flexibility.[2]
Thermal Stability ModerateGoodGood, often better than DOPStated to contribute to thermal stability.[2]
Migration Resistance Moderate volatility and extractionLower volatility than DOPLow volatility, good extraction resistanceData not available in comparative studies.
Mechanical Properties Good balance of flexibility and strengthGood flexibilityGood flexibility and durabilityStated to contribute to mechanical strength.[2]

Performance Profile of Diphenyl Isophthalate (DPIP)

While direct quantitative comparisons are limited, existing literature indicates that Diphenyl isophthalate can function as a specialized plasticizer or a reactive additive in polymer formulations.[2] Its rigid aromatic structure is reported to contribute significantly to the thermal stability and mechanical strength of the resulting polymers.[2] This suggests that DPIP may be particularly suitable for applications requiring high-temperature resistance and enhanced durability. However, without direct comparative studies on its plasticizing efficiency and migration resistance against industry standards like DOP, DINP, and DOTP, its overall performance profile as a primary plasticizer remains to be fully characterized.

Conclusion

The selection of a plasticizer is a critical decision in the formulation of polymer-based materials, with significant implications for product performance, safety, and longevity. While established plasticizers like DOP, DINP, and DOTP have well-documented performance characteristics, Diphenyl isophthalate presents itself as a potentially valuable additive for enhancing thermal and mechanical properties. The lack of direct, publicly available comparative data for DPIP underscores the need for further research to fully elucidate its performance profile and establish its viability as a competitive alternative in various applications. Researchers and developers are encouraged to conduct direct comparative studies to generate the necessary data for a comprehensive evaluation.

References

Validation

A Comparative Guide to the Quantitative Analysis of Diphenyl Isophthalate Purity

For researchers, scientists, and drug development professionals, ensuring the purity of chemical compounds is a critical aspect of quality control and experimental validity. Diphenyl isophthalate (B1238265) (DPI), a wide...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of chemical compounds is a critical aspect of quality control and experimental validity. Diphenyl isophthalate (B1238265) (DPI), a widely used chemical intermediate, is no exception. This guide provides an objective comparison of the principal analytical methods for determining the purity of Diphenyl isophthalate: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Saponification Titration. The selection of an appropriate method is contingent upon various factors, including the required sensitivity, specificity, sample throughput, and available instrumentation.

Quantitative Performance: A Side-by-Side Comparison

The quantitative performance of an analytical method is paramount in purity assessment. The following table summarizes key performance indicators for HPLC-UV, GC-MS, and Saponification Titration in the context of Diphenyl isophthalate analysis. It is important to note that while HPLC and GC-MS are highly specific for the parent compound, titration provides a measure of the total ester content.

ParameterHPLC-UVGC-MSSaponification Titration
Principle Chromatographic separation followed by UV detection.Chromatographic separation followed by mass analysis.Chemical reaction (saponification) and volumetric analysis.
Specificity HighVery HighModerate (measures total ester content)
Accuracy (% Recovery) 98 - 102%99 - 101%95 - 105%
Precision (%RSD) < 2%< 1%< 5%
Limit of Detection (LOD) ~0.1 µg/mL~0.01 µg/mLNot applicable for trace analysis
Limit of Quantification (LOQ) ~0.3 µg/mL~0.03 µg/mLNot applicable for trace analysis
Throughput ModerateModerate to HighLow to Moderate
Instrumentation Cost ModerateHighLow
Solvent/Reagent Cost ModerateModerateLow

Experimental Protocols

Detailed and standardized experimental protocols are essential for reproducible and reliable results. Below are representative methodologies for each of the discussed analytical techniques for the quantitative analysis of Diphenyl isophthalate purity.

High-Performance Liquid Chromatography (HPLC-UV)

This method provides excellent resolution and sensitivity for the quantification of Diphenyl isophthalate.

a) Sample Preparation:

  • Accurately weigh approximately 100 mg of the Diphenyl isophthalate sample.

  • Dissolve the sample in a suitable solvent (e.g., acetonitrile) in a 100 mL volumetric flask and make up to the mark.

  • Further, dilute 1 mL of this solution to 100 mL with the mobile phase to obtain a final concentration of approximately 10 µg/mL.

  • Filter the final solution through a 0.45 µm syringe filter before injection.

b) Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and water (e.g., 70:30 v/v).[1]

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Column Temperature: 30 °C.

  • UV Detection: 230 nm.[2]

c) Data Analysis:

  • Quantification is typically performed using an external standard calibration curve. Prepare a series of standard solutions of known concentrations and inject them into the HPLC system.

  • Plot the peak area of the analyte against the concentration to generate a calibration curve.

  • The concentration of Diphenyl isophthalate in the sample is determined by interpolating its peak area from the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers superior specificity and sensitivity, making it a powerful tool for purity analysis and impurity identification.

a) Sample Preparation:

  • Accurately weigh approximately 25 mg of the Diphenyl isophthalate sample.

  • Dissolve the sample in a suitable solvent (e.g., ethyl acetate (B1210297) or dichloromethane) in a 25 mL volumetric flask and make up to the mark.

  • Further, dilute 1 mL of this solution to 100 mL with the same solvent to obtain a final concentration of approximately 10 µg/mL.

  • Transfer the final solution to a GC vial for analysis.

b) Chromatographic and Mass Spectrometric Conditions:

  • Column: A low-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).[3]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 280 °C.

  • Injection Volume: 1 µL (splitless injection).

  • Oven Temperature Program:

    • Initial temperature: 150 °C, hold for 1 minute.

    • Ramp to 280 °C at 10 °C/min.

    • Hold at 280 °C for 10 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: 50-400 m/z.

c) Data Analysis:

  • Quantification is performed using an external or internal standard method.

  • A calibration curve is generated by plotting the peak area of a characteristic ion of Diphenyl isophthalate against the concentration of the standard solutions.

  • The purity is calculated based on the concentration determined from the calibration curve.

Saponification Titration

This classical chemical method determines the ester content and can be a cost-effective way to assess purity, although it is not specific to Diphenyl isophthalate.[4][5]

a) Reagents:

  • 0.5 M Ethanolic Potassium Hydroxide (KOH) solution.

  • 0.5 M Hydrochloric Acid (HCl) standard solution.

  • Phenolphthalein (B1677637) indicator solution.

  • Ethanol (95%), neutralized to phenolphthalein.

b) Procedure:

  • Accurately weigh about 2 g of the Diphenyl isophthalate sample into a 250 mL flask with a ground-glass joint.[5]

  • Add 25.0 mL of 0.5 M ethanolic KOH solution.[5]

  • Attach a reflux condenser and heat the mixture on a water bath for 1 hour to ensure complete saponification.[5]

  • Allow the solution to cool to room temperature.

  • Add 20 mL of water and a few drops of phenolphthalein indicator.[5]

  • Titrate the excess (unreacted) KOH with the standardized 0.5 M HCl solution until the pink color disappears.[5]

  • Perform a blank titration under the same conditions without the Diphenyl isophthalate sample.[5]

c) Calculation: The saponification value (SV) is calculated using the following formula:

SV (mg KOH/g) = [(B - S) * N * 56.1] / W

Where:

  • B = Volume of HCl used for the blank titration (mL).

  • S = Volume of HCl used for the sample titration (mL).

  • N = Normality of the HCl solution.

  • 56.1 = Molecular weight of KOH ( g/mol ).

  • W = Weight of the sample (g).

The purity of Diphenyl isophthalate can be estimated by comparing the experimental saponification value to the theoretical value.

Method Selection Workflow

The choice of the analytical method for Diphenyl isophthalate purity analysis depends on the specific requirements of the laboratory and the intended application of the compound. The following workflow can guide the decision-making process.

MethodSelectionWorkflow Workflow for Selecting a DPI Purity Analysis Method start Define Analytical Requirements q1 High Specificity & Impurity Profiling Needed? start->q1 q2 High Sensitivity (Trace Analysis) Required? q1->q2 No gcms GC-MS q1->gcms Yes q3 Limited Budget & Instrumentation? q2->q3 No hplc HPLC-UV q2->hplc Yes q3->hplc No titration Saponification Titration q3->titration Yes

Caption: A decision tree to guide the selection of an appropriate analytical method for Diphenyl isophthalate purity analysis based on laboratory needs.

Conclusion

The quantitative analysis of Diphenyl isophthalate purity can be effectively performed using HPLC-UV, GC-MS, and saponification titration. HPLC-UV and GC-MS are modern instrumental techniques that offer high specificity, accuracy, and precision, with GC-MS providing the highest level of sensitivity and structural information for impurity identification. Saponification titration, while less specific, is a cost-effective method for determining the overall ester content and can be a valuable tool for routine quality control where high-end instrumentation is not available. The choice of method should be carefully considered based on the specific analytical requirements, including the need for impurity profiling, sensitivity, and budgetary constraints. This guide provides the necessary information for researchers, scientists, and drug development professionals to make an informed decision on the most suitable method for their application.

References

Comparative

Comparative Performance of Analytical Methods for Diphenyl isophthalate

An essential practice in analytical chemistry, the cross-validation of analytical methods ensures the reliability and consistency of data, particularly in regulated environments such as drug development. This guide provi...

Author: BenchChem Technical Support Team. Date: December 2025

An essential practice in analytical chemistry, the cross-validation of analytical methods ensures the reliability and consistency of data, particularly in regulated environments such as drug development. This guide provides a comparative overview of analytical methodologies for the quantification of Diphenyl isophthalate (B1238265) (DPIP), a widely used plasticizer. The focus is on providing researchers, scientists, and drug development professionals with the necessary data and protocols to evaluate and select the most suitable analytical method for their specific needs.

The selection of an appropriate analytical method for the quantification of Diphenyl isophthalate is critical and depends on factors such as the sample matrix, required sensitivity, and the desired throughput. Gas Chromatography-Mass Spectrometry (GC-MS) is a commonly employed technique due to its high sensitivity and selectivity.[1] High-Performance Liquid Chromatography (HPLC) can also be utilized, particularly for samples that are not amenable to GC analysis.

The following table summarizes the performance characteristics of a GC-MS method applicable to the analysis of Diphenyl isophthalate, compiled from literature sources. It is important to note that these parameters can vary based on the specific instrumentation and experimental conditions.

ParameterGC-MS MethodHPLC Method
Principle Separation based on volatility and mass-to-charge ratioSeparation based on polarity
Linearity Typically demonstrates good linearity over a defined concentration rangeGood linearity is also expected and is a key validation parameter[2]
Accuracy High accuracy, often assessed by recovery studiesAccuracy is typically evaluated via recovery studies of spiked samples[3]
Precision (RSD) High precision, with Relative Standard Deviations (RSD) generally below 15%High precision is achievable, with RSDs often below 5% in pharmaceutical analysis[2]
Limit of Detection (LOD) Low LODs, often in the ng/mL range[4]LOD is determined based on the signal-to-noise ratio, typically 3:1[3]
Limit of Quantification (LOQ) Low LOQs, enabling the determination of trace amountsLOQ is the lowest concentration that can be reliably quantified with acceptable precision and accuracy
Specificity High specificity due to mass spectrometric detectionSpecificity is determined by the ability to resolve the analyte from other components in the sample
Robustness Method performance should be evaluated against small variations in parametersRobustness is assessed by intentionally varying method parameters like pH and flow rate[5]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and cross-validation of analytical methods. Below are representative protocols for the analysis of Diphenyl isophthalate using GC-MS and a general framework for an HPLC method.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is based on established methods for the analysis of phthalates in various matrices.[4][6]

1. Instrumentation:

  • An Agilent 8890 Gas Chromatograph coupled with a 5977B Mass Spectrometer, or equivalent.[6]

  • Column: A DB-5MS capillary column (30 m x 0.25 mm x 0.25 µm) is commonly used.[4]

2. Sample Preparation:

  • Samples are typically extracted using a suitable organic solvent, such as a mixture of acetone (B3395972) and dichloromethane.

  • For complex matrices, a solid-phase extraction (SPE) clean-up step may be necessary.

  • An internal standard, such as a deuterated analog of a similar phthalate, should be added before extraction to correct for matrix effects and variations in sample processing.

3. GC-MS Conditions:

  • Injection Volume: 1 µL in splitless mode.

  • Inlet Temperature: 280 °C.

  • Oven Temperature Program:

    • Initial temperature of 60 °C, hold for 1 minute.

    • Ramp to 200 °C at a rate of 15 °C/min.

    • Ramp to 300 °C at a rate of 5 °C/min, hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity. Key ions for Diphenyl isophthalate would be monitored.

4. Data Analysis:

  • Quantification is performed by integrating the peak area of the target analyte and the internal standard.

  • A calibration curve is constructed using standards of known concentrations to determine the concentration of Diphenyl isophthalate in the samples.

High-Performance Liquid Chromatography (HPLC) Protocol Framework

The following provides a general framework for developing an HPLC method for Diphenyl isophthalate analysis.[7][8]

1. Instrumentation:

  • A standard HPLC system equipped with a UV or Diode Array Detector (DAD).

  • Column: A C18 reverse-phase column is a common choice for the separation of phthalates.[7]

2. Mobile Phase:

3. Chromatographic Conditions:

  • Flow Rate: Typically 1.0 mL/min.

  • Injection Volume: 10-20 µL.

  • Column Temperature: Maintained at a constant temperature, for example, 30 °C, to ensure reproducibility.[2]

  • Detection Wavelength: Based on the UV absorbance spectrum of Diphenyl isophthalate.

4. Data Analysis:

  • Similar to GC-MS, quantification is based on peak areas and a calibration curve generated from standards of known concentrations.

Cross-Validation Workflow

Cross-validation is a critical process to ensure that different analytical methods or laboratories produce comparable results.[9][10] The following diagram illustrates a typical workflow for the cross-validation of two analytical methods.

Cross-Validation Workflow Cross-Validation Workflow for Analytical Methods cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase cluster_conclusion Conclusion Phase define_scope Define Scope and Acceptance Criteria select_samples Select Representative Samples (Spiked and Incurred) define_scope->select_samples analyze_method_a Analyze Samples with Method A define_scope->analyze_method_a analyze_method_b Analyze Samples with Method B define_scope->analyze_method_b select_samples->analyze_method_a select_samples->analyze_method_b compare_results Statistically Compare Results analyze_method_a->compare_results analyze_method_b->compare_results assess_criteria Assess Against Acceptance Criteria compare_results->assess_criteria investigate_discrepancies Investigate Discrepancies assess_criteria->investigate_discrepancies If criteria not met document_findings Document Findings and Conclusion assess_criteria->document_findings If criteria met investigate_discrepancies->document_findings

Caption: Workflow for the cross-validation of two analytical methods.

Inter-Laboratory Comparison Workflow

For ensuring consistency across different testing sites, an inter-laboratory comparison is often performed. This process is crucial for method transfer and for validating methods that will be used in multiple locations.

Inter-Laboratory_Comparison_Workflow Inter-Laboratory Comparison Workflow cluster_setup Setup Phase cluster_analysis Analysis Phase cluster_data_eval Data Evaluation Phase cluster_reporting Reporting Phase prepare_samples Prepare and Distribute Homogeneous Samples provide_protocol Provide Standardized Analytical Protocol prepare_samples->provide_protocol lab_a Laboratory A Analyzes Samples provide_protocol->lab_a lab_b Laboratory B Analyzes Samples provide_protocol->lab_b lab_c Laboratory C Analyzes Samples provide_protocol->lab_c collect_results Collect Results from All Laboratories lab_a->collect_results lab_b->collect_results lab_c->collect_results stat_analysis Perform Statistical Analysis (e.g., Z-scores) collect_results->stat_analysis evaluate_performance Evaluate Laboratory Performance stat_analysis->evaluate_performance issue_report Issue Final Report and Recommendations evaluate_performance->issue_report

Caption: Workflow for conducting an inter-laboratory comparison study.

References

Validation

Diphenyl Isophthalate: A Performance Benchmark for Specialized Applications

For researchers, scientists, and professionals in drug development, the selection of high-performance chemical compounds is a critical factor in achieving desired material properties and functionalities. Diphenyl isophth...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of high-performance chemical compounds is a critical factor in achieving desired material properties and functionalities. Diphenyl isophthalate (B1238265) (DPIP), an aromatic diester, serves as a key building block in the synthesis of advanced polymers and as a specialty plasticizer. This guide provides an objective comparison of DPIP's performance against common alternatives in specific applications, supported by available experimental data and detailed methodologies.

High-Performance Polymers: Enhancing Thermal Stability and Mechanical Strength

Diphenyl isophthalate is frequently utilized as a monomer in the production of high-performance polymers such as polyesters and polyamides. Its rigid aromatic structure contributes to enhanced thermal stability and mechanical properties of the resulting polymer.

Comparison with Alternatives in Polyester Synthesis

A key application of DPIP is in the synthesis of polyesters where it can be used to modify the properties of materials like poly(ethylene terephthalate) (PET). A notable alternative to isophthalic acid (a precursor to DPIP) in this context is the bio-based monomer 2,5-furandicarboxylic acid (FDCA). While direct quantitative comparisons for DPIP are scarce, studies on its precursor, isophthalic acid, offer valuable insights.

PropertyPoly(ethylene terephthalate-co-isophthalate) (PETI)Poly(ethylene furanoate-co-terephthalate) (PEFT)
Glass Transition Temperature (Tg) Lower than PET, dependent on isophthalate contentHigher than PET, indicating increased rigidity
Crystallization Rate Reduced compared to PET, leading to more amorphous polymersMore effective at reducing crystallization than isophthalic acid
Gas Barrier Properties Improved CO2 barrier compared to PET[1]Superior gas barrier properties compared to PETI
Tensile Modulus Generally lower than highly crystalline PETHigher than PETI, indicating greater stiffness
Source Petrochemical-basedBio-based and sustainable

Table 1: Predicted Comparative Performance of Isophthalate vs. Furandicarboxylate in PET Copolyesters. Data is inferred from qualitative descriptions in the cited literature.[1]

Experimental Protocol: Synthesis of Poly(ethylene terephthalate-co-isophthalate) (PETI)

This protocol describes a typical melt polymerization process for synthesizing PETI.[2][3][4]

Materials:

  • Terephthalic acid (TPA)

  • Isophthalic acid (IPA)

  • Ethylene glycol (EG)

  • Catalyst (e.g., antimony trioxide, zinc acetate)

Procedure:

  • Esterification: Charge the reactor with TPA, IPA, and an excess of EG. Heat the mixture under pressure to initiate the esterification reaction, removing water as a byproduct.

  • Polycondensation: Once the esterification is complete, add the catalyst. Reduce the pressure and increase the temperature to facilitate the polycondensation reaction, during which excess EG is removed.

  • Monitoring: Monitor the reaction progress by measuring the melt viscosity until the desired molecular weight is achieved.

  • Extrusion and Pelletization: Extrude the molten polymer from the reactor, cool it in a water bath, and cut it into pellets.

Experimental Protocol: Thermal Analysis using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)

DSC and TGA are crucial for characterizing the thermal properties of polymers.

  • DSC Protocol:

    • Accurately weigh 5-10 mg of the polymer sample into an aluminum DSC pan.

    • Place the sample and an empty reference pan into the DSC instrument.

    • Heat the sample to a temperature above its expected melting point, then cool it at a controlled rate to observe crystallization behavior.

    • Reheat the sample at a controlled rate to determine the glass transition temperature (Tg) and melting temperature (Tm).

  • TGA Protocol:

    • Place a small, accurately weighed sample (5-10 mg) into a TGA crucible.

    • Heat the sample at a constant rate in a controlled atmosphere (e.g., nitrogen or air).

    • Record the weight loss of the sample as a function of temperature to determine the onset of thermal decomposition.

G cluster_synthesis Polymer Synthesis cluster_characterization Performance Evaluation cluster_data Data Analysis & Comparison Monomers Monomers (DPIP/Alternatives) Polymerization Melt or Solution Polymerization Monomers->Polymerization Polymer High-Performance Polymer Polymerization->Polymer Thermal Thermal Analysis (DSC, TGA) Polymer->Thermal Mechanical Mechanical Testing (Tensile, Flexural) Polymer->Mechanical Barrier Barrier Properties (Gas Permeation) Polymer->Barrier Data Comparative Performance Data Thermal->Data Mechanical->Data Barrier->Data

Caption: Workflow for Polymer Synthesis and Performance Benchmarking. (Within 100 characters)

Specialty Plasticizers: Tailoring Flexibility and Performance

Diphenyl isophthalate can also function as a specialty plasticizer, particularly in applications requiring high-temperature stability. It is often compared with other non-phthalate plasticizers like dioctyl terephthalate (B1205515) (DOTP) and diisononyl phthalate (B1215562) (DINP).

Comparison with Alternative Plasticizers

The performance of plasticizers is evaluated based on several key parameters, including efficiency, thermal stability, and migration resistance.

PropertyDiphenyl Isophthalate (DPIP)Dioctyl Terephthalate (DOTP)Diisononyl Phthalate (DINP)
Plasticizer Type Aromatic Diester (Isophthalate)Aromatic Diester (Terephthalate)Aliphatic Diester (Phthalate)
Volatility LowLow[5]Moderate
Thermal Stability HighExcellent[5]Good
Migration Resistance GoodExcellent[6]Moderate
Low-Temperature Flexibility ModerateGood[5]Good
Regulatory Status Varies by regionGenerally favorable, non-phthalateSome restrictions in certain applications

Table 2: Comparative Properties of DPIP and Alternative Plasticizers. Data is based on general chemical knowledge and qualitative descriptions from cited sources.

Experimental Protocol: Evaluation of Plasticizer Efficiency (ASTM D2284)

This standard test method is used to determine the plasticizing efficiency of a compound in a polymer, typically PVC.[7]

Materials:

  • PVC resin

  • Plasticizer to be tested (e.g., DPIP, DOTP, DINP)

  • Stabilizers and other additives

Procedure:

  • Compounding: Prepare a series of PVC formulations with varying concentrations of the plasticizer.

  • Milling and Molding: Process each formulation on a two-roll mill to create a homogenous sheet. Mold the sheets into standard tensile test specimens.

  • Conditioning: Condition the test specimens at a standard temperature and humidity for a specified period.

  • Tensile Testing: Subject the specimens to tensile stress using a universal testing machine.

  • Data Analysis: Measure the tensile strength, elongation at break, and 100% modulus. A lower modulus at a given concentration indicates higher plasticizing efficiency.

G cluster_formulation PVC Formulation cluster_processing Specimen Preparation cluster_testing Performance Testing cluster_analysis Data Analysis PVC PVC Resin Compounding Compounding PVC->Compounding Plasticizer Plasticizer (DPIP/Alternatives) Plasticizer->Compounding Additives Stabilizers & Other Additives Additives->Compounding Milling Milling Compounding->Milling Molding Molding Milling->Molding Conditioning Conditioning Molding->Conditioning Tensile Tensile Testing (ASTM D2284) Conditioning->Tensile Efficiency Plasticizer Efficiency Tensile->Efficiency

Caption: Experimental Workflow for Plasticizer Efficiency Evaluation. (Within 100 characters)

Biological Activity and Signaling Pathways

A critical consideration for professionals in drug development is the potential biological activity of chemical compounds. While extensive research exists on the endocrine-disrupting effects of some phthalates, specific data on Diphenyl isophthalate (DPIP) is limited.

Estrogen Receptor Interaction: A Case of a Related Compound

Publicly available research has not identified specific cellular signaling pathways directly modulated by Diphenyl isophthalate. However, a study on a related compound, diphenyl phthalate (DPhP) , has demonstrated its activity as an agonist for the estrogen receptor (ER).[8][9] This finding suggests that DPhP can mimic the effects of estrogen by binding to and activating the ER, leading to the transcription of estrogen-responsive genes.[8][9] Another study has shown that diallyl isophthalate can also bind to the estrogen receptor.[10]

It is crucial to emphasize that these findings pertain to DPhP and diallyl isophthalate, not DPIP. The difference in the position of the ester groups on the benzene (B151609) ring (ortho for phthalate versus meta for isophthalate) can significantly impact biological activity. Therefore, one cannot directly extrapolate the estrogenic activity of DPhP to DPIP without specific experimental validation.

Logical Relationship: Potential for Endocrine Disruption

The structural similarity of DPIP to other phthalates that have been identified as endocrine disruptors warrants consideration of its potential to interact with nuclear receptors. The following diagram illustrates the logical relationship and the steps required to assess such potential interactions.

G cluster_assays In Vitro Assays DPIP Diphenyl Isophthalate (DPIP) Structural_Similarity Structural Similarity to Known Endocrine Disruptors DPIP->Structural_Similarity Hypothesis Hypothesis: Potential for Nuclear Receptor Interaction Structural_Similarity->Hypothesis ER_Assay Estrogen Receptor Binding Assay Hypothesis->ER_Assay AR_Assay Androgen Receptor Binding Assay Hypothesis->AR_Assay Gene_Expression Gene Expression Analysis ER_Assay->Gene_Expression AR_Assay->Gene_Expression Conclusion Conclusion on Endocrine Disrupting Potential of DPIP Gene_Expression->Conclusion

Caption: Logical Workflow for Assessing Endocrine Disruption Potential. (Within 100 characters)

References

Comparative

A Comparative Toxicological Profile of Phthalate Esters: A Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative overview of the toxicological profiles of several common phthalate (B1215562) esters. Phthalates are a class of synthetic...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the toxicological profiles of several common phthalate (B1215562) esters. Phthalates are a class of synthetic chemicals widely used as plasticizers to increase the flexibility and durability of various consumer and industrial products.[1] Due to their widespread use and potential for human exposure, understanding their toxicological properties is of significant importance. This document summarizes key toxicity data, outlines experimental methodologies for assessing phthalate toxicity, and provides visual representations of relevant biological pathways and experimental workflows.

Data Presentation: Comparative Toxicological Data

The following tables summarize the acute, subchronic, reproductive, and developmental toxicity of five commonly used phthalate esters: Di(2-ethylhexyl) phthalate (DEHP), Dibutyl phthalate (DBP), Butyl benzyl (B1604629) phthalate (BBP), Diisononyl phthalate (DINP), and Diisodecyl phthalate (DIDP). The data are primarily derived from studies in rats, a common model for toxicological research.

Table 1: Acute and Subchronic Oral Toxicity in Rats

Phthalate EsterAcute Oral LD50 (mg/kg)Subchronic Oral NOAEL (mg/kg/day)Key Effects at LOAEL
DEHP >20,0003.7Liver and kidney weight changes, testicular effects[2][3]
DBP >20,00066 (LOAEL)Reproductive tract malformations in F1 males[1]
BBP 2,040 - 13,00050Decreased body weight, organ weight changes
DINP >10,000276Reduced testicular weight[4][5]
DIDP >5,000100Fetal effects at high doses

Table 2: Reproductive and Developmental Toxicity in Rats

Phthalate EsterReproductive Toxicity NOAEL (mg/kg/day)Developmental Toxicity NOAEL (mg/kg/day)Key Reproductive & Developmental Effects
DEHP 4.84.8Testicular atrophy, decreased sperm production, reproductive tract malformations ("phthalate syndrome")[6][7]
DBP 66 (LOAEL)50Reduced fertility in male offspring, decreased pup weight[1][8]
BBP 10050Decreased litter size, developmental delays
DINP 276>800Altered sexual differentiation at high doses[5][9]
DIDP >750100Fetal effects at high doses[4]

NOAEL: No-Observed-Adverse-Effect Level. LOAEL: Lowest-Observed-Adverse-Effect Level. Data is primarily from oral exposure studies in rats.

Experimental Protocols

The toxicological data presented in this guide are primarily derived from standardized studies following internationally recognized guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD). Below are detailed methodologies for three key types of in vivo toxicity studies used to evaluate the safety of phthalate esters.

Subchronic Oral Toxicity Study (Following OECD Guideline 407)

This study provides information on the adverse effects of a substance following repeated oral administration for a period of 28 or 90 days.[10][11][12][13][14]

  • Test Animals: Typically, young adult Sprague-Dawley or Wistar rats are used. Animals are randomly assigned to control and treatment groups (at least 10 males and 10 females per group).

  • Dosing: The test substance is administered daily by gavage or in the diet at a minimum of three dose levels, plus a control group receiving the vehicle only. Dose levels are selected based on acute toxicity data to establish a dose-response relationship and a No-Observed-Adverse-Effect Level (NOAEL).

  • Observations: Animals are observed daily for clinical signs of toxicity. Body weight and food consumption are recorded weekly.

  • Clinical Pathology: Towards the end of the study, blood samples are collected for hematology and clinical biochemistry analysis. Urine samples are also collected for urinalysis.

  • Pathology: At the end of the study, all animals are euthanized and subjected to a full necropsy. Organ weights (liver, kidneys, spleen, brain, gonads, etc.) are recorded. Tissues from all major organs are preserved for histopathological examination.

Prenatal Developmental Toxicity Study (Following OECD Guideline 414)

This study is designed to assess the potential of a substance to cause adverse effects on the developing embryo and fetus following exposure to the pregnant female.[4][15][16][17][18]

  • Test Animals: Pregnant female rats or rabbits are used.

  • Dosing: The test substance is administered daily, typically by oral gavage, from implantation to the day before scheduled cesarean section. At least three dose levels and a control group are used.

  • Maternal Observations: Dams are observed daily for clinical signs of toxicity. Maternal body weight and food consumption are recorded throughout the gestation period.

  • Uterine and Fetal Examination: On the day before expected delivery, the dams are euthanized, and the uterus is examined to determine the number of corpora lutea, implantations, resorptions, and live and dead fetuses.

  • Fetal Evaluations: Live fetuses are weighed, sexed, and examined for external, visceral, and skeletal malformations and variations.

Two-Generation Reproduction Toxicity Study (Following OECD Guideline 416)

This study provides information on the effects of a test substance on male and female reproductive performance and on the growth and development of the offspring over two generations.[19][20][21][22]

  • Test Animals: Young adult male and female rats (P generation) are used.

  • Dosing: The test substance is administered continuously in the diet or by gavage to the P generation for a pre-mating period, during mating, gestation, and lactation. Dosing is continued for the F1 generation through their maturation, mating, and production of the F2 generation.

  • Reproductive and Offspring Parameters:

    • P and F1 Generations: Mating and fertility indices, gestation length, and parturition are recorded.

    • F1 and F2 Litters: Litter size, pup viability, sex ratio, and pup weights are recorded. Anogenital distance may be measured in pups as an indicator of endocrine disruption.

  • Pathology: At the end of the study, all P and F1 adults and selected F1 and F2 weanlings are euthanized for necropsy and histopathological examination of reproductive and other target organs.

Mandatory Visualizations

Signaling Pathway: Phthalate-Induced Endocrine Disruption

Phthalate esters can act as endocrine-disrupting chemicals, primarily by interfering with androgen signaling pathways, which can lead to adverse effects on male reproductive development.[23][24][25] Some phthalates and their metabolites can also interact with other nuclear receptors like Peroxisome Proliferator-Activated Receptors (PPARs), which are involved in lipid metabolism and can influence testicular function.[26][27][28]

Phthalate_Endocrine_Disruption cluster_extracellular Extracellular Space cluster_cell Target Cell (e.g., Leydig Cell) Phthalates Phthalate Esters Phthalate_Metabolites Phthalate Metabolites Phthalates->Phthalate_Metabolites Metabolism AR Androgen Receptor (AR) Phthalate_Metabolites->AR Antagonism PPAR Peroxisome Proliferator- Activated Receptor (PPAR) Phthalate_Metabolites->PPAR Activation Testosterone_Synthesis Testosterone Synthesis Phthalate_Metabolites->Testosterone_Synthesis Inhibition Gene_Expression Altered Gene Expression AR->Gene_Expression Regulation of Androgen-responsive genes PPAR->Gene_Expression Regulation of Lipid Metabolism genes Testosterone_Synthesis->Gene_Expression Reduced Androgen Signaling Adverse_Outcome Adverse Outcome (e.g., Reduced Fertility) Gene_Expression->Adverse_Outcome

Caption: Phthalate-induced endocrine disruption pathway.

Experimental Workflow: Two-Generation Reproduction Toxicity Study (OECD 416)

The following diagram illustrates the general workflow of a two-generation reproductive toxicity study, a key method for assessing the long-term effects of chemical exposure on reproductive health.[19][20][21][22]

OECD_416_Workflow P0_Dosing P0 Generation Dosing (Pre-mating, Mating, Gestation, Lactation) P0_Mating P0 Mating P0_Dosing->P0_Mating Terminal_Sacrifice Terminal Sacrifice and Pathology (P0, F1, F2) P0_Dosing->Terminal_Sacrifice F1_Litters F1 Litters Produced P0_Mating->F1_Litters F1_Selection F1 Offspring Selection for F1 Generation F1_Litters->F1_Selection F1_Dosing F1 Generation Dosing (Post-weaning, Mating, Gestation, Lactation) F1_Selection->F1_Dosing F1_Mating F1 Mating F1_Dosing->F1_Mating F1_Dosing->Terminal_Sacrifice F2_Litters F2 Litters Produced F1_Mating->F2_Litters F2_Litters->Terminal_Sacrifice

Caption: Workflow for an OECD 416 two-generation study.

Logical Relationship: Adverse Outcome Pathway (AOP) for Phthalate-Induced Testicular Dysgenesis

The Adverse Outcome Pathway (AOP) framework provides a structured way to link a molecular initiating event to an adverse outcome at the individual or population level. The AOP for phthalate-induced testicular dysgenesis illustrates the cascade of events from the initial chemical interaction to the ultimate reproductive health effects.[23][24][25][29]

AOP_Testicular_Dysgenesis MIE Molecular Initiating Event: Inhibition of Fetal Leydig Cell Testosterone Synthesis KE1 Key Event 1: Reduced Fetal Testosterone Levels MIE->KE1 KE2 Key Event 2: Altered Gene Expression in Sertoli and Leydig Cells KE1->KE2 KE3 Key Event 3: Impaired Development of Male Reproductive Tract KE2->KE3 AO Adverse Outcome: Testicular Dysgenesis Syndrome (e.g., Hypospadias, Cryptorchidism) KE3->AO

Caption: AOP for phthalate-induced testicular dysgenesis.

References

Validation

The Search for Greener Alternatives: Evaluating the Biodegradability of Diphenyl Isophthalate Substitutes

A Comparative Guide for Researchers and Drug Development Professionals Diphenyl isophthalate (B1238265) (DPIP), a commonly utilized plasticizer, has come under scrutiny due to environmental persistence concerns. This has...

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

Diphenyl isophthalate (B1238265) (DPIP), a commonly utilized plasticizer, has come under scrutiny due to environmental persistence concerns. This has spurred the development and adoption of alternative plasticizers with improved biodegradability profiles. This guide provides a comprehensive comparison of the biodegradability of prominent DPIP substitutes, supported by experimental data, to aid researchers, scientists, and drug development professionals in making informed decisions for their applications.

Executive Summary

The evaluation of biodegradability is crucial in assessing the environmental impact of chemical compounds. This guide compares the aerobic and anaerobic biodegradability of Diphenyl isophthalate (DPIP) with four major classes of its substitutes: terephthalates, citrates, benzoates, and bio-based plasticizers. The data, derived from standardized testing protocols such as OECD 301 and 302, reveals that many substitutes offer significant improvements in biodegradability over traditional phthalates. Acetyl tributyl citrate (B86180) (ATBC) and certain bio-based plasticizers, in particular, demonstrate a higher potential for rapid environmental degradation.

Quantitative Biodegradability Data

The following tables summarize the available quantitative data on the aerobic and anaerobic biodegradability of DPIP and its substitutes.

Aerobic Biodegradability
CompoundTest GuidelineDuration (days)Biodegradation (%)ClassificationHalf-life
Diphenyl isophthalate (DPIP) Lab Study (non-OECD)2>80--
Di(2-ethylhexyl) terephthalate (B1205515) (DEHT/DOTP) Aerobic Composting3598Readily Biodegradable5.2 days
Acetyl Tributyl Citrate (ATBC) OECD 301D2816Not Readily Biodegradable-
OECD 302C2882Inherently Biodegradable-
Soil Biometer4272.9 - >100Readily Biodegradable in soil-
Diethylene Glycol Dibenzoate (DEGD) ---Slow biodegradation of monoester-
Epoxidized Soybean Oil (ESBO) OECD 301B28>79Readily Biodegradable-
Soil Respirometry319.7--

Note: The data for DPIP is from a specific lab study and not a standardized OECD 301 test, which may affect direct comparability.

Anaerobic Biodegradability
CompoundTest GuidelineDuration (days)Biodegradation (%)
Diphenyl isophthalate (DPIP) Data not available--
Phthalate (B1215562) Isomers (general) Batch Reactors17-156 (lag phase)Complete mineralization
Acetyl Tributyl Citrate (ATBC) Data not available--
Di(2-ethylhexyl) terephthalate (DEHT/DOTP) Data not available--
Diethylene Glycol Dibenzoate (DEGD) Data not available--
Epoxidized Soybean Oil (ESBO) Data not available--

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of biodegradability studies. Below are summaries of the key experimental protocols cited in this guide.

OECD 301B: Ready Biodegradability – CO₂ Evolution Test (Aerobic)

This widely used test evaluates the ultimate biodegradability of an organic compound in an aqueous aerobic medium.

  • Test Setup: A defined concentration of the test substance (typically 10-20 mg/L of organic carbon) is added to a mineral medium inoculated with microorganisms from a source like activated sludge.[1][2]

  • Incubation: The test vessels are incubated in the dark at a constant temperature (22 ± 2 °C) for 28 days.[1][2] The mixture is continuously aerated with carbon dioxide-free air.[1]

  • Measurement: The amount of carbon dioxide evolved from the biodegradation of the test substance is measured at regular intervals. This is typically done by trapping the CO₂ in a solution of barium or sodium hydroxide (B78521) and then titrating the remaining hydroxide or by using an inorganic carbon analyzer.[1]

  • Calculation: The percentage of biodegradation is calculated by comparing the amount of CO₂ produced from the test substance (corrected for the CO₂ from the blank inoculum) with the theoretical maximum amount of CO₂ (ThCO₂) that could be produced from the amount of test substance added.[1]

  • Pass Criteria: A substance is considered "readily biodegradable" if it reaches at least 60% biodegradation within a 10-day window during the 28-day test period.[1]

ISO 11734: Evaluation of the Ultimate Anaerobic Biodegradability of Organic Compounds in Digested Sludge

This method assesses the potential for a compound to be biodegraded in an anaerobic environment, such as in a landfill or anaerobic digester.

  • Test Setup: The test substance is added to a defined mineral medium inoculated with anaerobic digested sludge in a sealed vessel.[3][4]

  • Incubation: The vessels are incubated in the dark at a constant mesophilic temperature (e.g., 35 ± 2 °C) for a period of up to 60 days.[3]

  • Measurement: The production of biogas (a mixture of methane (B114726) and carbon dioxide) is measured over time. The amount of methane and carbon dioxide produced is quantified.[3][4]

  • Calculation: The percentage of anaerobic biodegradation is calculated based on the total amount of biogas produced relative to the theoretical maximum amount that could be produced from the complete conversion of the test substance.

  • Interpretation: The results indicate the extent to which the substance can be removed in an anaerobic environment.

Biodegradation Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key microbial degradation pathways and experimental workflows discussed in this guide.

Aerobic_Degradation_of_Phthalate_Esters DPIP Diphenyl Isophthalate (DPIP) Esterases Esterases DPIP->Esterases Monoester Monoester Intermediate DPIP->Monoester Hydrolysis Substitutes Phthalate Ester Substitutes (e.g., DEHT, DEGD) Substitutes->Esterases Substitutes->Monoester Hydrolysis Alcohol Alcohol Monoester->Alcohol Phthalic_Acid Phthalic Acid / Isomer Monoester->Phthalic_Acid Hydrolysis Dioxygenase Dioxygenase Phthalic_Acid->Dioxygenase Dihydrodiol cis-Dihydrodiol Phthalic_Acid->Dihydrodiol Oxygenation Dehydrogenase Dehydrogenase Dihydrodiol->Dehydrogenase Protocatechuic_Acid Protocatechuic Acid Dihydrodiol->Protocatechuic_Acid Dehydrogenation Ring_Cleavage Ring Cleavage Enzymes Protocatechuic_Acid->Ring_Cleavage TCA_Cycle TCA Cycle (CO2 + H2O) Protocatechuic_Acid->TCA_Cycle Ortho/Meta Cleavage

Figure 1: Generalized aerobic degradation pathway of phthalate esters.

Anaerobic_Degradation_of_Phthalates Phthalate Phthalate Isomer CoA_Ligase CoA Ligase/ Transferase Phthalate->CoA_Ligase Phthaloyl_CoA Phthaloyl-CoA Phthalate->Phthaloyl_CoA Activation Decarboxylase Decarboxylase Phthaloyl_CoA->Decarboxylase Benzoyl_CoA Benzoyl-CoA Phthaloyl_CoA->Benzoyl_CoA Decarboxylation Reductase Benzoyl-CoA Reductase Benzoyl_CoA->Reductase Ring_Fission Ring Fission & β-Oxidation Benzoyl_CoA->Ring_Fission Reduction Acetate Acetate Ring_Fission->Acetate Methanogenesis Methanogenesis Acetate->Methanogenesis Methane_CO2 Methane (CH4) + Carbon Dioxide (CO2) Acetate->Methane_CO2

Figure 2: Generalized anaerobic degradation pathway of phthalate isomers.

OECD_301B_Workflow cluster_prep Preparation cluster_incubation Incubation (28 days) cluster_analysis Analysis Test_Substance Test Substance (10-20 mg/L C) Test_Vessel Test Vessel (Dark, 22°C) Test_Substance->Test_Vessel Mineral_Medium Mineral Medium Mineral_Medium->Test_Vessel Inoculum Inoculum (Activated Sludge) Inoculum->Test_Vessel CO2_Trap CO2 Trap (Ba(OH)2 or NaOH) Test_Vessel->CO2_Trap Evolved CO2 CO2_Free_Air CO2-Free Air CO2_Free_Air->Test_Vessel Titration Titration or TIC Analysis CO2_Trap->Titration Calculation % Biodegradation = (CO2_sample - CO2_blank) / ThCO2 Titration->Calculation

Figure 3: Experimental workflow for the OECD 301B CO₂ evolution test.

Conclusion

The data presented in this guide indicate that several substitutes for Diphenyl isophthalate offer enhanced biodegradability, a critical factor in reducing environmental persistence. Acetyl tributyl citrate and epoxidized soybean oil, in particular, show high levels of degradation in aerobic environments. While data on anaerobic biodegradability is less comprehensive, the general pathways for phthalate degradation suggest that many of these substitutes will also break down under anaerobic conditions, albeit at potentially slower rates. For applications where environmental impact is a primary concern, these biodegradable alternatives present a compelling case for replacing traditional phthalates like DPIP. Further research, particularly standardized testing of DPIP and more in-depth analysis of the anaerobic degradation of its substitutes, will provide an even clearer picture for material selection.

References

Comparative

Head-to-head comparison of different catalysts for Diphenyl isophthalate synthesis

For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Catalyst Performance in Diphenyl Isophthalate (B1238265) Synthesis The synthesis of diphenyl isophthalate (DPI), a key monomer in the...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Catalyst Performance in Diphenyl Isophthalate (B1238265) Synthesis

The synthesis of diphenyl isophthalate (DPI), a key monomer in the production of high-performance polymers like polybenzimidazoles and a valuable component in specialty resins and plasticizers, can be achieved through several catalytic routes. The choice of catalyst is paramount, directly influencing reaction efficiency, product purity, and overall process viability. This guide provides a head-to-head comparison of various catalysts employed in the primary synthetic pathways to DPI, supported by experimental data to inform catalyst selection for research and development.

Performance of Catalysts in Diphenyl Isophthalate Synthesis

The selection of a catalytic system for diphenyl isophthalate synthesis is a critical decision that impacts yield, purity, and process conditions. The following tables provide a comparative summary of catalyst performance across three principal synthetic routes, based on available experimental data.

Route 1: Reaction of Isophthalic Acid with Diphenyl Carbonate

This route involves the direct reaction of isophthalic acid with diphenyl carbonate at elevated temperatures. The primary challenge is driving the reaction to completion and removing the phenol (B47542) byproduct.

Table 1: Catalyst Performance in the Synthesis of Diphenyl Isophthalate from Isophthalic Acid and Diphenyl Carbonate

CatalystCatalyst Loading (mol%)Temperature (°C)Reaction Time (h)Yield (%)Purity (%)Reference
Stannous Oxide (SnO)0.25 - 0.50250 - 3000.5 - 2.5High (not specified)High (not specified)[1][2][3][4]
Route 2: Transesterification of Dimethyl Isophthalate with Phenol

Transesterification of dimethyl isophthalate with phenol is another common method. The choice of catalyst is crucial for achieving high conversion and selectivity.

Table 2: Catalyst Performance in the Transesterification of Dimethyl Isophthalate with Phenol

CatalystMolar Ratio (DMC:Phenol:Cat)Temperature (°C)Reaction Time (h)Phenol Conversion (%)DPC Selectivity (%)Reference
Tetrabutyl titanate1.5:1:0.051752547.49.14[5]
Tetraphenyl titanate(not specified)17525Lower than Ti(OBu)4(not specified)[5]

Note: In this study, the main product was methyl phenyl carbonate (MPC), an intermediate. Longer reaction times increased the selectivity for diphenyl carbonate (DPC).

Route 3: Reaction of Isophthaloyl Dichloride with Phenol

This pathway utilizes the high reactivity of isophthaloyl dichloride with phenol. Phase-transfer catalysis is often employed to facilitate the reaction between the two immiscible phases.

Table 3: Catalyst Performance in the Synthesis of Diphenyl Isophthalate from Isophthaloyl Dichloride and Phenol

CatalystCatalyst SystemTemperature (°C)Reaction Time (h)Yield (%)Purity (%)Reference
Benzyltriethylammonium chlorideDual catalyst: Azeotrope (hexanaphthene/water) + PTCReflux2 - 6> 98> 99.5[6]
Tetraethylammonium bromideDual catalyst: Azeotrope (hexanaphthene/water) + PTCReflux698.0299.71[6]

Experimental Protocols

Detailed methodologies are essential for the replication and comparison of experimental results. The following are representative protocols for the key catalytic systems discussed.

Synthesis using Stannous Oxide Catalyst

This protocol is based on the reaction of isophthalic acid and diphenyl carbonate.[1][2][3][4]

Materials:

  • Isophthalic acid

  • Diphenyl carbonate

  • Stannous oxide (SnO)

  • Nitrogen gas

  • Reaction vessel equipped with a mechanical stirrer, nitrogen inlet, and distillation column

Procedure:

  • Charge the reaction vessel with isophthalic acid, diphenyl carbonate (molar ratio of 3:1 to 6:1 relative to isophthalic acid), and stannous oxide (0.25 to 0.50 mole percent based on the isophthalic acid).

  • Heat the mixture to a temperature between 250°C and 300°C under a nitrogen sparge with mechanical stirring.

  • During the heating period, remove the phenol byproduct by distillation at atmospheric pressure. The reaction is typically complete within 30 minutes to 2.5 hours.

  • After the reaction is complete, remove any excess diphenyl carbonate by vacuum distillation (e.g., 1 mm Hg, 140-180°C).

  • Recover the diphenyl isophthalate product by vacuum distillation (e.g., 1 mm Hg, 250-270°C).

Synthesis using Titanate Catalysts (Transesterification)

This protocol describes the transesterification of dimethyl isophthalate with phenol using a titanate catalyst.[5]

Materials:

  • Dimethyl isophthalate (DMC)

  • Phenol

  • Tetrabutyl titanate (Ti(OBu)₄)

  • Autoclave or suitable reaction vessel

Procedure:

  • Charge the autoclave with dimethyl isophthalate, phenol, and tetrabutyl titanate in a desired molar ratio (e.g., 1.5:1:0.05).

  • Heat the reaction mixture to the target temperature (e.g., 175°C) and maintain for the specified duration (e.g., 25 hours).

  • After the reaction, cool the mixture and analyze the product composition using a suitable analytical technique such as gas chromatography (GC) to determine the conversion of phenol and the selectivity for methyl phenyl carbonate and diphenyl carbonate.

Synthesis using Phase-Transfer Catalysis

This protocol outlines the synthesis of diphenyl isophthalate from isophthaloyl dichloride and phenol using a dual catalyst system.[6]

Materials:

  • Isophthaloyl dichloride

  • Phenol

  • Cyclohexane (or other suitable organic solvent)

  • Hexanaphthene/water azeotrope

  • Benzyltriethylammonium chloride (or other phase-transfer catalyst)

  • Four-hole reaction flask with stirrer

Procedure:

  • In the reaction flask, add phenol, the hexanaphthene/water azeotrope, and the phase-transfer catalyst (e.g., benzyltriethylammonium chloride).

  • Separately, dissolve isophthaloyl dichloride in anhydrous cyclohexane.

  • At a controlled temperature (e.g., 10-30°C), slowly add the isophthaloyl dichloride solution to the phenol mixture with stirring.

  • After the addition is complete, continue stirring for 1-5 hours at the same temperature.

  • Increase the temperature to reflux and maintain for 2-6 hours.

  • Upon reaction completion, reclaim the solvent and excess phenol by distillation.

  • The remaining product is the white solid diphenyl isophthalate, which can be further purified if necessary.

Visualizing the Workflow and Synthetic Pathways

To better understand the experimental process and the relationships between the different synthetic routes, the following diagrams are provided.

G General Experimental Workflow for Catalyst Comparison cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Analysis cluster_comparison Comparison Reactants Select Reactants (e.g., Isophthalic Acid, Phenol) Setup Assemble Reaction Apparatus Reactants->Setup Catalyst Select Catalyst(s) for Comparison Catalyst->Setup Solvent Select Solvent Solvent->Setup Mixing Combine Reactants, Catalyst, and Solvent Setup->Mixing Heating Heat to Reaction Temperature Mixing->Heating Monitoring Monitor Reaction Progress (e.g., TLC, GC) Heating->Monitoring Isolation Isolate Crude Product (e.g., Filtration, Extraction) Monitoring->Isolation Purification Purify Product (e.g., Recrystallization, Distillation) Isolation->Purification Analysis Analyze Product (Yield, Purity, Characterization) Purification->Analysis Data Tabulate Quantitative Data Analysis->Data Conclusion Draw Conclusions on Catalyst Performance Data->Conclusion

Caption: General workflow for comparing catalysts in diphenyl isophthalate synthesis.

G Synthetic Pathways to Diphenyl Isophthalate IA Isophthalic Acid SnO Stannous Oxide IA->SnO DPCarb Diphenyl Carbonate DPCarb->SnO DMI Dimethyl Isophthalate Titanate Titanate Catalysts DMI->Titanate Phenol Phenol Phenol->Titanate PTC Phase-Transfer Catalyst Phenol->PTC IC Isophthaloyl Dichloride IC->PTC DPI Diphenyl Isophthalate SnO->DPI Route 1 Titanate->DPI Route 2 PTC->DPI Route 3

Caption: Overview of the main catalytic routes for diphenyl isophthalate synthesis.

References

Safety & Regulatory Compliance

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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